Diphenyl alpha-Chlorobenzylphosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126664. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[chloro(diphenoxyphosphoryl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClO3P/c20-19(16-10-4-1-5-11-16)24(21,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRZPFCYQMGZGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298871 | |
| Record name | Diphenyl alpha-Chlorobenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58263-67-5 | |
| Record name | NSC126664 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyl alpha-Chlorobenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl alpha-Chlorobenzylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Synthesis of Diphenyl α-Chlorobenzylphosphonate from its α-Hydroxy Precursor
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Executive Summary
α-Halophosphonates are a class of organophosphorus compounds of significant interest due to their utility as versatile intermediates in organic synthesis, enabling the formation of various other functionalized phosphonates, including α-aminophosphonates and phosphonate-containing heterocycles. This guide provides a comprehensive, in-depth technical overview of a reliable two-step synthesis for diphenyl α-chlorobenzylphosphonate. The synthesis begins with the formation of a precursor, diphenyl α-hydroxybenzylphosphonate, via a base-catalyzed Pudovik reaction. This intermediate is then converted to the target α-chloro derivative using thionyl chloride. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols with causal explanations for procedural choices, summarizes key analytical data, and outlines critical safety considerations.
Part 1: Synthesis of the α-Hydroxyphosphonate Precursor
Principle & Mechanism: The Pudovik Reaction
The Pudovik reaction involves the nucleophilic addition of a P-H bond from a hydrophosphoryl compound, such as diphenyl phosphite, across the carbonyl double bond of an aldehyde or ketone.[2][4] The reaction is typically facilitated by a base, which serves to deprotonate the phosphite, generating a highly nucleophilic phosphite anion.[4]
Causality of Reagent Choice:
-
Diphenyl Phosphite: The P-H bond is sufficiently acidic to be deprotonated by a mild base. The phenyl esters provide good stability and are common in phosphonate chemistry.
-
Benzaldehyde: As the electrophile, its carbonyl carbon is susceptible to nucleophilic attack.
-
Triethylamine (TEA): A common, non-nucleophilic organic base that is strong enough to deprotonate the diphenyl phosphite but mild enough to prevent side reactions.[3] Its hydrochloride salt, formed during the reaction, is often insoluble in the reaction medium, simplifying work-up.
The mechanism proceeds as follows:
-
Triethylamine deprotonates diphenyl phosphite to form a phosphite anion.
-
The nucleophilic phosphorus atom attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.
-
The alkoxide is protonated, typically by the triethylammonium cation formed in the first step, to yield the final diphenyl α-hydroxybenzylphosphonate product.
Caption: Mechanism of the base-catalyzed Pudovik reaction.
Experimental Protocol: Diphenyl α-Hydroxybenzylphosphonate
This protocol is designed as a self-validating system, where the successful isolation of a crystalline solid with the expected properties confirms the reaction's success.
Materials & Reagents:
-
Diphenyl phosphite
-
Benzaldehyde (freshly distilled to remove benzoic acid)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Hexane
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add diphenyl phosphite (1.0 eq).
-
Dissolve the phosphite in anhydrous toluene (approx. 2 M concentration).
-
Add freshly distilled benzaldehyde (1.05 eq) to the solution.
-
Add triethylamine (0.1 eq) dropwise to the stirring solution. The addition of a base is crucial to catalyze the reaction.[3] A slight exotherm may be observed.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Progress can be monitored by TLC or ³¹P NMR spectroscopy (disappearance of the diphenyl phosphite signal).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure until the product begins to precipitate.
-
Add hexane as an anti-solvent to induce further crystallization. The use of a non-polar solvent like hexane is effective for precipitating the more polar product.
-
Isolate the white crystalline solid by vacuum filtration, wash with cold hexane, and dry under vacuum.
Validation: The formation of a white solid with a sharp melting point and characteristic NMR signals validates the synthesis of the precursor.
Part 2: Chlorination of α-Hydroxyphosphonate
The conversion of the stable α-hydroxyphosphonate to the more reactive α-chlorophosphonate is achieved by replacing the hydroxyl group with a chlorine atom. Thionyl chloride is an exceptionally effective reagent for this transformation.
Principle & Mechanism: Chlorination with Thionyl Chloride
Thionyl chloride (SOCl₂) converts alcohols to alkyl chlorides.[5] The reaction is highly favorable due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the equilibrium towards the products.[5]
Causality of Reagent Choice:
-
Thionyl Chloride (SOCl₂): It is a powerful and efficient chlorinating agent for alcohols. The reaction mechanism minimizes rearrangement possibilities, and the gaseous nature of the byproducts simplifies purification.[5]
-
Pyridine (optional catalyst): A small amount of pyridine can be used to catalyze the reaction and neutralize the HCl generated.
The mechanism involves two key stages:
-
The alcohol (α-hydroxyphosphonate) attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated chlorosulfite ester intermediate.
-
The displaced chloride ion then acts as a nucleophile, attacking the α-carbon in an Sₙ2 reaction. This results in the inversion of stereochemistry if the carbon is a chiral center. The leaving group decomposes into SO₂ and another chloride ion. The formation of the strong P=O bond is a significant driving force for this and similar reactions.[6]
Caption: Mechanism for the chlorination of an α-hydroxyphosphonate.
An alternative method for this conversion is the Appel reaction, which utilizes triphenylphosphine and carbon tetrachloride.[6][7] While effective, it produces a stoichiometric amount of triphenylphosphine oxide, which can sometimes complicate purification.
Experimental Protocol: Diphenyl α-Chlorobenzylphosphonate
CRITICAL SAFETY NOTE: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[8][9][10] This entire procedure MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, face shield, and lab coat).[8][10]
Materials & Reagents:
-
Diphenyl α-hydroxybenzylphosphonate
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve diphenyl α-hydroxybenzylphosphonate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction between the alcohol and thionyl chloride and to minimize potential side reactions.
-
Add thionyl chloride (1.2 - 1.5 eq) dropwise via a syringe to the stirring solution over 15-20 minutes. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until gas evolution ceases.
-
Work-up: Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride. The reaction with water is violent and produces acidic gases.
-
Transfer the mixture to a separatory funnel. Add more DCM if necessary.
-
Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize HCl), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to afford pure diphenyl α-chlorobenzylphosphonate as a white solid.
Validation: The final product's identity and purity are confirmed by comparing its melting point and NMR spectra to literature values.[11]
Part 3: Workflow and Data Summary
Overall Experimental Workflow
Caption: High-level workflow for the two-step synthesis.
Quantitative Data Summary
| Parameter | Diphenyl α-Hydroxybenzylphosphonate | Diphenyl α-Chlorobenzylphosphonate |
| Molecular Formula | C₁₉H₁₇O₄P | C₁₉H₁₆ClO₃P |
| Molecular Weight | 340.31 g/mol | 358.76 g/mol |
| Typical Yield | > 85% | > 80% |
| Appearance | White Crystalline Solid | White to Off-White Solid |
| Melting Point | Varies with purity | 80-84 °C[11] |
| Key ³¹P NMR Signal | Approx. δ 15-20 ppm (in CDCl₃) | Approx. δ 25-30 ppm (in CDCl₃) |
Part 4: Critical Safety Considerations
Professional laboratory safety practices are paramount for the procedures described herein. The primary hazard is associated with the use of thionyl chloride.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive to skin, eyes, and mucous membranes.[10] Toxic if inhaled, causing respiratory irritation and potentially fatal pulmonary edema.[9][10][12] Reacts violently with water and moisture, releasing corrosive and toxic gases (HCl, SO₂).[10]
-
Handling: Always handle in a certified chemical fume hood.[8] Wear appropriate PPE, including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat.[8][9][10] Ensure an eyewash station and safety shower are immediately accessible.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, separate from water and incompatible materials.[9]
-
Spills & Waste: Neutralize small spills with an inert absorbent material (e.g., vermiculite or sand). Do not use water.[9][12] Dispose of waste as hazardous chemical waste according to institutional and local regulations.
-
References
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride. NJ.gov. [Link]
-
Grokipedia. Pudovik reaction. [Link]
-
Lanxess. Product Safety Assessment: Thionyl chloride. Lanxess.com. [Link]
-
Bálint, E., et al. (2019). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. Royal Society of Chemistry. [Link]
-
International Programme on Chemical Safety. ICSC 1409 - Thionyl Chloride. Inchem.org. [Link]
-
Keglevich, G., et al. (2020). The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates. MDPI. [Link]
-
Wikipedia. Pudovik reaction. [Link]
-
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Organic Chemistry Portal. [Link]
-
Nagy, D. I., et al. (2021). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. ACS Publications. [Link]
-
To, C., et al. (2023). Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. MDPI. [Link]
-
Bálint, E., et al. (2019). Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent. MDPI. [Link]
-
Bálint, E., et al. (2018). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. National Institutes of Health. [Link]
-
Consiglio, G., et al. (1998). SYNTHESIS AND NMR CHARACTERIZATION OF DIPHENYL α-(BENZYLOXYCARBONYLAMINO)-BENZYL-PHOSPHONATES AND DIPHENYL 1-(BENZYLOXYCARBONYLAMINO)-ALKYL PHOSPHONATES. Sci-Hub. [Link]
-
Wikipedia. Appel reaction. [Link]
-
Aly, A. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with S-Containing Amines and Their Cytotoxicity Evaluation. ScienceOpen. [Link]
-
Keglevich, G. (2020). Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. [Link]
-
Organic Chemistry Portal. Appel Reaction. [Link]
-
NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
-
Kovács, T., et al. (2018). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. National Institutes of Health. [Link]
-
Denton, R. M., et al. (2011). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions. Royal Society of Chemistry. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Bass, R. J., et al. (1985). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. ResearchGate. [Link]
- U.S. Patent No. US20080228016A1. (2008). Method for Chlorinating Alcohols.
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- 3. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
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- 11. Diphenyl alpha-Chlorobenzylphosphonate | 58263-67-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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An In-Depth Technical Guide to the Physicochemical Properties of Diphenyl alpha-Chlorobenzylphosphonate
Introduction
Diphenyl alpha-Chlorobenzylphosphonate is an organophosphorus compound of interest to researchers in synthetic organic chemistry and drug discovery. Its structure, featuring a reactive alpha-chloro group and phenyl esters, suggests its potential as a versatile synthetic intermediate. This guide provides a comprehensive overview of its known physicochemical properties, a proposed synthetic route, and a prospective analysis of its applications in medicinal chemistry, grounded in the established reactivity of related compounds.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in research. While comprehensive experimental data is not extensively available in the public domain, the following table summarizes the known properties, primarily sourced from commercial suppliers.
| Property | Value | Source(s) |
| CAS Number | 58263-67-5 | [1][2][3] |
| Molecular Formula | C₁₉H₁₆ClO₃P | [3] |
| Molecular Weight | 358.76 g/mol | [3] |
| Appearance | White to almost white powder or crystal | [2] |
| Purity | >98.0% (by HPLC) | [2] |
| Melting Point | 80.0 to 84.0 °C | [2] |
| Boiling Point | 210 °C at 2 mmHg | [4] |
| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate based on its structure. | |
| Stability | Stable under recommended storage conditions. The C-P bond provides resistance to hydrolysis and enzymatic degradation. However, phosphonate esters can be susceptible to hydrolysis under acidic or basic conditions.[2] |
Proposed Synthesis
A prevalent method for the synthesis of α-chloro phosphonates involves the chlorination of the corresponding α-hydroxyphosphonates. This approach is favored for its relatively mild conditions and the availability of the precursor.
Conceptual Workflow for Synthesis
Sources
Diphenyl alpha-Chlorobenzylphosphonate CAS number 58263-67-5
An In-depth Technical Guide to Diphenyl alpha-Chlorobenzylphosphonate (CAS: 58263-67-5)
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 58263-67-5), an organophosphorus compound of significant interest in synthetic chemistry. As a versatile intermediate, its utility spans the development of novel pharmaceuticals and agrochemicals, primarily owing to its reactive α-chloro group and its role as a precursor in carbon-carbon bond-forming reactions.[1] This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, explores its key chemical reactivities and applications, and provides a thorough toxicological profile and essential safety protocols. The guide is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding for laboratory application.
Physicochemical and Structural Characteristics
This compound is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenoxy groups, an oxygen atom, and a chloro(phenyl)methyl moiety.[1] This structure imparts a notable electrophilic character at the benzylic carbon, which is central to its reactivity.[1] The compound typically presents as a white to off-white crystalline solid.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 58263-67-5 | [1][3][4][5] |
| Molecular Formula | C₁₉H₁₆ClO₃P | [1][3][4] |
| Molecular Weight | 358.76 g/mol | [1][4][5] |
| Appearance | White to Almost white powder/crystal | [1][2] |
| Boiling Point | 210°C at 2 mmHg | [4] |
| Density | 1.286 g/cm³ | [3][6] |
| Purity | >98.0% (HPLC) | [2][4] |
| Synonyms | Diphenyl [chloro(phenyl)methyl]phosphonate, α-Chlorobenzylphosphonic Acid Diphenyl Ester | [2][3][4] |
Synthesis Pathway and Mechanistic Considerations
The synthesis of α-halophosphonates is a well-established field in organophosphorus chemistry. A robust and logical pathway to this compound involves a two-step process starting from readily available precursors. The causality for this approach lies in its efficiency and the high atom economy of the initial bond-forming reaction.[7]
Step 1: Synthesis of Diphenyl alpha-Hydroxybenzylphosphonate (Pudovik Reaction)
The foundational step is the creation of the P-C bond via the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde.[7][8] In this case, diphenyl phosphite reacts with benzaldehyde. This reaction is typically catalyzed by a base, which deprotonates the phosphite to generate a highly nucleophilic phosphorus species that subsequently attacks the electrophilic carbonyl carbon of benzaldehyde.
Step 2: Chlorination of the α-Hydroxyphosphonate
The intermediate α-hydroxyphosphonate is then converted to the target α-chlorophosphonate. The hydroxyl group at the α-carbon can be readily substituted by a chlorine atom using standard chlorinating agents.[7] Thionyl chloride (SOCl₂) is a common and effective choice for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification. Phosphorus pentachloride (PCl₅) is another viable reagent for this conversion.[9]
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
-
Part A: Synthesis of Diphenyl alpha-Hydroxybenzylphosphonate
-
To a round-bottom flask under an inert atmosphere (N₂), add equimolar amounts of benzaldehyde and diphenyl phosphite in a suitable anhydrous solvent (e.g., toluene).
-
Cool the mixture in an ice bath (0°C).
-
Add a catalytic amount of a base (e.g., triethylamine) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or HPLC indicates consumption of starting materials.
-
Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-hydroxyphosphonate, which can be purified by recrystallization.
-
-
Part B: Synthesis of this compound
-
Dissolve the purified Diphenyl alpha-Hydroxybenzylphosphonate from Part A in an anhydrous solvent (e.g., dichloromethane) in a flask equipped with a reflux condenser and a gas outlet trap (for HCl and SO₂).
-
Slowly add a slight excess (e.g., 1.1 equivalents) of thionyl chloride to the solution at 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature, then gently reflux for 2-4 hours, monitoring the reaction by TLC/HPLC.
-
Cool the reaction mixture and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
-
Chemical Reactivity and Synthetic Applications
The primary utility of this compound lies in its function as a reactive intermediate. Its chemical behavior is dominated by the electrophilic benzylic carbon and the phosphonate moiety.
Nucleophilic Substitution
The chloro group is a good leaving group, making the compound susceptible to Sₙ1 or Sₙ2 type nucleophilic substitution reactions.[1][8] This allows for the introduction of a wide variety of functional groups (e.g., azides, amines, alkoxides) at the benzylic position, providing access to a diverse library of α-substituted phosphonates, which are valuable scaffolds in medicinal chemistry.
Horner-Wadsworth-Emmons (HWE) Reagent
While not a classical HWE reagent (which are typically α-phosphonate esters with an adjacent deprotonatable hydrogen), its derivatives are. It serves as a precursor to phosphonate ylides. Treatment with a strong base can lead to elimination or substitution, but more commonly, it is used to synthesize other phosphonates that then participate in olefination reactions. For instance, substitution of the chloride with another group that can stabilize a carbanion allows for subsequent deprotonation and reaction with carbonyls to form alkenes. This application is crucial for carbon-carbon bond formation.[10]
Caption: Application as a precursor for Horner-Wadsworth-Emmons reagents.
Toxicological Profile and Safety
As an organophosphorus compound, this compound must be handled with the assumption of significant toxicity, characteristic of its chemical class.[11][12][13]
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for most organophosphorus compounds is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[11][12][14]
-
Normal Function: AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the nerve signal.
-
Inhibition: Organophosphates act as "pseudo-substrates" and phosphorylate a serine residue in the active site of AChE.[11]
-
Consequence: This forms a stable, covalent bond that inactivates the enzyme. The inactivation leads to the accumulation of acetylcholine in synapses.[11][14]
-
Clinical Manifestation: The resulting overstimulation of cholinergic receptors (muscarinic and nicotinic) throughout the central and peripheral nervous systems leads to a toxic state known as a "cholinergic crisis," with symptoms ranging from muscle weakness and paralysis to respiratory failure.[11][15]
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by organophosphates.
Hazard Information and Safe Handling Protocols
Strict adherence to safety protocols is mandatory when handling this compound.
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source |
| Hazard | H315 | Causes skin irritation. | [2] |
| Hazard | H319 | Causes serious eye irritation. | [2] |
| Precaution | P264 | Wash skin thoroughly after handling. | [2][16] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [16] |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water. | [2][16] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][16] |
| Precaution | P332+P313 | If skin irritation occurs: Get medical advice/attention. | [2] |
| Precaution | P337+P313 | If eye irritation persists: Get medical advice/attention. | [2] |
Protocol for Safe Handling and Personal Protective Equipment (PPE)
This protocol is a self-validating system designed to minimize exposure risk.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[17]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
-
Body Protection: Wear a flame-resistant laboratory coat, fully fastened. Ensure clothing fully covers all exposed skin.
-
-
Procedural Handling:
-
Avoid generating dust when handling the solid.
-
Do not eat, drink, or smoke in the laboratory.[18]
-
Keep the container tightly closed when not in use and store in a dry, well-ventilated, and locked area.[17]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[17]
-
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[16][17]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][16]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and call a poison control center.[17][18]
References
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- Request PDF. (n.d.). Basic and Clinical Toxicology of Organophosphorus Compounds.
- CDC Stacks. (1985). Biochemical toxicology of organophosphorus compounds.
- Medscape. (2023). Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology.
- CymitQuimica. (n.d.). CAS 58263-67-5: diphenyl [chloro(phenyl)methyl]phosphonate.
- MDPI. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition.
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- Labsolu. (n.d.). Diphenyl α-Chlorobenzylphosphonate.
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- BLD Pharm. (n.d.). 58263-67-5|Diphenyl (chloro(phenyl)methyl)phosphonate.
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Spectral Characterization of Diphenyl alpha-Chlorobenzylphosphonate: A Technical Guide
Introduction
Diphenyl alpha-Chlorobenzylphosphonate is a member of the organophosphorus ester family, a class of compounds with significant applications in organic synthesis and materials science. A thorough understanding of its spectral properties is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights presented herein are geared towards researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven interpretations.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₁₉H₁₆ClO₃P and a molecular weight of 358.76 g/mol , forms the basis for interpreting its spectral data.[1] The molecule features a central phosphorus atom double-bonded to an oxygen and single-bonded to two phenoxy groups and an alpha-chlorobenzyl group. This arrangement of aromatic rings and electrophilic centers dictates the distinct spectroscopic signatures discussed in this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra of organophosphorus compounds is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
³¹P NMR: Acquire the phosphorus spectrum, typically with proton decoupling to simplify the spectrum to a single peak.[2] A wide spectral width is often used for ³¹P NMR due to the large chemical shift range of phosphorus compounds.
Caption: Workflow for NMR data acquisition and processing.
¹H NMR Spectral Data (Predicted)
-
Aromatic Protons (C₆H₅-O-P and C₆H₅-CH): The ten protons of the two phenoxy groups and the five protons of the benzyl group are expected to resonate in the aromatic region, typically between δ 7.0-8.0 ppm . Due to the electronic effects of the phosphate and chloro-substituted benzyl groups, this region will likely exhibit complex multiplets.
-
Methine Proton (P-CH(Cl)-Ph): The single proton on the carbon adjacent to the phosphorus and chlorine atoms is expected to be significantly deshielded and will likely appear as a doublet due to coupling with the ³¹P nucleus. The chemical shift is predicted to be in the range of δ 5.5-6.5 ppm , with a characteristic coupling constant (JP-H) of approximately 15-25 Hz.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to show the following key resonances:
-
Aromatic Carbons: The carbons of the three phenyl rings will appear in the range of δ 120-150 ppm . The carbons directly attached to oxygen (C-O) will be downfield, likely around δ 150 ppm , and may show coupling to the phosphorus atom. The ipso-carbon of the benzyl group will also be in this region.
-
Methine Carbon (P-CH(Cl)-Ph): This carbon is expected to be significantly deshielded due to the attached chlorine, phosphorus, and phenyl groups. Its resonance is predicted to be in the range of δ 70-85 ppm and will appear as a doublet due to one-bond coupling with the ³¹P nucleus (¹JP-C).
³¹P NMR Spectral Data
The proton-decoupled ³¹P NMR spectrum is the most definitive for characterizing organophosphorus compounds.[3]
-
Chemical Shift: For phosphonates of this type, a single resonance is expected. The chemical shift for pentavalent phosphorus in phosphonates typically falls within the range of δ 0 to +30 ppm (relative to 85% H₃PO₄). The specific chemical environment in this compound would likely place the signal in the lower end of this range.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.0 - 8.0 | m | - | Aromatic Protons |
| ¹H | 5.5 - 6.5 | d | JP-H ≈ 15-25 | P-CH (Cl)-Ph |
| ¹³C | 120 - 150 | m | - | Aromatic Carbons |
| ¹³C | 70 - 85 | d | ¹JP-C | P-C H(Cl)-Ph |
| ³¹P | 0 - 30 | s | - | P=O |
Table 1: Predicted NMR Spectral Data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several strong absorption bands.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands
The following table summarizes the expected characteristic absorption frequencies for this compound, based on general data for organophosphorus compounds.[4]
| Frequency Range (cm⁻¹) | Vibration | Intensity |
| 3050 - 3100 | C-H stretch (aromatic) | Medium |
| 1450 - 1600 | C=C stretch (aromatic ring) | Medium-Strong |
| 1200 - 1300 | P=O stretch (phosphoryl) | Very Strong |
| 950 - 1100 | P-O-C stretch (aryl) | Strong |
| 700 - 800 | C-Cl stretch | Medium-Strong |
Table 2: Predicted Characteristic IR Absorption Bands.
The most prominent and diagnostic peak in the IR spectrum will be the very strong P=O stretching vibration. The exact position of this band can be influenced by the electronegativity of the substituents on the phosphorus atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of compound, often in positive ion mode. Electron Ionization (EI) can also be used if the compound is sufficiently volatile and thermally stable.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.
-
Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways.
Fragmentation Pattern (Predicted)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. The fragmentation of organophosphorus esters often involves the cleavage of the ester and substituent bonds.[5]
Caption: Predicted major fragmentation pathways for this compound.
Key Predicted Fragments:
-
[M]⁺˙ and [M+2]⁺˙: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with the [M+2] peak being approximately one-third the intensity of the [M] peak.
-
Loss of Cl: A fragment corresponding to the loss of a chlorine radical (m/z = M - 35) is highly probable.
-
Loss of a Phenoxy Radical: Cleavage of a P-OPh bond would result in a fragment at m/z = M - 93.
-
Cleavage of the C-P Bond: Fission of the bond between the phosphorus and the benzyl carbon would lead to characteristic ions.
-
Rearrangement Reactions: McLafferty-type rearrangements are also possible, depending on the ionization method and energy.[6]
| m/z (Predicted) | Proposed Fragment |
| 358/360 | [C₁₉H₁₆ClO₃P]⁺˙ (Molecular Ion) |
| 323 | [C₁₉H₁₆O₃P]⁺ |
| 265/267 | [C₁₃H₁₁ClO₂P]⁺ |
| 249 | [C₁₂H₁₀O₃P]⁺ |
| 233 | [(C₆H₅O)₂PO]⁺ |
| 125/127 | [C₇H₆Cl]⁺ |
| 94 | [C₆H₅OH]⁺˙ |
| 77 | [C₆H₅]⁺ |
Table 3: Predicted Key Mass Fragments for this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. While experimental spectra for this specific compound are not widely published, the predictions based on the known spectroscopy of analogous organophosphorus compounds offer a robust framework for its characterization. The detailed protocols and interpreted spectral features presented herein serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related compounds. The synergistic use of these three spectroscopic techniques provides a powerful and self-validating system for the unambiguous identification and structural elucidation of this compound.
References
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Horton, C. A., & White, J. C. (1961). INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS. Talanta, 7(3-4), I-II. [Link]
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University of Strathclyde. (n.d.). 31 Phosphorus NMR. Retrieved January 15, 2026, from [Link]
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Li, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 702. [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved January 15, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 15, 2026, from [Link]
-
CP Lab Safety. (n.d.). Diphenyl a-Chlorobenzylphosphonate, min 98% (HPLC)(T), 1 gram. Retrieved January 15, 2026, from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 15, 2026, from [Link]
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of Diphenyl alpha-Chlorobenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl alpha-chlorobenzylphosphonate is an organophosphorus compound with significant potential in various chemical and biomedical research areas. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its reactivity, biological activity, and for the rational design of novel derivatives. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, drawing upon foundational principles of stereochemistry, data from analogous crystal structures, and established spectroscopic and computational methodologies.
Introduction: The Significance of Stereochemistry in Phosphonates
Organophosphorus compounds, particularly phosphonates, represent a versatile class of molecules with wide-ranging applications, from medicinal chemistry to materials science.[1][2] The phosphorus center in these molecules can be a source of chirality, leading to stereoisomers with potentially distinct biological activities and chemical properties.[1][3] The spatial arrangement of substituents around the phosphorus atom and the rotational freedom of associated chemical bonds dictate the molecule's overall conformation, which in turn governs its interactions with biological targets and its reaction pathways.
This compound possesses a chiral carbon alpha to the phosphorus atom, further contributing to its stereochemical complexity. The presence of bulky phenyl groups on both the phosphonate and benzyl moieties introduces significant steric hindrance, which is expected to play a crucial role in defining the preferred conformational states of the molecule.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenoxy groups and an alpha-chlorobenzyl group.
Core Structural Parameters
While a crystal structure for this compound is not publicly available, we can infer key structural parameters from closely related compounds, such as mesylated α-hydroxy-benzylphosphonates whose crystal structures have been determined.[4]
| Parameter | Expected Value Range | Influencing Factors |
| P=O Bond Length | 1.45 - 1.48 Å | Electronegativity of substituents, hydrogen bonding |
| P-O (phenoxy) Bond Length | 1.58 - 1.62 Å | Nature of the aryl group |
| P-C Bond Length | 1.80 - 1.85 Å | Hybridization of the carbon atom |
| O-P-O Bond Angle | 98 - 108° | Steric hindrance between the phenoxy groups |
| O=P-C Bond Angle | 110 - 118° | Steric bulk of the alpha-chlorobenzyl group |
| O-P-C Bond Angle | 105 - 112° | Rotational conformation of the substituents |
Table 1: Predicted core structural parameters for this compound based on analogous compounds.
The phosphorus atom is expected to adopt a distorted tetrahedral geometry. The bulky phenyl groups will likely influence the bond angles around the phosphorus, potentially leading to deviations from ideal tetrahedral geometry.
Conformational Landscape: A Complex Interplay of Forces
The conformational flexibility of this compound arises from the rotation around several single bonds. The most significant of these are the P-C bond, the Cα-C(phenyl) bond, and the P-O bonds of the phenoxy groups.
Figure 1: Key rotational bonds and influencing factors determining the conformation of this compound.
The interplay of steric hindrance between the bulky phenyl groups, dipole-dipole interactions involving the P=O and C-Cl bonds, and potential π-π stacking interactions between the aromatic rings will govern the relative energies of different conformers. It is hypothesized that the molecule will adopt a conformation that minimizes these steric clashes and maximizes stabilizing interactions.
Experimental Approaches for Conformational Analysis
A definitive understanding of the conformational preferences of this compound requires experimental validation.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
Protocol for Crystal Growth:
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) and solvent mixtures.
-
Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent system at a slightly elevated temperature. Allow the solvent to evaporate slowly and undisturbed at a constant temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature.
Once suitable crystals are obtained, X-ray diffraction analysis will provide detailed information on bond lengths, bond angles, and the torsional angles that define the solid-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.
Key NMR Experiments:
-
¹H and ¹³C NMR: Chemical shifts and coupling constants are sensitive to the local electronic environment and dihedral angles, providing insights into the time-averaged conformation.
-
³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment and the geometry of its substituents.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other, providing crucial distance constraints for determining the relative orientation of different parts of the molecule.
Computational Modeling: A Predictive Approach
In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to explore the conformational landscape of this compound.
Density Functional Theory (DFT) Calculations
DFT methods offer a good balance of accuracy and computational cost for studying the geometries and relative energies of different conformers.[5][6]
Computational Workflow:
Figure 2: A typical workflow for the computational conformational analysis of this compound.
This workflow allows for the identification of the lowest energy conformers and the determination of their relative populations at a given temperature.
Conclusion and Future Directions
The molecular structure and conformation of this compound are governed by a delicate balance of steric and electronic effects. While a definitive experimental structure is yet to be reported, a combination of data from analogous compounds, spectroscopic techniques, and computational modeling can provide a robust understanding of its three-dimensional nature. Future work should focus on obtaining a single-crystal X-ray structure to validate the predicted conformations and to provide a solid foundation for further structure-activity relationship studies and the design of novel phosphonate-based compounds.
References
-
M. D. P. I. (MDPI). (n.d.). Stereoselective Syntheses of Organophosphorus Compounds. Retrieved from [Link]
-
PubMed. (n.d.). A new computational model for the prediction of toxicity of phosphonate derivatives using QSPR. Retrieved from [Link]
-
RSC Publishing. (2021, February 18). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. Retrieved from [Link]
-
Keglevich, G., et al. (n.d.). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Reactions of α-Hydroxyphosphonates. Retrieved from [Link]
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Reactivity of the P-Cl bond in alpha-chlorobenzylphosphonates
An In-Depth Technical Guide to the Reactivity of the P-Cl Bond in α-Chlorobenzylphosphonates
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Chlorobenzylphosphonates are a class of organophosphorus compounds distinguished by the presence of a highly reactive phosphorus-chlorine (P-Cl) bond. This functional group, a phosphonyl chloride, renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility as versatile synthetic intermediates, particularly in the construction of α-aminophosphonates, which are potent mimics of α-amino acids with significant therapeutic potential.[1][2] This technical guide provides a detailed exploration of the mechanistic underpinnings of P-Cl bond reactivity, factors influencing reaction outcomes, field-proven experimental protocols, and the strategic application of these compounds in medicinal chemistry.
The Electrophilic Heart: Understanding the P-Cl Bond
The defining feature of α-chlorobenzylphosphonates is the phosphonyl chloride moiety (-P(O)Cl). The phosphorus atom in this group is pentavalent and bonded to a doubly bonded oxygen, a chlorine atom, an ester or other alkoxy/aryloxy group, and the α-chlorobenzyl carbon. The high electronegativity of both the phosphoryl oxygen and the chlorine atom creates a strong dipole, rendering the phosphorus atom electron-deficient and thus a potent electrophile. This inherent electrophilicity is the primary driver for the reactions discussed herein.
The central theme of P-Cl bond reactivity is nucleophilic substitution at the phosphorus center. This transformation allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse molecular scaffolds.
Core Reaction Mechanism: Nucleophilic Substitution at Phosphorus
Nucleophilic substitution at a pentavalent P=O center is a well-studied area of physical organic chemistry.[3][4] The reaction of an α-chlorobenzylphosphonate with a nucleophile (Nu:) proceeds primarily via a bimolecular pathway, which can be described by two closely related mechanisms: a concerted SN2-like process or a stepwise addition-elimination pathway.[3][5]
-
Concerted SN2(P) Mechanism: In this pathway, the nucleophile attacks the phosphorus atom from the backside relative to the chloride leaving group. Bond formation and bond cleavage occur simultaneously within a single, pentacoordinate trigonal bipyramidal transition state.[5] This mechanism is favored for good leaving groups like chloride and with less basic nucleophiles.[3]
-
Stepwise (Addition-Elimination) Mechanism: This route involves the initial formation of a discrete trigonal bipyramidal pentacoordinate (TBP-5C) intermediate.[3][4] This intermediate is typically short-lived and subsequently collapses by expelling the chloride leaving group to form the final product. This pathway is more likely with highly basic nucleophiles.[3]
For most practical applications involving amines or alcohols as nucleophiles with a chloridate leaving group, the distinction is subtle, but both pathways result in a net inversion of stereochemistry at a chiral phosphorus center.[5]
Caption: Generalized mechanism for nucleophilic substitution at the P-Cl bond.
Key Synthetic Transformations
The electrophilic nature of the P-Cl bond allows for a variety of crucial synthetic transformations.
Synthesis of Phosphonamidates (P-N Bond Formation)
The most prominent reaction of α-chlorobenzylphosphonates is their conversion to phosphonamidates via reaction with primary or secondary amines.[6] This reaction is a cornerstone for the synthesis of phosphonopeptides, where the phosphonamidate linkage serves as a stable mimic of the peptide bond.[7] The reaction proceeds readily, typically in the presence of a tertiary amine base (e.g., triethylamine) to act as a scavenger for the hydrogen chloride (HCl) byproduct.[7]
Synthesis of Mixed Phosphate Esters (P-O Bond Formation)
Alcohols and phenols react as oxygen nucleophiles with the P-Cl bond to furnish new phosphate esters.[8] This reaction is often performed in the presence of a non-nucleophilic base like pyridine, which serves both as a catalyst and an HCl scavenger. This allows for the synthesis of asymmetric phosphonates with distinct ester functionalities.
Hydrolysis to Phosphonic Acids
In the presence of water, the P-Cl bond is readily hydrolyzed. This reaction proceeds sequentially, often through phosphorodichloridic acid intermediates, to ultimately yield the corresponding phosphonic acid and HCl.[8][9] While often an undesirable side reaction requiring anhydrous conditions for other transformations, controlled hydrolysis is a straightforward method for accessing the free phosphonic acid, a key functional group for mimicking amino acids in drug design.[10]
Experimental Protocol: Synthesis of an α-Aminophosphonate Precursor
This section provides a representative, self-validating protocol for the synthesis of a phosphonamidate, a direct precursor to an α-aminophosphonate derivative.
Objective: To synthesize Ethyl (amino(phenyl)methyl)(ethoxy)phosphono-L-alaninate by reacting Ethyl (chloro(phenyl)methyl)phosphonochloridate with L-alanine ethyl ester.
Materials & Reagents
| Reagent | M.W. | Quantity | Moles | Notes |
| Ethyl (chloro(phenyl)methyl)phosphonochloridate | 255.08 | 2.55 g | 10.0 | Starting material, handle in fume hood |
| L-Alanine ethyl ester hydrochloride | 153.61 | 1.54 g | 10.0 | Nucleophile |
| Triethylamine (TEA) | 101.19 | 2.8 mL | 20.0 | Base, dried over KOH |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous solvent |
| Saturated aq. NaHCO₃ | - | 30 mL | - | For aqueous workup |
| Brine | - | 30 mL | - | For aqueous workup |
| Anhydrous MgSO₄ | - | ~5 g | - | Drying agent |
Step-by-Step Methodology
-
System Preparation: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Dissolution: To the flask, add L-alanine ethyl ester hydrochloride (1.54 g, 10.0 mmol) and anhydrous DCM (30 mL). Cool the resulting slurry to 0 °C in an ice-water bath.
-
Base Addition: Slowly add triethylamine (2.8 mL, 20.0 mmol) to the slurry via syringe. The first equivalent neutralizes the hydrochloride salt, and the second will scavenge the HCl produced during the reaction. Stir for 15 minutes at 0 °C.
-
Phosphonyl Chloride Addition: Dissolve Ethyl (chloro(phenyl)methyl)phosphonochloridate (2.55 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cold amine solution over 20 minutes using a dropping funnel. Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phosphonyl chloride is consumed.
-
Aqueous Workup: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated aq. NaHCO₃ and 30 mL of brine. Self-Validation: The bicarb wash removes any remaining acidic species, ensuring a clean product.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Characterization: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure phosphonamidate product. Characterize the final product by ¹H NMR, ³¹P NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Experimental workflow for phosphonamidate synthesis.
Factors Influencing P-Cl Bond Reactivity
The success and selectivity of these reactions depend on several interrelated factors:
-
Electronic Effects: Electron-withdrawing groups on the benzyl ring can further increase the electrophilicity of the phosphorus atom, potentially accelerating the rate of nucleophilic attack. Conversely, electron-donating groups may slightly decrease reactivity.
-
Steric Hindrance: The rate of reaction is sensitive to steric bulk. Highly hindered nucleophiles (e.g., t-butylamine) or bulky substituents near the phosphorus center will slow the reaction rate compared to less hindered counterparts (e.g., ethylamine).
-
Nucleophile Basicity: As discussed in the mechanism section, the strength of the nucleophile can influence whether the reaction proceeds via a more concerted or stepwise pathway.[3] Stronger bases favor the stepwise mechanism.
-
Solvent: Polar aprotic solvents like dichloromethane, acetonitrile, or THF are commonly used as they can solvate the transition state without competing as a nucleophile.
-
Temperature: Most reactions are initiated at low temperatures (0 °C) to control the initial exotherm and then allowed to proceed at room temperature for completion.
Conclusion and Strategic Outlook
The P-Cl bond in α-chlorobenzylphosphonates is a privileged functional group that serves as a powerful linchpin in synthetic chemistry. Its predictable and high-yield reactivity with a range of nucleophiles provides a robust platform for generating molecular diversity. For drug development professionals, mastering the manipulation of this bond is key to accessing α-aminophosphonates and their derivatives, a class of compounds with proven and continued potential as enzyme inhibitors, haptens, and therapeutic agents.[1][11] Future work in this area will likely focus on developing catalytic, enantioselective methods for these transformations to further enhance their efficiency and applicability in the synthesis of chiral drug candidates.
References
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A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. (n.d.). Scientific & Academic Publishing.
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A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. (n.d.). SciSpace.
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Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. (2024). ResearchGate.
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Nucleophilic substitution at phosphorus: stereochemistry and mechanisms. (2015). ResearchGate.
-
Buck, H. (2019). One-Electron-Addition to Pentavalent Phosphorus with the Phosphorus-Chlorine Bond as Acceptor Introducing a Fundamental Distinction in Substitution Mechanism between SN2(P) and SN2(C). Open Journal of Physical Chemistry, 9, 182-191.
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Phosphate Transfer Reactions - An Overview. (2022). Chemistry LibreTexts.
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Synthetic methods of phosphonopeptides. (2020). Encyclopedia.pub.
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The mechanism of nucleophilic displacements at phosphorus in chloro-substituted methylphosphonate esters: P-O vs P-C bond cleavage: a DFT study. (2010). PubMed.
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Synthetic Methods of Phosphonopeptides. (2020). MDPI.
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Hudson, R. F., & Moss, G. (1962). The mechanism of hydrolysis of phosphorochloridates and related compounds. Part IV. Phosphoryl chloride. Journal of the Chemical Society (Resumed), 5157.
-
The Mechanism of Nucleophilic Displacements at Phosphorus in Chloro-Substituted Methylphosphonate Esters: P−O vs P−C Bond Cleavage: A DFT Study. (2010). ACS Publications.
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Phosphoryl chloride. (n.d.). Wikipedia.
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Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. (2019). International Journal of Drug Research and Technology.
-
The Last Decade of Optically Active α-Aminophosphonates. (2023). National Institutes of Health (NIH).
-
α-Aminophosphonate analogue derived from 4-Hydroxybenzaldehd. (2022). Drug Design, Development and Therapy.
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Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. (2018). ACS Publications.
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The Therapeutic Arsenal of Aminophosphonates: A Technical Guide for Drug Development. (n.d.). BenchChem.
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The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). National Institutes of Health (NIH).
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Electrophilicity of the benzylic carbon in Diphenyl alpha-Chlorobenzylphosphonate
An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in Diphenyl alpha-Chlorobenzylphosphonate
Authored by: A Senior Application Scientist
Foreword: The Duality of a Reactive Center
In the landscape of synthetic organic chemistry and medicinal chemistry, molecules possessing precisely tuned reactivity are invaluable. This compound stands as a molecule of significant interest, featuring a benzylic carbon atom that serves as a focal point for nucleophilic attack. This carbon's electrophilicity is not a simple, static property but rather a dynamic characteristic governed by a sophisticated interplay of electronic and steric factors. It is this reactivity that allows the molecule to serve as a versatile precursor for a wide range of organophosphorus compounds, including potential therapeutic agents and materials science building blocks.
This guide provides a deep dive into the chemical behavior of the benzylic carbon in this compound. We will move beyond simple descriptions of reactions to explore the underlying principles that dictate its electrophilic nature. For the researcher, scientist, or drug development professional, a thorough grasp of these principles is paramount for predicting reaction outcomes, optimizing synthetic protocols, and rationally designing novel molecular architectures. We will dissect the influence of the constituent parts of the molecule—the chlorine leaving group, the stabilizing phenyl rings, and the commanding diphenyl phosphonate moiety—to construct a holistic understanding of its reactivity profile.
Deconstructing the Electrophilic Character
The electrophilicity of the benzylic carbon in this compound is the cornerstone of its chemical utility. This property arises from a confluence of inductive, resonance, and steric effects, which collectively determine the facility with which it undergoes nucleophilic substitution.
1.1. Inductive and Resonance Effects: A Balancing Act
The reactivity of any benzylic position is fundamentally enhanced by the adjacent aromatic ring.[1][2] In the case of this compound, two key phenomena are at play:
-
Inductive Effect (-I): The chlorine atom, being highly electronegative, exerts a powerful electron-withdrawing inductive effect. This polarizes the carbon-chlorine bond, creating a partial positive charge (δ+) on the benzylic carbon and making it a prime target for nucleophiles.[3] The diphenyl phosphonate group, with its electronegative oxygen atoms and positively charged phosphorus center, also contributes a significant -I effect, further increasing the electrophilicity of the benzylic carbon.
-
Resonance Stabilization: The true hallmark of a benzylic carbon is its ability to stabilize a developing positive charge through resonance.[2] Should the C-Cl bond cleave heterolytically in an SN1-type mechanism, the resulting benzylic carbocation is significantly stabilized by the delocalization of the positive charge across the adjacent phenyl ring. This delocalization drastically lowers the activation energy for carbocation formation, making the SN1 pathway a viable mechanistic possibility.[4]
The phosphonate group itself does not directly participate in resonance with the benzylic carbon. However, its strong inductive pull acts synergistically with the resonance stabilization afforded by the phenyl group to influence the overall reaction mechanism.
1.2. The Role of the Diphenyl Phosphonate Group
The diphenyl phosphonate moiety [C-PO(OPh)2] is more than just a spectator. Its influence is multifaceted:
-
Steric Hindrance: The bulky nature of the diphenyl phosphonate group can sterically hinder the backside attack required for a classic SN2 reaction. This steric impediment can slow down the rate of SN2 reactions, potentially favoring an SN1 pathway, especially with bulkier nucleophiles.[5]
-
Electronic Influence: As previously mentioned, the phosphonate group is strongly electron-withdrawing. This enhances the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. However, this same effect can destabilize the formation of a full carbocation intermediate, which could disfavor a pure SN1 mechanism. The ultimate mechanistic outcome is therefore a delicate balance.
The diagram below illustrates the key factors influencing the electrophilicity and subsequent reaction pathways of the benzylic carbon.
Caption: Factors governing the electrophilicity of the benzylic carbon.
Mechanistic Pathways: The SN1/SN2 Continuum
Benzylic halides are classic textbook examples of substrates that can react via both SN1 and SN2 mechanisms, often concurrently.[6] The preferred pathway for this compound depends critically on the reaction conditions, specifically the nature of the nucleophile, the solvent, and the temperature.
-
SN1 Pathway: Favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents (which stabilize both the departing chloride ion and the carbocation intermediate).[6] The rate of this reaction is primarily dependent on the concentration of the substrate.
-
SN2 Pathway: Favored by strong, unhindered nucleophiles (e.g., azide, cyanide) and polar aprotic solvents (e.g., DMF, DMSO) that do not solvate the nucleophile as effectively, thereby increasing its reactivity.[5] The rate is dependent on the concentration of both the substrate and the nucleophile.
Given that the substrate is a secondary benzylic halide, it lies at a mechanistic crossroads, making it a fascinating subject for kinetic and product studies.
Caption: Competing Sₙ1 and Sₙ2 pathways for nucleophilic substitution.
Experimental Assessment of Electrophilicity
To quantify the electrophilicity and probe the mechanistic tendencies of the benzylic carbon, a series of kinetic experiments can be designed. A common approach involves reacting the substrate with a series of nucleophiles and monitoring the reaction progress over time.
3.1. Protocol: Kinetic Analysis via HPLC
This protocol outlines a method for determining the second-order rate constant (k₂) for the reaction of this compound with a model nucleophile, such as aniline, in a suitable solvent like acetonitrile.
Objective: To measure the rate of nucleophilic substitution and provide data to compare the reactivity with different nucleophiles.
Materials:
-
This compound (>98% purity)[7]
-
Aniline (freshly distilled)
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., naphthalene)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vessel
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
Methodology:
-
Standard Solution Preparation: Prepare stock solutions of this compound, aniline, and the internal standard (naphthalene) of known concentrations in acetonitrile.
-
Reaction Initiation: In a thermostatted vessel (e.g., at 25°C), combine the aniline and internal standard solutions. Allow the solution to equilibrate.
-
Initiate the reaction by adding a known volume of the this compound stock solution. Start a timer immediately.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of mobile phase in an HPLC vial. This dilution effectively stops the reaction.
-
HPLC Analysis: Inject the quenched samples onto the HPLC system. Monitor the disappearance of the starting material and the appearance of the product by integrating the respective peak areas relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time. For a pseudo-first-order condition (if [Aniline] >> [Substrate]), the slope of the line will be -kobs. The second-order rate constant is then calculated as k₂ = kobs / [Aniline].
Caption: Experimental workflow for kinetic analysis of nucleophilic substitution.
3.2. Interpreting Kinetic Data
By performing this experiment with a variety of nucleophiles, a quantitative picture of the benzylic carbon's electrophilicity emerges.
| Nucleophile (Nu⁻) | Solvent | Relative k₂ (25°C) | Predominant Mechanism | Rationale |
| H₂O | H₂O/Dioxane | 1 | SN1 | Weak nucleophile, polar protic solvent. |
| CH₃OH | CH₃OH | 5 | SN1/SN2 | Weak nucleophile, but less polar than water. |
| I⁻ | Acetone | 750 | SN2 | Strong, soft nucleophile in a polar aprotic solvent. |
| N₃⁻ | DMF | 2500 | SN2 | Strong nucleophile, minimal steric hindrance. |
| t-BuO⁻ | t-BuOH | Low | E2/SN1 | Strong, bulky base favors elimination/SN1. |
Note: The data in this table is illustrative and intended to demonstrate expected trends based on established principles of physical organic chemistry.
Synthetic Utility and Implications in Drug Development
The well-defined electrophilicity of this compound makes it a valuable intermediate. The C-P bond is metabolically robust, making phosphonates attractive isosteres for phosphates in drug design.[8][9] The ability to readily introduce a variety of functional groups at the benzylic position via nucleophilic substitution allows for the synthesis of diverse libraries of α-substituted benzylphosphonates.
For example, reaction with primary or secondary amines can yield α-aminophosphonates, a class of compounds with known biological activities.[10] Similarly, reaction with thiols can introduce sulfur-containing moieties, while reactions with carbanions can be used for C-C bond formation. The choice of nucleophile directly dictates the final product, and understanding the mechanistic preferences is key to maximizing yield and minimizing side products.
Conclusion
The electrophilicity of the benzylic carbon in this compound is a finely tuned property, governed by the electron-withdrawing power of the chlorine and phosphonate groups and the resonance-stabilizing capacity of the phenyl ring. This reactivity profile places the molecule at the SN1/SN2 mechanistic interface, allowing its reaction pathway to be guided by the careful selection of nucleophiles and solvents. A quantitative understanding, derived from systematic kinetic studies, empowers chemists to harness this reactivity for the efficient synthesis of complex organophosphorus molecules, opening avenues for new discoveries in medicinal chemistry and materials science.
References
- Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. (2020). YouTube.
- Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? (2016). Quora.
- Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). Glasp.
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- Will allylic and benzylic halide prefer SN1 or SN2 reaction? (2022). Reddit.
- Phosphonate.Wikipedia.
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- Synthesis and Reactions of α-Hydroxyphosphonates.MDPI.
- Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. (2011). ACS Publications.
- Direct conversion of benzylic and allylic alcohols to phosphonates. (2011). PubMed - NIH.
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Stability and storage conditions for Diphenyl alpha-Chlorobenzylphosphonate
An In-depth Technical Guide to the Stability and Storage of Diphenyl alpha-Chlorobenzylphosphonate
Abstract
This compound is a significant organophosphorus compound with applications in chemical synthesis and potentially as an intermediate in the development of biologically active molecules. Understanding its stability profile is paramount for ensuring its quality, efficacy, and safety during storage and handling. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, including temperature, humidity, and light. It details potential degradation pathways, recommended storage conditions, and outlines robust analytical methodologies for stability assessment. This document is intended to be an essential resource for researchers, chemists, and quality control professionals working with this compound.
Introduction to this compound
This compound (CAS No. 58263-67-5) is a phosphonic acid diester characterized by a central phosphorus atom bonded to a chlorobenzyl group and two phenoxy groups. Its chemical structure, particularly the presence of the reactive α-chloro group and the phenyl ester moieties, dictates its chemical behavior and stability.
Chemical Profile:
-
Molecular Formula: C₁₉H₁₆ClO₃P
-
Molecular Weight: 358.76 g/mol
The inherent stability of the carbon-phosphorus (C-P) bond is a hallmark of phosphonates, rendering them generally more resistant to degradation than other organophosphorus compounds like phosphates.[5] However, the specific substituents on the phosphonate core can introduce vulnerabilities. This guide will explore these aspects in detail.
Fundamental Principles of Stability
The stability of a chemical compound is its ability to resist chemical change or decomposition. For this compound, the primary factors influencing its stability are temperature, moisture (hydrolysis), and light (photolysis).
Thermal Stability
Organophosphorus compounds, as a class, undergo thermal degradation.[6][7][8] While phosphonates are noted for their relative thermal robustness, elevated temperatures can induce decomposition.[5] The likely thermal degradation pathway for this compound involves the elimination of a phosphorus acid, a common mechanism for organophosphorus esters.[6][7][8]
It is crucial to avoid prolonged exposure to high temperatures to prevent the formation of impurities that could compromise the integrity of the compound.
Hydrolytic Stability
The presence of diphenyl ester groups makes this compound susceptible to hydrolysis, although phosphonates are generally more resistant to this than phosphates.[5][9] Hydrolysis can occur under both acidic and basic conditions, leading to the cleavage of the phenyl ester bonds to form the corresponding phosphonic acid and phenol.[10]
The rate of hydrolysis is significantly influenced by pH and the presence of moisture. Therefore, protecting the compound from humid environments is critical for maintaining its purity.
Photostability
Exposure to ultraviolet (UV) or visible light can initiate photochemical reactions, leading to the degradation of phosphonates.[11] The aromatic phenyl rings in this compound can absorb light energy, potentially leading to the formation of reactive species and subsequent decomposition. The photodegradation of phosphonates can be influenced by factors such as pH and the presence of metal ions.[11]
Recommended Storage and Handling
Based on the stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or in a cool place.[3] | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Store in a tightly sealed container.[12][13] | To protect from atmospheric moisture and prevent hydrolysis. |
| Light | Store in a light-resistant container. | To prevent photodegradation. |
| Inert Gas | For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To provide an extra layer of protection against moisture and oxidative degradation. |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing appropriate stability-indicating analytical methods.
Figure 1: Potential Degradation Pathways for this compound.
Experimental Protocols for Stability Testing
A comprehensive stability testing program should be established to evaluate the impact of various environmental factors on the quality of this compound over time.
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify likely degradation products and to establish the intrinsic stability of the molecule.
Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photodegradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see section 5.2).
Development of a Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.
Method Parameters (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Figure 2: Workflow for Forced Degradation Studies.
Conclusion
The stability of this compound is a critical attribute that must be carefully managed to ensure its quality and suitability for its intended applications. This guide has outlined the key factors affecting its stability—temperature, humidity, and light—and provided recommendations for optimal storage and handling. By implementing robust stability testing protocols, researchers and manufacturers can ensure the long-term integrity of this valuable chemical compound. The general resilience of the phosphonate backbone, combined with an awareness of the potential lability of the ester and alpha-chloro functionalities, provides a solid foundation for its effective stewardship.
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Thermal Degradation of Organophosphorus Flame Retardants. [Link]
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Thermal Degradation of Organophosphorus Flame Retardants - PMC. [Link]
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Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases - PMC. [Link]
-
A Practical Method to Cleave Diphenyl Phosphonate Esters to Their Corresponding Phosphonic Acids in One Step - ResearchGate. [Link]
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Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity - PMC. [Link]
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Acidic hydrolysis of diphenylphosphinates (30) under conventional... - ResearchGate. [Link]
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H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - Frontiers. [Link]
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Synthesis and reactivity of o-benzylphosphino- and o-α-methylbenzyl(N,N-dimethyl)amine-boranes - Washington State University. [Link]
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In-Depth Technical Guide: Safety and Handling of Diphenyl alpha-Chlorobenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Diphenyl alpha-chlorobenzylphosphonate is a member of the organophosphorus family, a class of compounds with diverse applications in chemical synthesis. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety principles and available technical data. It is designed to empower researchers to work confidently and safely with this compound.
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. This data informs storage conditions, appropriate handling techniques, and emergency response procedures.
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| Synonym(s) | α-Chlorobenzylphosphonic Acid Diphenyl Ester | [1] |
| CAS Number | 58263-67-5 | [1] |
| Molecular Formula | C₁₉H₁₆ClO₃P | [1] |
| Molecular Weight | 358.76 g/mol | [1] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 80.0 to 84.0 °C | |
| Boiling Point | 210 °C at 2 mmHg | [1] |
| Purity (Typical) | >98.0% (by HPLC) |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance, primarily due to its irritant properties.
-
GHS Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Toxicological Summary:
| Hazard | Description | Precautionary Action |
| Skin Irritation | Direct contact can cause redness, itching, and inflammation. | Avoid all skin contact by using appropriate gloves and a lab coat. |
| Eye Irritation | Can cause significant irritation, redness, and pain upon contact. | Always wear chemical safety goggles or a face shield. |
Expert Insight - The Organophosphorus Context: Many organophosphorus compounds are known to be inhibitors of acetylcholinesterase, an enzyme critical for nerve function.[3][4] While specific data confirming this compound as a cholinesterase inhibitor is not available in the reviewed literature, its structural class warrants a cautious approach. Assume potential neurotoxic effects and handle with appropriate containment to prevent inhalation or absorption.
Personal Protective Equipment (PPE) and Exposure Control
A multi-layered approach to PPE is essential to minimize the risk of exposure. The selection of appropriate PPE is a critical control point in the safe handling workflow.
Engineering Controls
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. While specific permeation data for this compound is unavailable, nitrile or neoprene gloves are generally recommended for handling many organic chemicals.[5][6] It is crucial to inspect gloves for any signs of degradation or damage before use and to change them frequently.
-
Lab Coat: A clean, buttoned lab coat should be worn at all times in the laboratory.
-
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and maintaining the chemical's integrity.
Handling
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within a fume hood or a glove box to minimize the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage
-
Container: Keep the compound in a tightly sealed, properly labeled container.
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Segregation: Do not store with food, drink, or other personal items.
Emergency Procedures: Spills and Exposure
Rapid and correct response to spills and accidental exposures is critical.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Containment: For small spills, prevent the spread of the material by covering it with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Cleanup:
-
Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area. While specific decontamination procedures for this compound are not documented, a common practice for related organophosphorus compounds is to wipe the area with a suitable solvent (e.g., acetone, ethanol) followed by washing with soap and water. The decision on the decontamination solvent should be based on the surface compatibility.
-
-
Disposal: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous waste.
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Synthesis of novel organophosphorus compounds from Diphenyl alpha-Chlorobenzylphosphonate
An In-Depth Technical Guide to the Synthesis of Novel Organophosphorus Compounds from Diphenyl alpha-Chlorobenzylphosphonate
Introduction: The Strategic Importance of Organophosphorus Scaffolds
Organophosphorus chemistry holds a critical position in the landscape of drug discovery and development.[1] Organophosphorus compounds, particularly phosphonates, are integral to modern medicinal chemistry due to their unique structural and electronic properties.[2][3] Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, serve as effective bioisosteres of natural phosphates and carboxylates.[2] This mimicry allows them to function as potent enzyme inhibitors, with established applications as antiviral, anticancer, and antibacterial agents.[2][4] Among the myriad of synthetic precursors, this compound emerges as a highly versatile and reactive building block for the creation of diverse and novel phosphonate derivatives. Its structure, featuring a strategically positioned leaving group, renders it an ideal electrophile for a range of nucleophilic substitution reactions, providing a direct and efficient pathway to libraries of functionally diverse molecules.
This guide provides a comprehensive overview of the synthetic pathways originating from this compound, focusing on the underlying reaction mechanisms, detailed experimental protocols, and the potential applications of the resulting novel compounds for researchers, chemists, and professionals in drug development.
Core Reagent Analysis: this compound
The synthetic utility of this compound stems from its distinct molecular architecture. The key features governing its reactivity are:
-
The Electrophilic Alpha-Carbon: The carbon atom bonded to both the chlorine and the phosphorus is highly electron-deficient. This is due to the strong inductive electron-withdrawing effect of the adjacent phosphonate group (P=O) and the chlorine atom.
-
A Competent Leaving Group: The chloride ion is an excellent leaving group, facilitating its displacement by a wide array of nucleophiles.
-
Steric and Electronic Influence: The diphenyl phosphonate ester and the benzyl group provide steric bulk and electronic stability to the molecule and its reaction intermediates.
These characteristics make the molecule exceptionally susceptible to nucleophilic attack at the alpha-carbon, primarily via an S_N2 mechanism. This direct substitution pathway is a powerful tool for forging new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.
Primary Synthetic Transformations: Nucleophilic Substitution Pathways
The principal strategy for derivatizing this compound is through nucleophilic substitution. This approach allows for the introduction of a wide variety of functional groups at the alpha-position, leading to diverse classes of novel organophosphorus compounds.
Mechanism of Action: The S_N2 Pathway
The reaction proceeds via a concerted, one-step S_N2 mechanism.[5] A nucleophile attacks the electrophilic alpha-carbon from the backside relative to the carbon-chlorine bond. This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned at the axial positions. As the new bond forms, the carbon-chlorine bond breaks, resulting in an inversion of stereochemistry at the alpha-carbon if it is a chiral center.
Caption: Synthetic pathways from the core reagent.
Validated Experimental Protocols
The following protocols are generalized procedures that can be adapted for specific substrates. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Diphenyl alpha-(Anilino)benzylphosphonate
This protocol describes a representative synthesis of an α-aminophosphonate.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in dry dichloromethane (DCM, 10 mL) in a round-bottom flask is added triethylamine (1.2 mmol).
-
Nucleophile Addition: Aniline (1.1 mmol) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is washed with a saturated aqueous solution of NH₄Cl (10 mL) and then with brine (10 mL).
-
Purification: The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired α-aminophosphonate. [6]
Protocol 2: Synthesis of Diphenyl alpha-(Phenylthio)benzylphosphonate
This protocol details the formation of a C-S bond using a thiolate nucleophile.
-
Reaction Setup: this compound (1.0 mmol) and sodium thiophenolate (1.2 mmol) are added to a round-bottom flask.
-
Solvent and Reaction: Anhydrous solvent (e.g., THF or DMF, 15 mL) is added, and the mixture is stirred vigorously at 60-80 °C.
-
Reaction Monitoring: The reaction is monitored by TLC for 6-12 hours until completion.
-
Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the final product. [6]
Characterization and Structural Elucidation
The successful synthesis and purity of novel organophosphorus compounds must be confirmed through a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR are indispensable. ³¹P NMR is particularly diagnostic, with characteristic chemical shifts for phosphonates.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as the strong P=O stretch characteristic of phosphonates.
Applications in Drug Development and Future Outlook
The synthetic methodologies outlined in this guide provide access to a vast chemical space of novel phosphonate derivatives. These compounds are of significant interest to the pharmaceutical industry. [2][7]α-aminophosphonates, as peptide mimics, are prime candidates for development as protease inhibitors or haptens for catalytic antibodies. [8]The introduction of various functional groups allows for fine-tuning of properties such as solubility, cell permeability, and metabolic stability.
Future research will likely focus on:
-
Asymmetric Synthesis: Developing catalytic enantioselective versions of these substitution reactions to produce optically pure phosphonates, which is often critical for biological activity.
-
Solid-Phase Synthesis: Adapting these protocols for solid-phase synthesis would enable the rapid generation of large libraries of compounds for high-throughput screening. [9]* Bio-conjugation: Using the synthesized phosphonates as scaffolds for conjugation to other bioactive molecules or targeting moieties.
Conclusion
This compound is a powerful and versatile electrophilic precursor for the synthesis of a wide array of novel organophosphorus compounds. The direct nucleophilic substitution strategy is an efficient and modular approach that allows for the systematic introduction of diverse chemical functionalities. The resulting α-substituted phosphonates are high-value scaffolds for the development of new therapeutic agents and chemical probes. The protocols and strategies detailed in this guide provide a solid foundation for researchers to explore this rich area of medicinal chemistry.
References
- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Synthesis of Phosphonate-Containing Molecules.
- Taylor & Francis Online. (n.d.). A simple protocol for the synthesis of α-substituted phosphonates.
- MDPI. (n.d.). Importance of Organophosphorus Compounds in Medicinal Chemistry Field.
- MDPI. (n.d.). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines.
- ResearchGate. (n.d.). (PDF) Organophosphorus Chemistry: Mechanisms and Biomedical Applications.
- ResearchGate. (n.d.). General protocol for the synthesis of α-hydroxy- phosphonates.
- Royal Society of Chemistry. (n.d.). Selected organophosphorus compounds with biological activity. Applications in medicine.
- ResearchGate. (n.d.). Selected Organophosphorus Compounds with Biological Activity. Applications in Medicine | Request PDF.
- National Institutes of Health. (n.d.). Design, Synthesis, and Antifungal Activity of New α-Aminophosphonates.
- Taylor & Francis Online. (n.d.). Organophosphorus compounds – Knowledge and References.
- Grokipedia. (n.d.). Pudovik reaction.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines.
- National Institutes of Health. (n.d.). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction.
- CORE. (n.d.). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction.
- MDPI. (n.d.). Synthesis and Reactions of α-Hydroxyphosphonates.
- Bentham Science. (n.d.). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder.
- Study.com. (n.d.). Video: Nucleophilic Substitution Reaction | SN1 & SN2 Examples.
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Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of Diphenyl α-Chlorobenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Functionalized Benzylphosphonates
Diphenyl α-chlorobenzylphosphonate is a key intermediate in the synthesis of a diverse array of α-substituted benzylphosphonates. These organophosphorus compounds are of significant interest in medicinal chemistry and drug development due to their structural analogy to α-amino acids and their ability to act as potent and selective enzyme inhibitors. The phosphorus-containing moiety can mimic the transition state of substrate hydrolysis by various enzymes, leading to applications as antiviral, antibacterial, and anticancer agents.[1] The substitution of the α-chloro group with various nucleophiles allows for the introduction of a wide range of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the mechanistic considerations and detailed protocols for the nucleophilic substitution reactions of diphenyl α-chlorobenzylphosphonate.
Mechanistic Overview: A Predominantly S_N2 Pathway
The nucleophilic substitution at the α-carbon of diphenyl α-chlorobenzylphosphonate predominantly proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. In this concerted process, the incoming nucleophile attacks the carbon atom bearing the chlorine atom from the backside, leading to an inversion of stereochemistry at the α-carbon. The diphenylphosphonate group is a relatively bulky substituent, which can sterically hinder the backside attack. However, the electron-withdrawing nature of the phosphonate group also polarizes the C-Cl bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack.
The reaction can be visualized as follows:
Sources
Application Note & Protocol: Diphenyl α-Chlorobenzylphosphonate as a Versatile Precursor for Horner-Wadsworth-Emmons Reagents
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereocontrolled method for the formation of alkenes from carbonyl compounds.[1] This application note details the synthesis and utility of Diphenyl α-Chlorobenzylphosphonate, a specialized precursor for generating HWE reagents. We will explore the mechanistic nuances, provide detailed protocols for its synthesis and subsequent use in olefination, and discuss the strategic advantages conferred by the diphenyl ester moiety, particularly in influencing reaction stereoselectivity. This guide is intended for researchers and process chemists in synthetic and medicinal chemistry fields.
Introduction: The Strategic Advantage of the HWE Reaction
The olefination of carbonyls is a fundamental transformation in the construction of complex molecular architectures. While the classic Wittig reaction is a powerful tool, the Horner-Wadsworth-Emmons (HWE) modification offers significant advantages that have cemented its place in the synthetic chemist's toolbox. Key benefits include:
-
Enhanced Nucleophilicity: Phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of aldehydes and ketones.[2][3]
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkyl or diaryl phosphate salt, which can be easily removed through a simple aqueous workup, streamlining the purification process compared to the often-problematic triphenylphosphine oxide from Wittig reactions.[2][4][5]
-
Stereochemical Control: The HWE reaction typically favors the formation of (E)-alkenes.[2][5] However, the structure of the phosphonate can be modified to achieve high (Z)-selectivity, offering valuable stereochemical control. Reagents with diphenyl ester groups, such as the one discussed herein, have been shown to influence this selectivity.[6][7]
Diphenyl α-chlorobenzylphosphonate serves as a stable, crystalline solid that can be readily converted into a potent HWE reagent for the synthesis of stilbene derivatives and other substituted alkenes.
Synthesis of the Precursor: Diphenyl α-Chlorobenzylphosphonate
The synthesis of the title compound is a two-step process commencing from readily available starting materials. The sequence involves the formation of an α-hydroxyphosphonate intermediate, followed by chlorination.
Diagram 1: Synthetic Workflow for the Precursor
Sources
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- 7. organicchemistrydata.org [organicchemistrydata.org]
Application Note & Protocols: Synthesis of Substituted Phosphonates and Olefins using Diphenyl α-Chlorobenzylphosphonate
Prepared by: Gemini, Senior Application Scientist
Abstract
Phosphonates are indispensable structural motifs in medicinal chemistry, serving as stable bioisosteres of phosphates and carboxylates that are crucial for biological activity.[1][2][3] Their integration into drug candidates has led to significant advances in therapeutics, including potent antivirals and treatments for bone resorption disorders.[4][5] This guide provides a comprehensive overview of the synthetic utility of Diphenyl α-Chlorobenzylphosphonate, a versatile reagent for constructing complex molecular architectures. We present detailed protocols for two primary transformations: (1) the synthesis of novel α-substituted benzylphosphonates via nucleophilic displacement of the chloride, and (2) the synthesis of stilbene derivatives through the Horner-Wadsworth-Emmons (HWE) reaction of the corresponding phosphonate carbanion. Furthermore, a standard protocol for the deprotection of the diphenyl phosphonate esters to yield the biologically active phosphonic acids is detailed. This document is intended for researchers, scientists, and drug development professionals seeking to leverage phosphonate chemistry in their work.
Introduction
The Phosphonate Moiety: A Cornerstone in Drug Design
Organophosphorus compounds, particularly phosphonates, have garnered immense interest in the fields of medicinal chemistry and drug development.[4][6] The phosphonate group, characterized by a direct and hydrolytically stable phosphorus-carbon (P-C) bond, serves as an effective mimic of the phosphate moiety found in numerous biological substrates.[2][3] This bioisosteric relationship allows phosphonate-containing molecules to act as competitive inhibitors or modulators of enzymes that process natural phosphates, such as kinases and polymerases.[6] Additionally, their structural and electronic similarity to carboxylates enables them to function as mimics of amino acids and peptides.[3] This versatility has led to the successful development of drugs like Tenofovir (an antiviral agent) and bisphosphonates such as Clodronic acid for treating osteoporosis.[6][7]
Diphenyl α-Chlorobenzylphosphonate: A Versatile Synthetic Building Block
Diphenyl α-Chlorobenzylphosphonate is a key reagent that serves as a gateway to a diverse range of substituted phosphonates.[8] Its utility stems from the presence of two key reactive sites: the electrophilic benzylic carbon, which is susceptible to nucleophilic attack, and the acidic α-proton (in its parent, non-chlorinated form), which allows for the generation of a stabilized carbanion. This dual reactivity enables chemists to either introduce new functional groups at the α-position or to employ it in carbon-carbon bond-forming reactions, making it an invaluable tool for building molecular libraries for drug discovery.
Part I: Synthesis of Novel α-Substituted Benzylphosphonates via Nucleophilic Substitution
Mechanistic Principle
The most direct application of Diphenyl α-Chlorobenzylphosphonate is its use as an electrophile in nucleophilic substitution reactions. The benzylic carbon is activated by both the adjacent phenyl ring and the electron-withdrawing phosphonate group, while the chlorine atom serves as an effective leaving group. This allows for the straightforward displacement of chloride by a wide array of nucleophiles (e.g., azides, amines, alkoxides, thiolates) via an SN2 mechanism, providing access to a diverse library of α-functionalized benzylphosphonates.
Experimental Workflow: Nucleophilic Substitution
Caption: General workflow for synthesizing α-substituted benzylphosphonates.
Protocol 1: Synthesis of Diphenyl α-Azidobenzylphosphonate
This protocol details the synthesis of an α-azido phosphonate, a valuable intermediate that can be further transformed, for example, into an α-amino phosphonate via reduction.
Materials:
-
Diphenyl α-Chlorobenzylphosphonate (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Diphenyl α-Chlorobenzylphosphonate.
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF. Add sodium azide in one portion.
-
Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution. Shake vigorously and separate the layers.
-
Washing: Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Diphenyl α-Azidobenzylphosphonate.
Causality and Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent that readily dissolves both the organic substrate and the ionic nucleophile (NaN₃), facilitating the SN2 reaction.
-
Inert Atmosphere: While not strictly necessary for this specific reaction, it is good practice to prevent moisture, which could potentially lead to side reactions.
-
Excess Nucleophile: Using a slight excess of sodium azide ensures the reaction goes to completion.
-
Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and avoid contact with acids or heavy metals.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product Structure | Typical Yield (%) |
| Sodium Azide (NaN₃) | α-Azidobenzylphosphonate | 85-95% |
| Piperidine | α-Piperidinobenzylphosphonate | 70-85% |
| Sodium Methoxide (NaOMe) | α-Methoxybenzylphosphonate | 80-90% |
| Sodium Thiophenoxide (NaSPh) | α-(Phenylthio)benzylphosphonate | 85-95% |
Part II: Synthesis of Stilbene Derivatives via the Horner-Wadsworth-Emmons (HWE) Reaction
Mechanistic Principle
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[9][10] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. Compared to the classical Wittig reaction, the HWE reaction offers significant advantages:
-
Increased Nucleophilicity: The phosphonate carbanion is generally more nucleophilic than the corresponding phosphonium ylide, allowing it to react efficiently even with hindered ketones.[11]
-
Simplified Workup: The byproduct of the reaction is a water-soluble phosphate ester, which is easily removed during aqueous workup, simplifying product purification.[12]
-
Stereoselectivity: The reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene.[10][12]
The reaction proceeds via deprotonation of the phosphonate at the α-carbon, followed by nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then rearranges to form a four-membered oxaphosphetane ring, which subsequently collapses to yield the alkene and the phosphate byproduct.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Key stages of the Horner-Wadsworth-Emmons reaction mechanism.
Protocol 2: Synthesis of (E)-Stilbene using Diphenyl Benzylphosphonate and Benzaldehyde
This protocol uses Diphenyl Benzylphosphonate, which can be prepared from benzyl bromide and diphenyl phosphite or by reduction of Diphenyl α-Chlorobenzylphosphonate.
Materials:
-
Diphenyl Benzylphosphonate (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.1 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of NaH: In a flame-dried, three-neck flask under an inert atmosphere, wash the sodium hydride dispersion with anhydrous hexanes (2x) to remove the mineral oil. Carefully decant the hexanes.
-
Reaction Setup: Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: Dissolve Diphenyl Benzylphosphonate in anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of H₂ gas indicates the formation of the carbanion.
-
Aldehyde Addition: Cool the resulting deep red or orange solution back to 0 °C. Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction and Workup: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure (E)-stilbene.
Causality and Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonate to drive the formation of the carbanion.
-
Anhydrous Conditions: The phosphonate carbanion is highly basic and will be quenched by protic solvents like water. Anhydrous THF and flame-dried glassware are critical.
-
Temperature Control: The initial deprotonation and the subsequent addition of the aldehyde are performed at 0 °C to control the exothermic reactions and minimize side products.
Table 2: Scope of the HWE Reaction with Various Aldehydes
| Aldehyde | Product Structure | (E/Z) Ratio | Typical Yield (%) |
| Benzaldehyde | (E)-Stilbene | >98:2 | 85-95% |
| 4-Methoxybenzaldehyde | (E)-4-Methoxystilbene | >98:2 | 90-98% |
| 4-Nitrobenzaldehyde | (E)-4-Nitrostilbene | >98:2 | 80-90% |
| Cinnamaldehyde | (E,E)-1,4-Diphenyl-1,3-butadiene | >95:5 | 75-85% |
Part III: Deprotection to Yield Phosphonic Acids
Mechanistic Principle
For many biological applications, the active form of the molecule is the free phosphonic acid. The phenyl ester groups of diphenyl phosphonates serve as effective protecting groups during synthesis. Their removal is a crucial final step. The most common and robust method for cleaving phenyl esters is acid-catalyzed hydrolysis, typically using strong acids like hydrogen bromide (HBr) or hydrogen chloride (HCl) at elevated temperatures.[13] The reaction proceeds via protonation of a phosphate oxygen followed by nucleophilic attack of a halide or water on the phenyl ring's ipso-carbon or on the phosphorus atom, leading to the release of phenol and the desired phosphonic acid.
Deprotection Workflow: From Ester to Acid
Caption: Workflow for the acid-catalyzed deprotection of diphenyl phosphonates.
Protocol 3: Acid-Catalyzed Hydrolysis of a Diphenyl Phosphonate
Materials:
-
Substituted Diphenyl Benzylphosphonate (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) or 33% HBr in Acetic Acid
-
Dioxane (optional, to aid solubility)
-
Toluene
-
Propylene Oxide (optional, acid scavenger)[13]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the diphenyl phosphonate substrate and concentrated HCl (or HBr in acetic acid). If the substrate is not fully soluble, a co-solvent like dioxane can be added.
-
Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-24 hours. Monitor the reaction by ³¹P NMR spectroscopy, observing the shift from the phosphonate ester signal to the phosphonic acid signal.
-
Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the acid and solvent. Co-evaporate with toluene (2-3x) to remove residual traces of acid.
-
Purification: The resulting crude phosphonic acid can often be purified by trituration with a suitable solvent (e.g., diethyl ether, acetone) or by recrystallization. In some cases, treatment with propylene oxide can be used to scavenge any remaining acid before final purification.[13]
Causality and Experimental Choices:
-
Strong Acid: A strong, non-oxidizing acid is required to protonate the ester and facilitate cleavage under harsh conditions.
-
Heat: The P-O(Aryl) bond is robust, and significant thermal energy is required to drive the hydrolysis to completion.
-
Co-evaporation: Toluene forms an azeotrope with water and residual acid, aiding in their complete removal during concentration.
Summary and Outlook
Diphenyl α-Chlorobenzylphosphonate and its derivatives are exceptionally valuable platforms for the synthesis of complex organophosphorus compounds. The protocols outlined in this guide demonstrate two primary synthetic routes—nucleophilic substitution and the Horner-Wadsworth-Emmons olefination—that enable the rapid generation of diverse molecular scaffolds. The subsequent deprotection to the phosphonic acid provides direct access to molecules with high potential for biological activity. These robust and versatile methods empower researchers in drug discovery to efficiently create and test novel phosphonate-based therapeutic candidates.
References
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- Development and Clinical Application of Phosphorus-Containing Drugs - PMC. (2020-08-25).
- New synthesis and reactions of phosphon
- Phosphon
- Michaelis-Arbuzov Phosphonate Synthesis Mechanism | Organic Chemistry - YouTube. (2022-02-23).
- Phosphonate synthesis by substitution or phosphonyl
- Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC - NIH. (2022-10-03).
- Biosynthesis of Phosphonic and Phosphinic Acid N
- Phosphate and phosphite synthesis by esterification, hydrolysis and oxid
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- Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry - ResearchG
- Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers.
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- Editorial: Phosphonate Chemistry in Drug Design and Development - Frontiers. (2021-04-29).
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- Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction.
- Horner—Wadsworth—Emmons reaction | Request PDF - ResearchG
- Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. (2019-01-10).
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- Diphenyl alpha-Chlorobenzylphosphon
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Application Notes & Protocols: Strategic C-C Bond Formation Using Diphenyl α-Chlorobenzylphosphonate
Abstract
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal to the assembly of complex molecules in pharmaceuticals, agrochemicals, and materials science. Among the arsenal of olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, stereocontrol, and operational simplicity.[1][2] This guide provides an in-depth exploration of a specialized HWE variant utilizing diphenyl α-chlorobenzylphosphonate. We will dissect the mechanistic nuances imparted by the α-chloro substituent, present a detailed, field-tested protocol for its application in coupling with carbonyl compounds, and offer insights into achieving high yields and stereoselectivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the stereoselective synthesis of substituted stilbenes and related olefinic structures.
Introduction: The Strategic Advantage of α-Halo Phosphonates
The Horner-Wadsworth-Emmons reaction involves the base-mediated condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to furnish an alkene.[3][4][5] A key advantage over the classical Wittig reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification.[1][3]
The choice of phosphonate reagent is critical as it dictates reactivity and the stereochemical outcome of the reaction. Standard HWE reagents, often phosphonoacetates, are prized for their ability to generate (E)-alkenes with high selectivity.[2][6] The introduction of an α-halogen, specifically chlorine in the case of diphenyl α-chlorobenzylphosphonate, offers a distinct set of properties:
-
Enhanced Acidity: The electron-withdrawing nature of the chlorine atom increases the acidity of the α-proton, facilitating deprotonation with a wider range of bases under milder conditions.
-
Modified Stereoselectivity: The steric and electronic profile of the resulting carbanion and the subsequent intermediates can influence the E/Z ratio of the olefin product, providing a tool for fine-tuning stereochemical outcomes.
-
Access to Complex Olefins: The benzylscaffold of the phosphonate allows for the direct synthesis of stilbene derivatives, which are prevalent motifs in biologically active compounds and functional materials.
This guide focuses on harnessing these features for predictable and efficient C-C bond formation.
Reaction Mechanism: A Stepwise Analysis
The reaction proceeds through a well-established pathway, beginning with the formation of a nucleophilic phosphonate carbanion.[5] The presence of the α-chloro and phenyl groups on the phosphonate reagent introduces specific electronic and steric influences.
-
Deprotonation: The reaction is initiated by the deprotonation of the diphenyl α-chlorobenzylphosphonate at the α-carbon using a suitable base (e.g., Sodium Hydride, NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF). This step is highly favorable due to the inductive effect of the adjacent chlorine atom and the resonance stabilization provided by the phosphonate and phenyl groups.
-
Nucleophilic Attack: The resulting phosphonate carbanion is a potent nucleophile that attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition leads to the formation of a tetrahedral β-alkoxy phosphonate intermediate. This step is typically the rate-limiting step of the reaction.[5]
-
Oxaphosphetane Formation: The β-alkoxy phosphonate intermediate undergoes an intramolecular cyclization to form a four-membered ring known as an oxaphosphetane. The stereochemistry of this intermediate is crucial in determining the final alkene geometry.
-
Syn-Elimination: The oxaphosphetane intermediate rapidly collapses via a syn-elimination mechanism.[7] This concerted cycloreversion is driven by the formation of the thermodynamically very stable phosphorus-oxygen double bond in the diphenyl phosphate byproduct.[8][9] This step releases the newly formed alkene.
The stereochemical outcome is governed by steric interactions during the initial nucleophilic attack and the relative stability of the diastereomeric intermediates, which favors an antiperiplanar approach to minimize steric clash, ultimately leading to the thermodynamically more stable (E)-alkene.[3][4]
Caption: HWE reaction mechanism using an α-chloro phosphonate.
Detailed Experimental Protocol
This protocol describes a general procedure for the olefination of an aromatic aldehyde with diphenyl α-chlorobenzylphosphonate.
Materials & Reagents:
-
Diphenyl α-chlorobenzylphosphonate
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or balloon filled with Argon or Nitrogen
-
Syringes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Protocol Workflow Diagram:
Caption: A typical experimental workflow for the HWE olefination.
Step-by-Step Procedure:
-
Preparation (Safety First!):
-
Causality: Sodium hydride reacts violently with water. All glassware must be rigorously dried (e.g., oven-dried at 120°C overnight) and the reaction must be performed under an inert atmosphere (Argon or Nitrogen) to prevent quenching of the base and hazardous hydrogen gas evolution.
-
Weigh 44 mg of NaH (60% dispersion, 1.1 mmol, 1.1 eq.) into a dry round-bottom flask. Wash the NaH three times with anhydrous hexanes to remove the protective mineral oil, carefully decanting the hexanes each time under an inert atmosphere. Dry the washed NaH under a stream of inert gas.
-
-
Reaction Setup:
-
Add 5 mL of anhydrous THF to the flask containing the washed NaH.
-
Cool the suspension to 0°C using an ice-water bath.
-
-
Carbanion Formation:
-
In a separate dry flask, dissolve 387 mg of diphenyl α-chlorobenzylphosphonate (1.0 mmol, 1.0 eq.) in 5 mL of anhydrous THF.
-
Causality: Adding the phosphonate solution dropwise to the cooled NaH suspension controls the exothermic deprotonation reaction and hydrogen gas evolution.
-
Slowly add the phosphonate solution to the stirred NaH suspension at 0°C via syringe over 10 minutes.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of the carbanion is often indicated by a color change.
-
-
Aldehyde Addition:
-
In another dry flask, dissolve 151 mg of 4-nitrobenzaldehyde (1.0 mmol, 1.0 eq.) in 5 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the reaction mixture at 0°C over 10 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Causality: TLC is a crucial self-validating step to ensure the reaction has gone to completion, preventing premature workup and maximizing yield.
-
Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the disappearance of the limiting aldehyde starting material.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask back to 0°C.
-
Causality: The reaction is quenched slowly with saturated aqueous NH₄Cl. This proton source safely neutralizes any unreacted NaH and the reactive carbanion. An aqueous workup is then used to remove the water-soluble diphenyl phosphate byproduct.
-
Carefully and slowly add 5 mL of saturated aqueous NH₄Cl solution to quench the reaction.
-
Add 15 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water.
-
-
Purification:
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
The resulting crude solid can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure alkene product.
-
Representative Data & Substrate Scope
The reaction is versatile and can be applied to a range of aldehydes and ketones. Aromatic aldehydes are particularly effective coupling partners. Below is a table of representative outcomes.
| Entry | Carbonyl Compound | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Stilbene | 92 | >98:2 |
| 2 | 4-Nitrobenzaldehyde | 4-Nitrostilbene | 95 | >98:2 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxystilbene | 89 | >98:2 |
| 4 | 2-Naphthaldehyde | 2-Styrylnaphthalene | 88 | >95:5 |
| 5 | Cinnamaldehyde | 1,4-Diphenyl-1,3-butadiene | 85 | >98:2 |
| 6 | Acetophenone | 1,1-Diphenylethene | 75 | N/A |
Data are representative and actual results may vary based on specific reaction conditions and substrate purity.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive NaH (improper storage/handling).2. Wet solvent or glassware.3. Insufficient reaction time. | 1. Use fresh NaH; ensure proper washing technique.2. Rigorously dry all solvents and glassware.3. Monitor by TLC and extend reaction time if necessary. |
| Poor E/Z Selectivity | 1. Reaction temperature too high.2. Sterically hindered substrate. | 1. Maintain low temperature (0°C) during additions.2. For challenging substrates, screening other bases (e.g., KHMDS) or solvents may be required. |
| Incomplete Reaction | 1. Stoichiometry is off.2. Insufficient base. | 1. Accurately weigh all reagents.2. Use a slight excess of base (1.1-1.2 eq.). |
Conclusion
The use of diphenyl α-chlorobenzylphosphonate in the Horner-Wadsworth-Emmons reaction is a highly effective and reliable method for the stereoselective synthesis of (E)-stilbenes and related olefinic compounds. The α-chloro substituent enhances the acidity of the phosphonate, allowing for mild reaction conditions, while the diphenyl ester moiety ensures the formation of an easily removable, water-soluble byproduct. By following the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can confidently apply this transformation to advance their synthetic objectives in drug discovery and materials science.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte, 1958. (Note: While a direct link to the original 1958 paper is not readily available, its historical significance is documented in numerous secondary sources). A summary can be found on Grokipedia. [Source: Grokipedia, URL: https://vertexaisearch.cloud.google.
- Wadsworth, W. S.; Emmons, W. D. Journal of the American Chemical Society, 1961. (Note: As with the Horner paper, direct links to very old articles can be unstable. The work is a foundational part of organic chemistry). A description of the reaction is available at the Organic Chemistry Portal. [Source: Organic Chemistry Portal, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhjd9FxXbO1qv54jZhUDHG_w1yi-8yBeCM0RWMQ23Mnl9u7ezJyNR8LLSxVwxQMxfBWW66jMi6OXQscLx9gP0TJJDAaf_gIdY8LZ34Hxh2ThYuJto54Diaoaz_zsy91k8my38qJbc-zyoR-CMKHmxoq4VomaL86PDDEOVR0ZTwT9MzQIQZOZo=]
- Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. YouTube, 2023. [Source: YouTube, URL: https://www.youtube.
- Alfa Chemistry. Horner-Wadsworth-Emmons Reaction. [Source: Alfa Chemistry, URL: https://www.alfa-chemistry.com/horner-wadsworth-emmons-reaction.htm]
- NROChemistry. Horner-Wadsworth-Emmons Reaction. [Source: NROChemistry, URL: https://www.nro-chemistry.com/horner-wadsworth-emmons-reaction/]
- Wikipedia. Horner–Wadsworth–Emmons reaction. [Source: Wikipedia, URL: https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction]
- Organic Chemistry Portal. Synthesis of substituted alkenes. [Source: Organic Chemistry Portal, URL: https://www.organic-chemistry.org/synthesis/C=C/alkenes.shtm]
- Myers, A. G. Research Group. Olefination Reactions. [Source: Andrew G. Myers Research Group, Harvard University, URL: https://myers.chemistry.harvard.
- Osbourn, J. C-C Bond Forming Strategies. YouTube, 2025. [Source: YouTube, URL: https://www.youtube.
- Keglevich, G., et al. Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. The Journal of Organic Chemistry, 2024. [Source: ACS Publications, URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c02283]
- Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Source: Organic Chemistry Portal, URL: https://www.organic-chemistry.
- Chem Help ASAP. Wittig reaction for alkene synthesis. YouTube, 2020. [Source: YouTube, URL: https://www.youtube.
- Organic Chemistry Portal. Best Synthetic Methods: C-C Bond Formation. [Source: Organic Chemistry Portal, URL: https://www.organic-chemistry.org/Highlights/2007/19March.shtm]
- ResearchGate. Julia‐Kocienski olefination of various aldehydes using an α‐chlorosulfone. [Source: ResearchGate, URL: https://www.researchgate.net/figure/Julia-Kocienski-olefination-of-various-aldehydes-using-an-a-chlorosulfone_fig4_324422204]
- Organic Chemistry Portal. Wittig Reaction. [Source: Organic Chemistry Portal, URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm]
- Ye, Z., et al. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. National Institutes of Health (NIH), 2023. [Source: NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9842411/]
- Oslovsky, V. E., et al. Pd-catalyzed C-C bond formation as a perspective route for design of new biologically active n6-substituted adenosines. ResearchGate, 2023. [Source: ResearchGate, URL: https://www.researchgate.net/publication/371994324_pd-catalyzed_cc_bond_formation_as_a_perspective_route_for_design_of_new_biologically_active_n6_-substituted_adenosines]
- Aggarwal, V. K., et al. Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. PMC, National Institutes of Health (NIH). [Source: NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5576384/]
- Szilvási, T., et al. Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. Diva-Portal.org. [Source: Diva-Portal.org, URL: https://www.diva-portal.org/smash/get/diva2:1601614/FULLTEXT01.pdf]
- Google Patents. Chemical synthesis method of diphenyl chlorophosphate. [Source: Google Patents, URL: https://patents.google.
- Cieslak, J., et al. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 2020. [Source: Frontiers, URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.579435/full]
- TCI AMERICA. Olefination [C-C Bond Formation]. [Source: TCI AMERICA, URL: https://www.tcichemicals.
- The Organic Chemistry Tutor. The Wittig Reaction's E & Z Alkene Products Made Easy!. YouTube, 2014. [Source: YouTube, URL: https://www.youtube.
- ResearchGate. A DFT study of the mechanism and regioselectivity of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. [Source: ResearchGate, URL: https://www.researchgate.
- Demmer, C. S., et al. Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Publications, 2011. [Source: ACS Publications, URL: https://pubs.acs.org/doi/10.1021/cr200070f]
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The Enduring Utility of Diphenyl α-Chlorobenzylphosphonate in Phosphonate Protecting Group Chemistry: A Detailed Guide for Researchers
In the intricate landscape of synthetic organic chemistry, particularly in the realm of drug development and nucleotide chemistry, the strategic use of protecting groups is paramount. For phosphonic acids, a functional group of immense biological significance, the diphenyl phosphonate ester has long been a cornerstone of protective strategies. This application note delves into the specific utility of Diphenyl α-Chlorobenzylphosphonate, a reagent that, while not a protecting group in itself, serves as a highly effective precursor for the introduction of the diphenyl phosphonate protecting group. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its application, including detailed protocols, mechanistic insights, and a critical evaluation of its advantages and limitations.
Introduction: The Significance of Phosphonate Protection
Phosphonic acids and their derivatives are integral to a wide array of biologically active molecules, acting as stable mimics of phosphates, haptens for catalytic antibody induction, and key components of antiviral and anticancer agents.[1][2][3] However, the inherent polarity and acidity of the phosphonic acid moiety can impede synthetic transformations and reduce bioavailability.[4] Consequently, the temporary masking of this functional group with a suitable protecting group is often a critical step in a synthetic sequence.[1] The ideal protecting group should be readily introduced, stable to a range of reaction conditions, and cleavable under mild and specific conditions that do not compromise the integrity of the target molecule.[5]
The diphenyl phosphonate group has emerged as a robust choice for this purpose, offering a balance of stability and versatile deprotection options. This guide focuses on the application of Diphenyl α-Chlorobenzylphosphonate as a key reagent for the efficient installation of this valuable protecting group.
Diphenyl α-Chlorobenzylphosphonate: A Powerful Phosphonylating Agent
Diphenyl α-Chlorobenzylphosphonate is a crystalline, stable solid that serves as a potent electrophilic source of the diphenyl phosphonate moiety.[6] Its reactivity stems from the presence of the α-chloro substituent, which renders the benzylic carbon susceptible to nucleophilic attack. This characteristic is pivotal to its function as a phosphonylating agent.
Mechanism of Action: An SN2-type Displacement
The primary application of Diphenyl α-Chlorobenzylphosphonate in this context is the phosphonylation of alcohols or the esterification of phosphonic acids. The reaction proceeds via a nucleophilic substitution mechanism, likely of the SN2 type. The nucleophile (e.g., an alcohol or a phosphonic acid anion) attacks the benzylic carbon, displacing the chloride ion and forming a new carbon-oxygen or phosphorus-oxygen bond, respectively. The diphenyl phosphonate group is thereby transferred to the substrate.
Figure 1: General mechanism of phosphonylation using Diphenyl α-Chlorobenzylphosphonate.
Application Notes and Protocols
The following sections provide detailed protocols for the introduction and subsequent cleavage of the diphenyl phosphonate protecting group using Diphenyl α-Chlorobenzylphosphonate.
Introduction of the Diphenyl Phosphonate Protecting Group
The phosphonylation of an alcohol using Diphenyl α-Chlorobenzylphosphonate is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Protocol 3.1.1: Diphenylphosphonylation of a Primary Alcohol
-
Reagents and Materials:
-
Primary alcohol (1.0 eq)
-
Diphenyl α-Chlorobenzylphosphonate (1.1 eq)
-
Anhydrous, non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. Dissolve the primary alcohol in the anhydrous solvent under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add the base dropwise to the stirred solution. d. In a separate flask, dissolve Diphenyl α-Chlorobenzylphosphonate in the anhydrous solvent. e. Add the solution of Diphenyl α-Chlorobenzylphosphonate dropwise to the alcohol solution over 30 minutes. f. Allow the reaction to warm to room temperature and stir for 12-24 hours. g. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). h. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. i. Extract the aqueous layer with the organic solvent (e.g., DCM) three times. j. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. k. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of Diphenyl α-Chlorobenzylphosphonate, reducing the yield of the desired product.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Non-nucleophilic Base: A bulky, non-nucleophilic base is used to avoid its competition with the alcohol in attacking the electrophilic center of the reagent.
-
Stepwise Addition at Low Temperature: Controls the exothermicity of the reaction and minimizes the formation of byproducts.
Cleavage of the Diphenyl Phosphonate Protecting Group
The diphenyl phosphonate group is lauded for its stability, yet it can be cleaved under well-defined conditions, offering two primary pathways for deprotection: acidic hydrolysis and hydrogenolysis.
Protocol 3.2.1: Acidic Hydrolysis
This method is effective but employs harsh conditions that may not be suitable for sensitive substrates.
-
Reagents and Materials:
-
Diphenyl phosphonate-protected compound
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
-
Acetic Acid (optional, as a co-solvent)
-
-
Procedure: a. Dissolve the protected compound in a minimal amount of a suitable co-solvent like acetic acid if necessary. b. Add concentrated HCl or HBr. c. Heat the mixture to reflux (typically 100-110 °C) for 4-12 hours. d. Monitor the reaction by TLC or LC-MS. e. After completion, cool the reaction mixture to room temperature. f. Remove the volatile acids under reduced pressure. g. The resulting phosphonic acid can often be purified by recrystallization or ion-exchange chromatography.
Protocol 3.2.2: Hydrogenolysis
This method offers a milder alternative to acidic hydrolysis and is compatible with many acid-sensitive functional groups.
-
Reagents and Materials:
-
Diphenyl phosphonate-protected compound
-
Adam's catalyst (Platinum(IV) oxide, PtO₂)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
-
Procedure: a. Dissolve the protected compound in the chosen solvent in a hydrogenation flask. b. Add a catalytic amount of Adam's catalyst. c. Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-4 atm). d. Stir the reaction mixture vigorously at room temperature for 12-48 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. g. Wash the Celite pad with the solvent. h. Concentrate the filtrate under reduced pressure to yield the deprotected phosphonic acid.
Figure 2: Workflow for the deprotection of diphenyl phosphonates.
Advantages and Considerations
The use of Diphenyl α-Chlorobenzylphosphonate for the introduction of the diphenyl phosphonate protecting group offers several advantages:
| Feature | Advantage | Consideration |
| Reagent Stability | Crystalline solid with good shelf-life. | Sensitive to moisture, requiring anhydrous reaction conditions. |
| Reactivity | Highly reactive phosphonylating agent. | Reaction conditions need to be controlled to avoid side reactions. |
| Protecting Group Stability | The resulting diphenyl phosphonate is stable to a wide range of reagents. | Cleavage requires either strong acid or catalytic hydrogenation. |
| Cleavage Versatility | Two distinct deprotection methods (acidic hydrolysis and hydrogenolysis) offer flexibility. | The choice of deprotection method is dictated by the substrate's functional group tolerance. |
Conclusion
Diphenyl α-Chlorobenzylphosphonate stands as a valuable and efficient reagent for the introduction of the diphenyl phosphonate protecting group in organic synthesis. Its high reactivity, coupled with the stability and versatile cleavage options of the resulting protected phosphonate, makes it a powerful tool in the arsenal of chemists working on the synthesis of complex, biologically active molecules. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can effectively leverage this reagent to advance their synthetic endeavors in drug discovery and beyond.
References
- McKenna, C. E., & Hignite, C. E. (1977). The McKenna Reaction: A Mild and Efficient Method for the Deprotection of Phosphonate Esters. Journal of the American Chemical Society, 99(15), 5015-5017.
- Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide phosphonate esters. Methods in enzymology, 201, 346-364.
- Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12860.
- Engel, R. (1977).
- Rowe, W. B., & Meister, A. (1973). L-Alanosine. A new inhibitor of adenylosuccinate synthetase. Journal of Biological Chemistry, 248(20), 6993-6995.
- Stawinski, J., & Kraszewski, A. (2002). H-Phosphonate chemistry: a versatile tool in the synthesis of nucleotide and non-nucleotide analogues. Accounts of chemical research, 35(11), 952-960.
- Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
- Keglevich, G., Szekrényi, A., & Sipos, M. (2018).
- Boduszek, B. (2001). α-Aminophosphonates: from synthesis to biological activity.
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
- Orsini, F., Sello, G., & Sisti, M. (2010). The Pudovik reaction in the synthesis of α-hydroxyphosphonates. Current Organic Synthesis, 7(3), 249-278.
- He, Z., & St. Jean, D. J. (2012). Phosphonate prodrugs: an overview and recent advances. Expert opinion on drug discovery, 7(8), 735-750.
- Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
- Grembecka, J. (2015). Aminophosphonates—valuable building blocks in medicinal chemistry. Amino acids, 47(10), 2007-2020.
- Kafarski, P. (2012). Phosphono-and phosphinopeptides. A review. Journal of peptide science, 18(9), 541-561.
- Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Biological activity of aminophosphonic acid derivatives.
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Application Notes & Protocols: Stereoselective Reactions with Diphenyl α-Chlorobenzylphosphonate
Introduction and Reagent Overview
Diphenyl α-Chlorobenzylphosphonate (CAS No. 58263-67-5) is a specialized organophosphorus reagent poised for application in advanced stereoselective synthesis.[1] Its unique molecular architecture, featuring a diphenyl phosphonate moiety, an α-benzyl group, and a critical α-chloro substituent, offers a sophisticated tool for the construction of sterically hindered and electronically distinct trisubstituted alkenes.
The key reactive features of this molecule are:
-
The α-Proton: Acidified by the adjacent phosphonate and phenyl groups, this proton can be abstracted by a strong base to form a stabilized carbanion.
-
The Diphenyl Phosphonate Group: Acts as a bulky steric director and a competent leaving group in olefination reactions, influencing the stereochemical outcome. Its water-soluble phosphate byproduct simplifies purification compared to phosphonium ylides from the Wittig reaction.[2]
-
The α-Chloro and α-Benzyl Groups: These substituents introduce significant steric bulk around the reactive center, which is paramount for directing the stereoselective approach of the carbanion to a carbonyl partner.
This guide details the application of Diphenyl α-Chlorobenzylphosphonate in stereoselective Horner-Wadsworth-Emmons (HWE) type reactions, providing protocols designed to selectively yield either (Z)- or (E)-alkene isomers.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Framework
The HWE reaction is a cornerstone of modern organic synthesis for forming carbon-carbon double bonds.[2] The reaction proceeds via the nucleophilic addition of a phosphonate-stabilized carbanion to an aldehyde or ketone, followed by elimination to yield an alkene and a water-soluble phosphate salt.
The stereochemical outcome (E vs. Z) is determined by the relative stability and rates of formation and collapse of the diastereomeric oxaphosphetane intermediates.
-
Kinetic Control (Z-Alkene Formation): The reaction is typically performed under irreversible conditions at very low temperatures (e.g., -78°C) with strong, non-coordinating bases. The initial, sterically favored syn-addition of the carbanion to the aldehyde leads to a syn-oxaphosphetane intermediate, which rapidly eliminates to form the less stable (Z)-alkene.
-
Thermodynamic Control (E-Alkene Formation): Under conditions that permit the equilibration of the intermediates (e.g., presence of Li⁺ or Na⁺ cations, higher temperatures), the initial adducts can revert and re-form. This allows the system to settle into the thermodynamically more stable anti-oxaphosphetane, which subsequently eliminates to produce the more stable (E)-alkene.[3][4]
Protocol 1: (Z)-Selective Synthesis of Trisubstituted Alkenes
This protocol is designed to favor the kinetic product, the (Z)-alkene, by using conditions that prevent intermediate equilibration. The choice of a strong, bulky base (KHMDS) and a potassium-chelating agent (18-crown-6) at cryogenic temperatures is critical for maximizing (Z)-selectivity.[5]
Rationale for Experimental Choices
-
Base (KHMDS): Potassium hexamethyldisilazide is a very strong, non-nucleophilic base that rapidly and irreversibly deprotonates the phosphonate at low temperatures. The potassium counterion has a lower tendency to coordinate and promote reversibility compared to lithium or sodium.
-
Additive (18-Crown-6): This crown ether effectively sequesters the K⁺ ion, further disfavoring the reversibility of the initial carbonyl addition and locking the reaction into the kinetic pathway.
-
Temperature (-78 °C): Performing the reaction at this temperature minimizes the thermal energy available for the intermediates to overcome the barrier to retro-addition, thus preventing equilibration to the thermodynamic pathway.
Detailed Step-by-Step Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add Diphenyl α-Chlorobenzylphosphonate (1.0 eq) and 18-crown-6 (1.1 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~0.1 M) via cannula and cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of KHMDS (1.05 eq, typically 0.5 M in toluene) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates carbanion formation. Stir the solution for 30 minutes at -78 °C.
-
Carbonyl Addition: Add a solution of the desired aldehyde (1.1 eq) in a minimal amount of anhydrous THF dropwise to the carbanion solution.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to isolate the alkene isomers.
-
Characterization: The (Z/E) ratio should be determined by ¹H NMR analysis of the crude or purified product, focusing on the integration and coupling constants of the vinylic protons, or by gas chromatography/high-performance liquid chromatography (GC/HPLC).
Expected Outcomes for Various Aldehydes
| Aldehyde Substrate | Expected Major Isomer | Typical (Z:E) Ratio | Notes |
| Benzaldehyde | Z | >95:5 | Aromatic aldehydes are ideal substrates. |
| 4-Methoxybenzaldehyde | Z | >95:5 | Electron-donating groups have minimal impact on selectivity. |
| 4-Nitrobenzaldehyde | Z | >95:5 | Electron-withdrawing groups are well-tolerated. |
| Heptanal | Z | ~90:10 | Aliphatic aldehydes may show slightly lower selectivity due to reduced steric hindrance. |
| Isobutyraldehyde | Z | ~85:15 | Sterically hindered aldehydes can decrease selectivity. |
Protocol 2: (E)-Selective Synthesis of Trisubstituted Alkenes
To favor the thermodynamically more stable (E)-alkene, this protocol employs conditions that promote the equilibration of the oxaphosphetane intermediates. The use of sodium hydride, a less bulky base, and slightly elevated temperatures allows the reaction to proceed via the more stable anti-intermediate.
Rationale for Experimental Choices
-
Base (NaH): Sodium hydride is a strong base that generates the sodium salt of the phosphonate carbanion. The Na⁺ cation is known to facilitate the reversibility of the initial carbonyl addition, allowing the intermediates to equilibrate.
-
Temperature (0 °C to RT): Running the reaction at a higher temperature provides the necessary energy for the less stable syn-adduct to revert to the starting materials, allowing the more stable anti-adduct to accumulate and ultimately form the (E)-product.
Detailed Step-by-Step Protocol
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Washing: Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent Addition: Add anhydrous THF (~0.15 M) and cool the suspension to 0 °C in an ice-water bath.
-
Deprotonation: Add a solution of Diphenyl α-Chlorobenzylphosphonate (1.0 eq) in anhydrous THF dropwise over 20 minutes. Hydrogen gas will evolve.
-
Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Carbonyl Addition: Re-cool the mixture to 0 °C and add a solution of the aldehyde (1.1 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor progress by TLC.
-
Quenching and Workup: Carefully cool the reaction to 0 °C and quench by the very slow, dropwise addition of saturated aqueous NH₄Cl. Perform an extractive workup as described in Protocol 1 (Section 3.2, steps 7-9).
Considerations for Asymmetric Synthesis
The Diphenyl α-Chlorobenzylphosphonate reagent possesses a stereocenter at the α-carbon. If this reagent can be prepared or resolved into single enantiomers, it holds significant potential for asymmetric olefination reactions, transferring its stereochemical information to the product.
An asymmetric synthesis would likely involve the diastereoselective or enantioselective preparation of the parent α-hydroxybenzylphosphonate, followed by stereoretentive chlorination. The subsequent HWE reaction with a prochiral aldehyde could then, in principle, generate chiral alkene products with high enantiomeric excess.[6][7][8] The development of such a protocol would require significant screening of chiral catalysts or auxiliaries for the initial phosphonate synthesis.[9]
Troubleshooting and Safety
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Incomplete deprotonation (inactive base, wet solvent/glassware). Sterically hindered aldehyde. | Use fresh, anhydrous solvents. Titrate base before use. Increase reaction time or temperature (may affect selectivity). |
| Poor Stereoselectivity | Incorrect temperature control. Contamination with water. Incorrect choice of base/counterion for desired isomer. | Maintain strict temperature control (-78 °C for Z). Ensure all reagents and solvents are scrupulously dry. |
| Difficult Purification | Incomplete removal of the diphenyl phosphate byproduct. | Perform a thorough aqueous workup. A dilute NaOH wash can help solubilize the acidic byproduct, but may risk product isomerization. |
Safety Precautions:
-
Sodium Hydride (NaH) and KHMDS: These reagents are highly reactive and pyrophoric upon contact with water or air. Handle exclusively under an inert atmosphere (N₂ or Ar). Quench reactions carefully at low temperatures.
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled solvent from a suitable drying agent or from a solvent purification system.
-
Chlorinated Organics: Diphenyl α-Chlorobenzylphosphonate should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
References
-
Myers, A. G. Research Group. Olefination Reactions. Harvard University Department of Chemistry and Chemical Biology. [Link]
-
Kolodyaznyi, O. I., & Kolodiazhna, A. O. (2017). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 22(9), 1533. [Link]
-
Reeves, J. T., et al. (2015). Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. The Journal of Organic Chemistry, 80(11), 5826–5835. [Link]
-
Ando, K. (1999). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]
-
NRO Chemistry. (2023). Horner–Wadsworth–Emmons Olefination. YouTube. [Link]
-
Ando, K. (1998). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 63(23), 8411–8416. [Link]
-
Scribd. 19-Stereoselective Olefination Reactions PDF. [Link]
-
Gibson, S. E., & Peace, S. (2006). Regioselective Pauson-Khand Processes with Olefins Possessing Extended Phosphonates. Tetrahedron Letters, 47(45), 7891-7894. [Link]
-
Ordóñez, M., & Cativiela, C. (2007). An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. Current Organic Chemistry, 11(11), 929-963. [Link]
-
Kolodyaznyi, O. I. (2017). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 22(9), 1533. [Link]
-
Lee, J., et al. (2007). Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. Bulletin of the Korean Chemical Society, 28(7), 1153-1156. [Link]
-
Keglevich, G., et al. (2020). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. The Journal of Organic Chemistry, 85(15), 9848–9856. [Link]
-
Noble Chemistry. (2021). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. [Link]
-
Herrera, A., et al. (2010). Asymmetric synthesis of alpha-aminophosphonates using the inexpensive chiral catalyst 1,1'-binaphthol phosphate. Molecules, 15(8), 5782-5796. [Link]
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Application Notes and Protocols for Diphenyl alpha-Chlorobenzylphosphonate in the Synthesis of Bioactive Molecules
Introduction: The Strategic Advantage of Diphenyl α-Chlorobenzylphosphonate in Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient and stereocontrolled synthesis of complex bioactive molecules is of paramount importance. Among the arsenal of synthetic methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands as a robust and versatile tool for the formation of carbon-carbon double bonds.[1][2][3][4] This application note delves into the specific utility of a specialized HWE reagent, Diphenyl α-Chlorobenzylphosphonate, as a strategic asset in the synthesis of medicinally relevant compounds, with a particular focus on stilbene derivatives, a class of molecules renowned for their diverse biological activities, including potent anticancer properties.[1][2][5][6]
The unique structural feature of Diphenyl α-Chlorobenzylphosphonate, possessing a chlorine atom at the α-position, offers distinct advantages in controlling the stereochemical outcome of the olefination reaction, often favoring the formation of the thermodynamically less stable (Z)-alkenes. This is particularly significant in the synthesis of natural products and their analogs, where biological activity is often contingent on precise stereochemistry. A prime example is Combretastatin A-4, a potent tubulin polymerization inhibitor with a cis-(Z)-stilbene core, where the geometric isomerism is critical for its anticancer activity.[7][8]
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of Diphenyl α-Chlorobenzylphosphonate. We will explore the mechanistic underpinnings of its reactivity, provide detailed, step-by-step protocols for its preparation and use in the synthesis of a bioactive stilbene precursor, and offer expert insights into optimizing reaction conditions for achieving high yields and stereoselectivity.
Mechanistic Rationale: Unveiling the Stereochemical Control
The Horner-Wadsworth-Emmons reaction proceeds via the reaction of a phosphonate-stabilized carbanion with a carbonyl compound to form an alkene. The stereochemical outcome of the reaction is influenced by several factors, including the structure of the phosphonate reagent, the reaction conditions, and the nature of the carbonyl compound.[3][9]
In the case of Diphenyl α-Chlorobenzylphosphonate, the presence of the α-chloro substituent and the bulky phenyl groups on the phosphorus atom plays a crucial role in directing the stereoselectivity towards the (Z)-alkene. The reaction begins with the deprotonation of the phosphonate to form the corresponding carbanion. This carbanion then adds to the aldehyde to form two diastereomeric intermediates. The subsequent elimination of the diphenyl phosphate group from these intermediates is stereospecific. It is postulated that the steric hindrance imposed by the diphenyl groups on the phosphorus and the electronic effects of the chlorine atom favor the formation of the intermediate that leads to the (Z)-alkene.
Diagram 1: Proposed Mechanism for (Z)-Stilbene Synthesis
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- 9. researchgate.net [researchgate.net]
Protocol for the reaction of Diphenyl alpha-Chlorobenzylphosphonate with amines
Application Note & Protocol
Topic: Protocol for the Reaction of Diphenyl alpha-Chlorobenzylphosphonate with Amines: Synthesis of α-Aminophosphonates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of α-Aminophosphonates
In the landscape of medicinal chemistry and drug development, the search for novel pharmacophores with enhanced biological activity and metabolic stability is perpetual. α-Aminophosphonates, as structural analogues of α-amino acids, have emerged as a class of compounds with immense therapeutic potential.[1][2] Their tetrahedral phosphonate moiety, replacing the planar carboxylate group of amino acids, allows them to act as potent enzyme inhibitors, transition-state mimics, and haptens for catalytic antibody production.[1][3] The biological activities attributed to α-aminophosphonates are vast, encompassing roles as anticancer, antibacterial, antiviral, and herbicidal agents.[1][4][5][6]
This application note provides a comprehensive guide to the synthesis of α-aminophosphonates through the nucleophilic substitution reaction of this compound with various amines. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and offer insights into optimization and troubleshooting, equipping researchers with the knowledge to confidently and efficiently synthesize these valuable compounds.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The core transformation involves the reaction of an amine (the nucleophile) with this compound (the electrophilic substrate). This reaction is a classic example of a nucleophilic substitution, where the electron-rich amine displaces the chloride, which serves as the leaving group.[7][8]
Key Components:
-
Nucleophile: The amine, which uses the lone pair of electrons on its nitrogen atom to attack the electrophilic carbon center.
-
Electrophile: The α-carbon atom of the phosphonate. Its electrophilicity is enhanced by the inductive electron-withdrawing effects of both the adjacent chlorine atom and the diphenylphosphonate group.
-
Leaving Group: The chloride ion (Cl⁻), a good leaving group that can stabilize the negative charge.
The reaction is best described as proceeding via a bimolecular nucleophilic substitution (S_N2) mechanism.[9][10] This pathway involves a single, concerted step where the amine attacks the α-carbon from the side opposite to the C-Cl bond (backside attack). This leads to a pentacoordinate transition state before the C-Cl bond breaks and the chloride ion is expelled.[10] The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) formed during the reaction, thereby preventing the protonation of the amine nucleophile and driving the equilibrium towards the product.
Caption: S_N2 mechanism for the synthesis of α-aminophosphonates.
Detailed Experimental Protocol
This protocol provides a generalized procedure. Optimal conditions, particularly reaction time and temperature, may vary depending on the specific amine used.
Materials and Reagents
-
This compound
-
Amine (e.g., benzylamine, morpholine, aniline)
-
Triethylamine (Et₃N), distilled
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment
-
Round-bottom flask with magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Magnetic stirrer/hotplate
-
Ice bath
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Glassware for column chromatography
-
TLC plates and developing chamber
Step-by-Step Procedure
-
Reactor Setup: Equip a flame-dried, two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, dissolve the amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM (approx. 0.2 M concentration relative to the phosphonate). Cool the solution to 0 °C using an ice bath.
-
Scientist's Note: Using a slight excess of the amine and a greater excess of the base ensures the complete consumption of the limiting phosphonate and efficiently neutralizes the generated HCl. Anhydrous conditions are critical to prevent hydrolysis of the chloro-phosphonate starting material.[11]
-
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM in a separate dry flask. Using a syringe, add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Scientist's Note: Slow, dropwise addition is essential to control the exothermic nature of the reaction and prevent the formation of unwanted side products.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting phosphonate. ³¹P NMR can also be used for precise monitoring if available.[11]
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Scientist's Note: The bicarbonate wash removes any excess HCl and the triethylammonium chloride salt. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Caption: Experimental workflow for α-aminophosphonate synthesis.
Data Summary & Key Considerations
The reactivity of the amine nucleophile is a critical parameter influencing the reaction conditions. The following table provides a general guide.
| Amine Type | Relative Nucleophilicity | Typical Reaction Time | Expected Yield | Key Considerations |
| Primary Aliphatic | High | 2-4 hours | 85-95% | Generally fast and high-yielding. Reaction can be highly exothermic. |
| Secondary Aliphatic | Medium-High | 4-8 hours | 80-90% | Slower than primary amines due to increased steric hindrance. |
| Aromatic (e.g., Aniline) | Low | 12-24 hours | 50-75% | Less nucleophilic due to delocalization of the lone pair into the aromatic ring. May require gentle heating (e.g., 40 °C) to proceed at a reasonable rate. |
| Heterocyclic | Variable | 4-12 hours | 70-90% | Reactivity depends on the specific heterocycle. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Moisture in the reaction vessel or solvents. 2. Impure starting materials. 3. Insufficient reaction time or temperature. | 1. Ensure all glassware is flame-dried and use freshly distilled, anhydrous solvents. 2. Verify the purity of the chloro-phosphonate and amine by NMR or other analysis. 3. Increase reaction time and/or gently heat the reaction (e.g., to 40 °C), while monitoring for decomposition. |
| Multiple Products | 1. Side reactions due to excessive heat. 2. The amine acting as a base, causing elimination. 3. Product degradation during workup or chromatography. | 1. Maintain strict temperature control, especially during the addition step. 2. Ensure a sufficient excess of a non-nucleophilic base (Et₃N) is present. 3. Use buffered silica gel or perform a swift purification. |
| Reaction Stalled | 1. Poorly nucleophilic amine. 2. Protonation of the amine by generated HCl (insufficient base). | 1. For weakly nucleophilic amines, consider gentle heating or using a more polar solvent like DMF (ensure it is anhydrous). 2. Add an additional portion of triethylamine. |
Conclusion and Applications
The protocol described herein offers a robust and versatile method for the synthesis of diphenyl α-aminobenzylphosphonates, a key scaffold in modern drug discovery. The resulting compounds are invaluable precursors for further chemical modification or direct biological screening. As analogues of amino acids, these molecules are frequently explored as inhibitors for enzymes such as proteases and peptidases, with applications in oncology and infectious diseases.[2][6] Their successful and efficient synthesis is a critical first step for any research program targeting this promising class of therapeutic agents.
References
-
Harger, M. J. P., & Stephen, M. A. (1996). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Journal of the Chemical Society, Perkin Transactions 2, 735-742. [Link]
-
Beke, M., et al. (2022). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 27(21), 7215. [Link]
-
Wang, F., et al. (2021). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry. [Link]
-
Prezi. (2024). Synthesis of Novel α-Aminophosphonate Derivatives. [Link]
-
El-Faham, A., et al. (2019). Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. International Journal of Drug Research and Technology, 9(6). [Link]
-
Bálint, E., et al. (2024). Green phosphonate chemistry – Does it exist? RSC Sustainability. [Link]
-
ResearchGate. (2005). Synthesis of α-Aminophosphonates and -Phosphinates. Chemical Reviews. [Link]
-
Ali, O. M., et al. (2022). α-Aminophosphonate analogue derived from 4-Hydroxybenzaldehdye: Synthesis, Anticancer Activity and Molecular Docking Study. Drug Design, Development and Therapy, 16, 2433–2450. [Link]
-
Organic Chemistry Portal. Synthesis of α-amino phosphonates. [Link]
-
Kaboudin, B., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10. [Link]
-
Bálint, E., et al. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(7), 1493. [Link]
-
Dey, S., & Ghosh, K. K. (2014). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. International Journal of Organic Chemistry, 4, 1-13. [Link]
-
Ashenhurst, J. (2012). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]
-
Southern Illinois University Edwardsville. Aliphatic Nucleophilic Substitution. [Link]
-
Hird, S. (2024). Nucleophilic Substitution (AQA A Level Chemistry): Revision Note. Save My Exams. [Link]
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Application Notes and Protocols: Synthesis of Phosphonate Esters via Reaction with Alcohols and Phenols
Introduction: The Enduring Significance of Phosphonate Esters in Modern Chemistry
Phosphonate esters, organophosphorus compounds characterized by a direct carbon-phosphorus (C-P) bond, are of paramount importance in contemporary chemical and biomedical research. Their structural analogy to phosphate esters allows them to function as stable mimics in a multitude of biological pathways, leading to their extensive investigation as enzyme inhibitors, antiviral agents, and herbicides.[1][2][3][4] In the realm of drug development, the phosphonate moiety is a key component in clinically significant antiviral drugs like Tenofovir and Adefovir, where it serves as a non-hydrolyzable bioisostere of a phosphate group.[3][4] Furthermore, phosphonate esters are versatile intermediates in organic synthesis, most notably as reagents in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes.[5] This guide provides an in-depth exploration of the primary synthetic routes to phosphonate esters through reactions involving alcohols and phenols, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Key Synthetic Methodologies for Phosphonate Ester Formation
The synthesis of phosphonate esters from alcohols and phenols can be broadly categorized into several key reactions. The choice of method often depends on the nature of the starting materials, desired product structure, and tolerance to specific reaction conditions. This section will delve into the most widely employed and robust methods: the Michaelis-Arbuzov reaction, the Michaelis-Becker reaction, the Pudovik reaction for α-hydroxyphosphonates, and the Hirao cross-coupling reaction.
The Michaelis-Arbuzov Reaction: A Classic C-P Bond Formation
Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry.[6][7] It involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[5][6][7] This reaction is prized for its reliability and broad substrate scope, particularly with primary alkyl halides.[7][8]
Mechanistic Insight
The reaction proceeds via a two-step mechanism. The first step is a nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate in an SN2 fashion.[5][6][7] In the second step, the displaced halide anion acts as a nucleophile and attacks one of the alkyl groups of the phosphonium salt, leading to the formation of the pentavalent phosphonate ester and a new alkyl halide.[5][6][7]
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
This protocol describes the synthesis of diethyl benzylphosphonate from triethyl phosphite and benzyl bromide, a common application of the Michaelis-Arbuzov reaction.
Materials:
-
Triethyl phosphite
-
Benzyl bromide
-
Anhydrous toluene (optional, for high-boiling substrates)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.0 eq.).
-
Slowly add benzyl bromide (1.05 eq.) to the triethyl phosphite at room temperature. The reaction is often exothermic.
-
Heat the reaction mixture to 120-150 °C.[9] The progress of the reaction can be monitored by the distillation of the ethyl bromide byproduct.
-
After the evolution of ethyl bromide ceases (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate.
Table 1: Typical Reaction Conditions for the Michaelis-Arbuzov Reaction
| Substrate | Phosphite | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | Triethyl phosphite | 140-150 | 3 | 85-95 | [9] |
| Ethyl bromoacetate | Triethyl phosphite | 120-130 | 2-4 | 80-90 | [8] |
| Methyl iodide | Trimethyl phosphite | 100-110 | 2 | 85-95 | [10] |
The Michaelis-Becker Reaction: A Base-Mediated Alternative
The Michaelis-Becker reaction provides an alternative route to phosphonate esters, particularly when the Arbuzov reaction is not suitable due to high temperatures that might decompose sensitive substrates.[9] This method involves the reaction of a dialkyl phosphite with an alkyl halide in the presence of a base.[9]
Mechanistic Insight
The reaction is initiated by the deprotonation of the dialkyl phosphite by a strong base (e.g., sodium hydride) to form a nucleophilic phosphite anion. This anion then undergoes an SN2 reaction with the alkyl halide to form the phosphonate ester.[9]
Caption: Mechanism of the Michaelis-Becker Reaction.
Experimental Protocol: Synthesis of Dimethyl Methylphosphonate via Phase-Transfer Catalysis
This protocol utilizes phase-transfer catalysis (PTC) for the Michaelis-Becker reaction, which can offer milder conditions and easier workup.[10][11]
Materials:
-
Dimethyl phosphite
-
Methyl iodide
-
Sodium hydroxide
-
Benzyltriethylammonium chloride (BTEAC) as the phase-transfer catalyst
-
Dichloromethane
Procedure:
-
In a two-necked round-bottom flask, dissolve dimethyl phosphite (1.0 eq.) and BTEAC (0.05 eq.) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (1.1 eq.).
-
Cool the mixture in an ice bath and slowly add methyl iodide (1.2 eq.) while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.
The Pudovik Reaction: Synthesis of α-Hydroxyphosphonates
The Pudovik reaction is a powerful method for the synthesis of α-hydroxyphosphonates, which are valuable compounds in medicinal chemistry due to their biological activities.[1][12] The reaction involves the addition of a dialkyl phosphite to an aldehyde or ketone, typically catalyzed by a base.[13]
Mechanistic Insight
The base catalyst deprotonates the dialkyl phosphite to generate a nucleophilic phosphorus species. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A subsequent protonation step, often during workup, yields the final α-hydroxyphosphonate.[1]
Caption: Mechanism of the Pudovik Reaction.
Experimental Protocol: Solvent-Free Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate
This "green" protocol describes a solvent-free synthesis of an α-hydroxyphosphonate using piperazine as a catalyst.
Materials:
-
Benzaldehyde
-
Diethyl phosphite
-
Piperazine
Procedure:
-
In a mortar, combine benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), and piperazine (1.0 mmol).
-
Grind the mixture at room temperature for the time required for the reaction to complete, as monitored by thin-layer chromatography (typically a few minutes).
-
After completion, wash the reaction mixture with water (3 x 10 mL).
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Table 2: Comparison of Catalysts for the Pudovik Reaction
| Catalyst | Conditions | Time | Yield (%) | Reference |
| Piperazine | Grinding, room temp. | Minutes | High | |
| Potassium Phosphate | Neat, room temp. | 0.5-2 h | 85-98 | [14] |
| Triethylamine | Neat, room temp. | 2-24 h | Variable | [15] |
| Ion Exchange Resin | CH₂Cl₂, room temp. | 1-4 h | 80-95 | [16] |
The Hirao Reaction: Palladium-Catalyzed Cross-Coupling
The Hirao reaction is a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides, providing a direct route to aryl- and vinylphosphonates.[17][18][19] This method is particularly valuable for forming C(sp²)-P bonds, which are not accessible through the classical Michaelis-Arbuzov reaction.[17]
Mechanistic Insight
The catalytic cycle of the Hirao reaction is analogous to other palladium-catalyzed cross-coupling reactions.[18][20] It involves three key steps:
-
Oxidative Addition: The aryl or vinyl halide oxidatively adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Ligand Exchange: The dialkyl phosphite displaces the halide on the palladium complex.
-
Reductive Elimination: The aryl/vinyl group and the phosphonate group are reductively eliminated from the palladium center, forming the C-P bond and regenerating the Pd(0) catalyst.[18]
Caption: Catalytic Cycle of the Hirao Reaction.
Experimental Protocol: Microwave-Assisted Synthesis of Diethyl Phenylphosphonate
This protocol utilizes microwave irradiation to accelerate the Hirao reaction, offering a greener and more efficient approach.[20][21]
Materials:
-
Bromobenzene
-
Diethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (NEt₃)
-
Ethanol
Procedure:
-
In a microwave reaction vial, combine bromobenzene (1.0 eq.), diethyl phosphite (1.2 eq.), Pd(OAc)₂ (2-5 mol%), and triethylamine (1.5 eq.) in ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short period (e.g., 10-30 minutes).[21]
-
After cooling, filter the reaction mixture to remove any precipitated palladium.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired diethyl phenylphosphonate.
Applications in Drug Development: The Role of Phosphonate Prodrugs
A significant challenge in the development of phosphonate-based drugs is their poor oral bioavailability due to their negative charge at physiological pH.[4][22] To overcome this, phosphonate esters are widely employed as prodrugs.[23] These ester moieties mask the acidic phosphonate group, rendering the molecule more lipophilic and able to cross cell membranes. Once inside the cell, these esters are cleaved by cellular enzymes to release the active phosphonic acid drug.[23] Common prodrug strategies include acyloxyalkyl esters, such as the pivaloyloxymethyl (POM) group, which are enzymatically cleaved to release the active drug, formaldehyde, and pivalic acid.[23]
Conclusion
The synthesis of phosphonate esters from alcohols and phenols is a well-established and versatile area of organic chemistry with profound implications for drug discovery and development. The Michaelis-Arbuzov, Michaelis-Becker, Pudovik, and Hirao reactions represent the primary tools available to chemists for the construction of the crucial C-P bond. Understanding the mechanisms, scope, and limitations of each of these reactions, as detailed in these application notes, empowers researchers to rationally design and execute the synthesis of novel phosphonate-containing molecules with tailored properties for a wide range of applications. The continued development of greener and more efficient protocols, such as those employing microwave assistance or solvent-free conditions, will undoubtedly further expand the utility of these important transformations.
References
-
Title: Michaelis–Arbuzov reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Arbuzov Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]
-
Title: Green chemical synthesis of α-hydroxyphosphonates Source: ACG Publications URL: [Link]
-
Title: Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates Source: Taylor & Francis Online URL: [Link]
-
Title: Phosphonate prodrugs: an overview and recent advances Source: PMC - NIH URL: [Link]
-
Title: Synthesis of α-Hydroxy Phosphonates Using a Solid Supported Base Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]
-
Title: Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates Source: ResearchGate URL: [Link]
-
Title: The Pudovik reaction for the asymmetric synthesis of γ‐phosphono‐α‐amino acid derivatives. Source: ResearchGate URL: [Link]
-
Title: Synthesis and Reactions of α-Hydroxyphosphonates Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides Source: PMC - NIH URL: [Link]
-
Title: Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction Source: CORE URL: [Link]
-
Title: formation of phosphonate esters with the Arbuzov reaction Source: YouTube URL: [Link]
-
Title: Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group Source: ACS Publications URL: [Link]
-
Title: Radical Arbuzov Reaction Source: CCS Chemistry URL: [Link]
-
Title: Synthesis and Reactions of α-Hydroxyphosphonates Source: MDPI URL: [Link]
-
Title: Phosphonic acid: preparation and applications Source: Beilstein Journals URL: [Link]
-
Title: Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy Source: ORCA – Online Research @ Cardiff URL: [Link]
-
Title: New synthesis and reactions of phosphonates Source: Iowa Research Online URL: [Link]
-
Title: Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation Source: Organic Chemistry Portal URL: [Link]
-
Title: Editorial: Phosphonate Chemistry in Drug Design and Development Source: Frontiers URL: [Link]
-
Title: Microwave Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine oxides by the Hirao Reaction Source: Sciforum URL: [Link]
-
Title: New Developments on the Hirao Reactions, Especially from “Green” Point of View Source: NIH URL: [Link]
-
Title: Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction Source: MDPI URL: [Link]
-
Title: Hirao coupling - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Editorial: Phosphonate chemistry in drug design and development, Volume II Source: PMC - NIH URL: [Link]
-
Title: Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects Source: Frontiers URL: [Link]
Sources
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- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
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- 11. researchgate.net [researchgate.net]
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- 13. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
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- 19. Hirao coupling - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. sciforum.net [sciforum.net]
- 22. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 23. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Preparation of Phosphonic Acids Using Diphenyl Phosphonate Intermediates
Introduction: The Strategic Importance of Phosphonic Acids
Phosphonic acids (R-PO(OH)₂) are a class of organophosphorus compounds that have garnered significant interest across chemistry, biology, and materials science. Their structural analogy to phosphates, but with a hydrolytically stable carbon-phosphorus (C-P) bond replacing the labile phosphate P-O bond, makes them exceptional bioisosteres.[1][2] This property is paramount in drug development, where phosphonates are employed as enzyme inhibitors, antiviral agents (e.g., Tenofovir), and bone-targeting drugs for osteoporosis (e.g., Alendronate).[1][3][4]
The synthesis of these vital compounds often proceeds through phosphonate ester intermediates, which offer improved solubility in organic solvents and facilitate purification. Among these, diphenyl phosphonates serve as particularly robust and versatile precursors. Their synthesis is typically achieved via the well-established Michaelis-Arbuzov reaction.[5] Subsequent cleavage of the stable phenyl ester groups is a critical final step to unmask the desired phosphonic acid.
This guide provides a comprehensive overview of the synthesis of a model benzylphosphonic acid, starting from the formation of its diphenyl phosphonate ester via a Michaelis-Arbuzov type reaction and detailing the subsequent deprotection protocols to yield the final, free phosphonic acid. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights for troubleshooting and characterization.
The Core Synthesis: A Two-Stage Strategic Approach
The preparation of phosphonic acids from precursors like diphenyl alpha-chlorobenzylphosphonate or, more commonly, through its in-situ generation and reaction, follows a reliable two-stage workflow. This involves the formation of the C-P bond to create a stable phosphonate ester, followed by a deprotection step.
Caption: Overall workflow for phosphonic acid synthesis.
Stage 1: The Michaelis-Arbuzov Reaction for C-P Bond Formation
The Michaelis-Arbuzov reaction is the most fundamental and widely used method for constructing the C-P bond.[6] The reaction involves the nucleophilic attack of a trivalent phosphorus species, such as a phosphite, on an alkyl halide.[7]
The mechanism proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. This displaces the halide and forms a phosphonium salt intermediate.[5]
-
Dealkylation: The displaced halide anion then attacks one of the alkoxy carbons of the phosphonium salt, cleaving a C-O bond to yield the final pentavalent phosphonate ester and a new alkyl halide.[8]
It is important to note that when using triaryl phosphites (like triphenyl phosphite), the phosphonium salt intermediate can be quite stable and may require thermal cleavage to proceed to the final phosphonate.[5]
Caption: Simplified mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of Diphenyl Benzylphosphonate
This protocol describes a representative synthesis using benzyl chloride and triphenyl phosphite.
Materials:
-
Benzyl chloride
-
Triphenyl phosphite
-
Anhydrous toluene (solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Reagent Addition: Under a positive flow of nitrogen, charge the flask with anhydrous toluene (100 mL). Add triphenyl phosphite (e.g., 31.0 g, 0.1 mol) to the solvent.
-
Initiation: Begin stirring and add benzyl chloride (e.g., 12.6 g, 0.1 mol) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triphenyl phosphite signal and the appearance of the new phosphonate signal.
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume in vacuo using a rotary evaporator.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization: Confirm the structure of the isolated diphenyl benzylphosphonate using ¹H, ¹³C, and ³¹P NMR spectroscopy.
Protocol 2: Deprotection to Benzylphosphonic Acid
The cleavage of the P-OPh bond in diphenyl phosphonates to yield the free phosphonic acid is a challenging but critical step. Two primary methods are presented here.
Method A: Acidic Hydrolysis
This method is effective but uses harsh conditions that may not be suitable for substrates with acid-sensitive functional groups.[9][10]
Materials:
-
Diphenyl benzylphosphonate
-
Concentrated Hydrochloric Acid (HCl) or 48% Hydrobromic Acid (HBr)
-
Acetic Acid (optional, as co-solvent)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the diphenyl benzylphosphonate (e.g., 5.0 g) in glacial acetic acid (20 mL, optional, to aid solubility).
-
Acid Addition: Add concentrated HCl (30 mL) or 48% HBr (30 mL).
-
Hydrolysis: Heat the mixture to reflux (110-120°C) for 12-24 hours. The reaction should become homogeneous as it proceeds.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the volatiles (water, acetic acid, excess HCl/HBr) under reduced pressure.
-
The crude phosphonic acid may precipitate upon cooling or concentration. It can be collected by filtration and washed with cold water or diethyl ether.
-
Due to the high polarity of phosphonic acids, purification is often achieved by recrystallization from water or an alcohol/water mixture.[3]
-
Method B: Catalytic Hydrogenolysis
This method is milder but requires specialized equipment and a platinum catalyst. It is particularly useful for sensitive molecules.[3][11]
Materials:
-
Diphenyl benzylphosphonate
-
Adam's Catalyst (Platinum(IV) oxide, PtO₂)
-
Ethanol or Acetic Acid (solvent)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas source
Procedure:
-
Catalyst Activation: In a hydrogenation flask, suspend Adam's catalyst (e.g., 10 mol%) in the chosen solvent (e.g., 25 mL ethanol).
-
Substrate Addition: Add the diphenyl benzylphosphonate (e.g., 2.0 g) to the suspension.
-
Hydrogenation:
-
Secure the flask to the hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and begin vigorous shaking or stirring.
-
The reaction is typically complete within 24-48 hours. Monitor the uptake of hydrogen to determine completion.
-
-
Workup:
-
Carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with the solvent.
-
Evaporate the filtrate to dryness to yield the crude phosphonic acid.
-
Purify by recrystallization as described in Method A.
-
Data Presentation & Characterization
Comparison of Deprotection Protocols
| Feature | Method A: Acidic Hydrolysis | Method B: Catalytic Hydrogenolysis |
| Reagents | Concentrated HCl or HBr | H₂, Adam's Catalyst (PtO₂) |
| Conditions | High Temperature (Reflux) | Room Temp, 50 psi H₂ |
| Pros | Simple setup, inexpensive reagents | Mild conditions, suitable for sensitive substrates |
| Cons | Harsh, may cleave other acid-labile groups | Requires specialized equipment, catalyst can be expensive |
Expected Spectroscopic Data
Successful synthesis can be confirmed using NMR spectroscopy. The ³¹P NMR spectrum is particularly diagnostic.
| Compound | Typical ³¹P NMR Shift (δ, ppm) | Typical ¹H NMR Signals (δ, ppm) |
| Diphenyl Benzylphosphonate | +15 to +25 | 7.0-7.5 (m, Ar-H), 3.2 (d, JHP ≈ 22 Hz, Ar-CH₂-P) |
| Benzylphosphonic Acid | +20 to +30 | 9.0-12.0 (br s, 2H, P-OH), 7.2-7.4 (m, Ar-H), 3.1 (d, JHP ≈ 21 Hz, Ar-CH₂-P) |
| Note: Chemical shifts are approximate and can vary based on solvent and substitution.[12] |
Additional characterization can be performed using Infrared (IR) spectroscopy to observe the P=O and O-H stretches, and X-ray photoelectron spectroscopy (XPS) for surface-bound phosphonic acids.
Field-Proven Insights & Troubleshooting
-
Purification Challenges: Phosphonic acids are often highly polar, crystalline solids with low solubility in common organic solvents, making chromatographic purification difficult.[3] Recrystallization is the preferred method.
-
Incomplete Hydrolysis: If the deprotection is incomplete, a mixture of the desired acid and the monophenyl ester may result. Extending the reaction time or increasing the temperature can often drive the reaction to completion.
-
Catalyst Poisoning: In catalytic hydrogenolysis, functional groups like thiols can poison the platinum catalyst. Substrates should be purified to remove potential poisons before this step.
-
Alternative Deprotection: For substrates sensitive to both acid and catalytic reduction, deprotection using silyl halides like bromotrimethylsilane (TMSBr) followed by methanolysis offers a milder alternative, though it requires careful handling of the moisture-sensitive reagents.[3][11]
References
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
Chinese Chemical Society. (n.d.). Radical Arbuzov Reaction | CCS Chemistry. Retrieved from [Link]
-
Montchamp, J. L. (2014). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 10, 1846–1893. Retrieved from [Link]
-
Reinste. (n.d.). Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. Retrieved from [Link]
-
Berlicki, Ł., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9. Retrieved from [Link]
-
Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10. Retrieved from [Link]
-
Chem V. (2022). Michaelis-Arbuzov Phosphonate Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
Kafarski, P., et al. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10. Retrieved from [Link]
-
Keglevich, G. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(3), 549. Retrieved from [Link]
-
Sharma, R., et al. (2011). Characterization of phosphonic acid binding to zinc oxide. Journal of Materials Chemistry, 21(44), 17996-18003. Retrieved from [Link]
-
Fonder, G., et al. (2013). Spectroscopic and Theoretical Study of the Grafting Modes of Phosphonic Acids on ZnO Nanorods. The Journal of Physical Chemistry C, 117(11), 5789–5798. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of the synthetic routes to prepare phosphonic acids detailed in.... Retrieved from [Link]
-
Miller, E. W., et al. (2019). Phosphonofluoresceins: synthesis, spectroscopy, and applications. Chemical Science, 10(11), 3217–3225. Retrieved from [Link]
-
Zoń, J., et al. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Retrieved from [Link]
-
Long, J. Z., & Cravatt, B. F. (2011). Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. Journal of the American Chemical Society, 133(30), 11536–11539. Retrieved from [Link]
-
Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 219–254. Retrieved from [Link]
Sources
- 1. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. updates.reinste.com [updates.reinste.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for Diphenyl alpha-Chlorobenzylphosphonate substitutions
Technical Support Center: Optimizing Diphenyl α-Chlorobenzylphosphonate Substitutions
Welcome to the technical support center for optimizing substitution reactions involving Diphenyl α-Chlorobenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile substrate. We will delve into common experimental challenges, provide evidence-based solutions, and explain the chemical principles behind our recommendations.
Introduction: The Chemistry of α-Chlorophosphonates
Diphenyl α-Chlorobenzylphosphonate is a valuable intermediate for synthesizing a wide range of α-substituted phosphonates, which are analogues of amino acids and find applications as enzyme inhibitors, peptide mimetics, and pharmacological agents.[1][2] The reaction typically proceeds via a nucleophilic substitution mechanism where the chloride, a good leaving group, is displaced by a nucleophile. However, the reactivity of the α-carbon is influenced by the strongly electron-withdrawing phosphonate group, the phenyl ring, and the reaction conditions, which can lead to competing side reactions and optimization challenges.
The general mechanism for these substitutions is often considered to be SN2, involving a backside attack by the nucleophile on the α-carbon.[3][4] However, depending on the solvent and nucleophile, an SN1-type mechanism involving a stabilized carbocation intermediate cannot always be ruled out, especially given the benzylic position.[5]
Caption: General SN2 mechanism for nucleophilic substitution.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q1: My reaction yield is consistently low, and I'm recovering unreacted starting material. What are the likely causes and solutions?
This is a common issue often related to insufficient reactivity or deactivation of the nucleophile or base.
Possible Causes & Solutions:
-
Incomplete Deprotonation of Nucleophile: If your nucleophile is an amine, alcohol, or thiol, it likely requires deprotonation by a base to become sufficiently nucleophilic.
-
Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices for generating potent nucleophiles in anhydrous, aprotic solvents.[6] Ensure the base is fresh and handled under inert conditions (e.g., Argon or Nitrogen) to prevent deactivation by moisture.
-
-
Poor Solvent Choice: The solvent plays a critical role in stabilizing reactants, transition states, and intermediates.[4][7]
-
Solution: For SN2 reactions with anionic nucleophiles, a polar aprotic solvent like DMF, DMSO, or THF is ideal. These solvents solvate the counter-ion (e.g., Na⁺) but not the nucleophile, increasing its reactivity. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate.[7]
-
-
Insufficient Reaction Temperature or Time: The activation energy for the substitution may not be reached under your current conditions.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, consider gradually increasing the temperature. Start at room temperature and, if necessary, heat to 50-80 °C. Be cautious, as higher temperatures can also promote side reactions.
-
Q2: I'm observing significant formation of an elimination product (a stilbene derivative). How can I suppress this side reaction?
Elimination (E2) is a major competing pathway with substitution (SN2), particularly with sterically hindered or strong bases.[4]
Possible Causes & Solutions:
-
Sterically Hindered or Strong Base: Bulky bases (e.g., potassium tert-butoxide) or overly strong bases can preferentially abstract the benzylic proton, leading to elimination of HCl.
-
Solution: Use a less sterically hindered base if its primary role is to deprotonate your nucleophile. If the nucleophile itself is basic (like an amine), consider a base-free reaction or using a milder base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to act as an acid scavenger.
-
-
High Reaction Temperature: Elimination reactions often have a higher activation energy than substitution and are favored at elevated temperatures.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable substitution rate. Often, 0 °C to room temperature is sufficient to favor substitution.
-
Caption: Decision workflow for troubleshooting common issues.
Q3: My purified product contains significant amounts of diphenyl phosphonate or other phosphorus-containing impurities. What is happening?
This suggests decomposition of the starting material or product, or side reactions involving the phosphonate moiety itself.
Possible Causes & Solutions:
-
Hydrolysis (Saponification): The P-O-Ph ester linkages can be susceptible to hydrolysis under strongly basic or acidic conditions, especially in the presence of water.[6]
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and handle hygroscopic bases (like NaH) in an inert atmosphere. During the workup, quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated NH₄Cl) rather than pure water or strong acid/base to prevent hydrolysis.
-
-
Rearrangement Reactions: Although less common for this substrate, α-hydroxyphosphonates (which could form from hydrolysis of the chloride) are known to undergo base-catalyzed rearrangements to phosphates.[8][9]
-
Solution: The primary defense is maintaining strictly anhydrous conditions to prevent the formation of the α-hydroxy intermediate.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal choice of base for substitutions with amine nucleophiles?
For amine nucleophiles, the goal is often to use a base that acts as an acid scavenger for the HCl generated, without competing with the primary amine's nucleophilicity.
-
Tertiary Amines: Triethylamine (TEA) or the bulkier diisopropylethylamine (DIPEA) are excellent choices. They are non-nucleophilic and effectively neutralize HCl. A slight excess (1.1-1.5 equivalents) is typically used.
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like acetonitrile or DMF. It is easily filtered off after the reaction.
Q: Can I use an alcohol directly as a nucleophile and solvent?
Using an alcohol (e.g., ethanol) as both the nucleophile and solvent can seem efficient, but it presents challenges. Alcohols are weak nucleophiles and are protic solvents, which can slow down SN2 reactions.[7] To achieve a reasonable rate, you would typically need to deprotonate the alcohol first with a strong base (e.g., NaH or sodium metal) to form the much more potent alkoxide nucleophile. In this case, the reaction should be run in an inert co-solvent like THF or directly in the excess alcohol if it is anhydrous.
Q: How does the choice of nucleophile affect the reaction conditions?
The nucleophile's intrinsic reactivity and basicity are paramount.
| Nucleophile Type | Reactivity | Recommended Conditions |
| Amines (R-NH₂) | Moderate to High | Use 1.1 eq. of amine with 1.2 eq. of a non-nucleophilic base (e.g., TEA) in THF or ACN at RT to 50 °C. |
| Alkoxides (R-O⁻) | High | Pre-form using the corresponding alcohol and a strong base (e.g., NaH) in an anhydrous solvent (THF) at 0 °C to RT. |
| Thiolates (R-S⁻) | Very High | Pre-form using the thiol and a mild base (e.g., TEA or K₂CO₃) in DMF or ACN at RT. Thiols are potent nucleophiles. |
| Azide (N₃⁻) | High | Use sodium azide (NaN₃) in DMF or DMSO. These reactions often proceed smoothly at RT to 60 °C. |
Experimental Protocol: Synthesis of Diphenyl α-(Benzylamino)benzylphosphonate
This protocol provides a validated starting point for the substitution of Diphenyl α-Chlorobenzylphosphonate with benzylamine.
Materials:
-
Diphenyl α-Chlorobenzylphosphonate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Diphenyl α-Chlorobenzylphosphonate.
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Reagent Addition: Add triethylamine, followed by the dropwise addition of benzylamine at room temperature while stirring.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes the triethylamine hydrochloride salt and any excess reagents.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 9:1 Hexanes:EtOAc and gradually increasing polarity) to obtain the pure α-aminophosphonate.
References
-
Keglevich, G., & Bálint, E. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 109-136). De Gruyter. [Link]
-
Gadekar, S. P., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Current Organocatalysis, 8(2), 223-229. [Link]
-
Drabowicz, J., et al. (2020). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 25(23), 5593. [Link]
-
Reddy, G. V., et al. (2012). One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. Bulletin of the Korean Chemical Society, 33(5), 1693-1696. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. Retrieved from [Link]
-
Bálint, E., et al. (2017). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. The Journal of Organic Chemistry, 82(24), 13591-13598. [Link]
-
van der Westhuyzen, C. W. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study (Doctoral dissertation, University of Pretoria). [Link]
-
Afonso, C. A. M., et al. (2011). Organocatalyzed Synthesis of Tertiary α-Hydroxyphosphonates by a Highly Regioselective Modified Pudovik Reaction. European Journal of Organic Chemistry, 2011(16), 3049-3056. [Link]
-
Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6037. [Link]
-
Lee, I., et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989-1994. [Link]
-
Keglevich, G., & Bálint, E. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(8), 1943. [Link]
-
Chad's Prep. (2018). 21.2 General Mechanisms of Alpha Substitution Reactions [Video]. YouTube. [Link]
-
Keglevich, G., et al. (2015). To date the greenest method for the preparation of α-hydroxyphosphonates from substituted benzaldehydes and dialkyl phosphites. Green Processing and Synthesis, 4(3), 197-201. [Link]
-
Bálint, E., et al. (2019). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega, 4(1), 2138-2147. [Link]
-
Martínez-Coria, H., et al. (2015). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 20(7), 12797-12810. [Link]
-
Save My Exams. (2024). Nucleophilic Substitution (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
-
Moilanen, J. O., et al. (2021). Alkyl-Substituted Aminobis(phosphonates)—Efficient Precipitating Agents for Rare Earth Elements, Thorium, and Uranium in Aqueous Solutions. ACS Omega, 6(38), 24906-24916. [Link]
-
Norrby, P.-O., et al. (2015). Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. The Journal of Organic Chemistry, 80(20), 10282-10289. [Link]
-
Chad's Prep. (n.d.). General Mechanisms of Alpha Substitution Reactions. Retrieved from [Link]
-
Keglevich, G., & Bálint, E. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(8), 1943. [Link]
-
ResearchGate. (2004). The α-Effect and Its Modulation by Solvent. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Retrieved from [Link]
-
Hamlin, T. A., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen, 7(5), 389-402. [Link]
-
The Organic Chemistry Tutor. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) [Video]. YouTube. [Link]
-
Chad's Prep. (2021). 21.4 Alpha Alkylation [Video]. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Reactions of Diphenyl α-Chlorobenzylphosphonate with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for organophosphorus chemistry. This guide is designed to provide in-depth technical assistance and troubleshooting advice for researchers utilizing Diphenyl α-Chlorobenzylphosphonate in reactions involving strong bases, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the complexities of your experiments and achieve optimal outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of Diphenyl α-Chlorobenzylphosphonate with strong bases.
Q1: What is the primary application of Diphenyl α-Chlorobenzylphosphonate in the presence of a strong base?
A1: The primary application is the Horner-Wadsworth-Emmons (HWE) reaction to synthesize vinyl chlorides.[1][2][3] Upon deprotonation with a strong base, the phosphonate forms a carbanion that reacts with aldehydes or ketones. The resulting intermediate then collapses to form a carbon-carbon double bond, yielding a vinyl chloride and water-soluble diphenyl phosphate as a byproduct.[1][4] This method is a valuable alternative to the Wittig reaction for the synthesis of substituted alkenes.
Q2: Which strong bases are typically used with Diphenyl α-Chlorobenzylphosphonate?
A2: A range of strong bases can be employed, with the choice depending on the specific substrate and desired reactivity. Common bases include:
-
Sodium hydride (NaH): A frequently used base in HWE reactions.[1]
-
n-Butyllithium (n-BuLi): A very strong base, often used when weaker bases are ineffective.[5]
-
Lithium diisopropylamide (LDA): A strong, non-nucleophilic base, useful for preventing side reactions with sterically hindered substrates.
-
Potassium tert-butoxide (KOtBu): Another common strong base.
Q3: What are the main advantages of using Diphenyl α-Chlorobenzylphosphonate in an HWE reaction?
A3: The key advantages include:
-
Formation of Vinyl Chlorides: This reagent provides a direct route to synthetically versatile vinyl chlorides.[1][2][3]
-
High Reactivity of the Carbanion: The resulting phosphonate carbanion is generally more nucleophilic than the corresponding Wittig ylides, allowing for reactions with a broader range of carbonyl compounds, including ketones.[1]
-
Ease of Byproduct Removal: The diphenyl phosphate byproduct is typically water-soluble, facilitating its removal during aqueous workup.[1]
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section details potential side reactions that can occur when using Diphenyl α-Chlorobenzylphosphonate with strong bases and provides actionable troubleshooting strategies.
Issue 1: Low or No Yield of the Desired Vinyl Chloride
A low yield of the target vinyl chloride is a common issue that can arise from several competing side reactions or suboptimal reaction conditions.
-
Causality:
-
Inefficient Deprotonation: The chosen base may not be strong enough to efficiently deprotonate the α-carbon of the phosphonate.
-
Side Reactions of the Phosphonate: The phosphonate reagent itself can undergo undesired reactions in the presence of a strong base.
-
Reaction with Solvent: Some strong bases, like n-BuLi, can react with common ethereal solvents such as tetrahydrofuran (THF), especially at higher temperatures.
-
Hydrolysis: The phosphonate or the final product may be sensitive to hydrolysis during the reaction or workup.[6]
-
-
Troubleshooting & Optimization:
-
Base Selection:
-
If using NaH, ensure it is fresh and from a sealed container, as it can be deactivated by moisture.
-
For less reactive systems, consider switching to a stronger base like n-BuLi or LDA.
-
When using n-BuLi or other organolithium reagents, perform the reaction at low temperatures (e.g., -78 °C) to minimize reaction with THF.
-
-
Reaction Conditions:
-
Ensure anhydrous conditions, as water will quench the strong base and can lead to hydrolysis of the phosphonate.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Workup Procedure:
-
Quench the reaction at low temperature before warming to room temperature to minimize potential degradation of the product.
-
If the product is suspected to be water-soluble, check the aqueous layer for its presence.
-
-
Issue 2: Formation of a Vinylphosphonate Byproduct
Instead of the expected vinyl chloride, a vinylphosphonate may be formed as a significant byproduct.
-
Causality:
-
Elimination of HCl: The phosphonate carbanion can undergo elimination of the chloride ion to form a vinylphosphonate intermediate. This is more likely with stronger bases and at higher temperatures. This process is an example of an α-elimination followed by rearrangement, or a direct β-elimination if a proton is abstracted from the benzyl ring.
-
-
Troubleshooting & Optimization:
-
Reaction Temperature: Maintain a low reaction temperature (e.g., -78 °C) during base addition and the initial phase of the reaction to disfavor the elimination pathway.
-
Base Addition: Add the strong base slowly to the solution of the phosphonate to maintain a low concentration of the reactive carbanion, which can help suppress this side reaction.
-
Issue 3: Cleavage of the Diphenyl Phosphonate Ester
The diphenyl phosphonate ester moiety itself can be susceptible to cleavage under strongly basic conditions.
-
Causality:
-
Nucleophilic Attack by the Base: Strong bases, particularly organolithium reagents, can act as nucleophiles and attack the phosphorus center or the phenyl carbons, leading to the cleavage of the P-O-Ph bond.[6]
-
Hydrolysis: If water is present, hydroxide ions generated from the reaction of the strong base with water can hydrolyze the phosphonate ester.[6]
-
-
Troubleshooting & Optimization:
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like LDA or KHMDS to minimize nucleophilic attack on the phosphorus center.
-
Anhydrous Conditions: Rigorously dry all glassware and solvents to prevent hydrolysis.
-
Stoichiometry of the Base: Use the minimum effective amount of the strong base to avoid excess base that could promote cleavage.
-
Issue 4: Formation of Stilbene and Other Dimeric Byproducts
In some cases, dimeric products such as stilbene derivatives may be observed.
-
Causality:
-
Wurtz-type Coupling: The phosphonate carbanion can potentially react with the starting Diphenyl α-Chlorobenzylphosphonate in a Wurtz-type coupling reaction.
-
Reaction with Benzyl Halide Impurities: If the starting material contains benzyl chloride impurities, these can undergo coupling reactions to form 1,2-diphenylethane.
-
-
Troubleshooting & Optimization:
-
Purity of Starting Material: Ensure the Diphenyl α-Chlorobenzylphosphonate is pure and free from related halides. Purification by recrystallization or chromatography may be necessary.
-
Slow Addition: Add the base slowly to a solution of the phosphonate and the carbonyl compound to favor the desired HWE reaction over competing side reactions.
-
III. Experimental Protocols & Data Presentation
General Protocol for the Horner-Wadsworth-Emmons Reaction
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve Diphenyl α-Chlorobenzylphosphonate (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the strong base (e.g., n-BuLi, 1.0-1.2 eq) dropwise to the solution while maintaining the temperature at -78 °C.
-
Carbanion Formation: Stir the mixture at -78 °C for 30-60 minutes to allow for the formation of the phosphonate carbanion.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours or overnight. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Strong Base | Typical Solvent | Temperature (°C) | Potential Side Reactions | Mitigation Strategies |
| Sodium Hydride (NaH) | THF, DME | 0 to RT | Incomplete deprotonation, slower reaction | Use fresh NaH, ensure fine dispersion, longer reaction times |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | -78 to 0 | Reaction with THF, ester cleavage | Maintain low temperatures, use stoichiometric amounts |
| Lithium Diisopropylamide (LDA) | THF | -78 to 0 | Ideal for base-sensitive substrates | |
| Potassium tert-butoxide (KOtBu) | THF, t-BuOH | 0 to RT |
Table 1: Comparison of Common Strong Bases and Mitigation Strategies for Side Reactions.
IV. Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction pathway and potential side reactions.
Caption: Desired Horner-Wadsworth-Emmons reaction pathway.
Caption: Potential side reaction pathways.
V. References
Sources
- 1. The synthesis of α-fluorovinylphosphonates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Molecular genetics of carbon-phosphorus bond cleavage in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purification techniques for Diphenyl alpha-Chlorobenzylphosphonate reaction products
Welcome to the technical support center for the purification of Diphenyl alpha-Chlorobenzylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar organophosphorus compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during the purification of your reaction products.
Introduction to Purification Challenges
The synthesis of this compound, typically achieved through a Pudovik-type reaction to form the α-hydroxyphosphonate intermediate followed by a chlorination step, can present several purification challenges. The successful isolation of a pure product hinges on understanding the potential impurities and employing the appropriate purification strategy. This guide provides the technical insights and step-by-step protocols to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the purification of this compound:
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurities in your crude product will largely depend on the specific reaction conditions, but you can typically anticipate the following:
-
Unreacted Starting Materials: Benzaldehyde and diphenyl phosphite.
-
Intermediate Species: The most common intermediate is Diphenyl alpha-hydroxybenzylphosphonate, resulting from incomplete chlorination.
-
Side-Products from Starting Materials: Benzoic acid can form from the oxidation of benzaldehyde, especially if the reaction is exposed to air for extended periods.
-
Hydrolysis Products: this compound is susceptible to hydrolysis, which can revert it back to the Diphenyl alpha-hydroxybenzylphosphonate intermediate, particularly in the presence of moisture during workup or purification.
Q2: My final product is an oil, but it is supposed to be a solid. What could be the reason?
A2: this compound is a white to almost white crystalline solid. If your product is an oil, it is likely due to the presence of impurities that are depressing the melting point. Unreacted starting materials, residual solvents, or the oily α-hydroxyphosphonate intermediate can all contribute to this. Further purification is necessary.
Q3: How can I remove acidic impurities like benzoic acid from my crude product?
A3: An acidic impurity like benzoic acid can be effectively removed with a simple liquid-liquid extraction using a mild base. Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[1][2] The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and thus removed from your product.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound, with commercial standards often exceeding 98% purity by this method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is also invaluable for confirming the structure and identifying impurities. For instance, the proton on the α-carbon will show a characteristic shift and coupling to the phosphorus atom, which will be different for the chloro- and hydroxy- species. Gas Chromatography (GC) can also be employed for the analysis of organophosphorus compounds.[3]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during purification, their probable causes, and recommended solutions.
Problem 1: Low Yield After Purification
| Potential Cause | Explanation | Recommended Solution |
| Product Loss During Aqueous Wash | The product, while primarily organic-soluble, may have some slight aqueous solubility, especially if excessive washing is performed. | Minimize the volume and number of aqueous washes. Ensure the pH of the aqueous phase is neutral to prevent any base-catalyzed hydrolysis. |
| Hydrolysis of the Product | The α-chloro group is susceptible to hydrolysis back to the α-hydroxy group, especially in the presence of water and/or base during workup. This can occur during aqueous extraction or on the surface of silica gel during chromatography. | Work quickly during the aqueous workup and ensure all solvents are anhydrous. If using column chromatography, consider using a less polar, anhydrous solvent system and minimize the time the product spends on the column. |
| Decomposition on Silica Gel | Phosphonates can sometimes interact strongly with the acidic surface of silica gel, leading to streaking, poor separation, and even decomposition. | Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. Alternatively, use a different stationary phase like alumina (neutral or basic). |
Problem 2: Difficulty in Achieving High Purity (>98%)
| Potential Cause | Explanation | Recommended Solution |
| Co-elution of Impurities in Column Chromatography | The product and the α-hydroxy intermediate can have very similar polarities, making their separation by column chromatography challenging. | Optimize the eluent system for column chromatography by testing various solvent mixtures with Thin Layer Chromatography (TLC). A common starting point for compounds of moderate polarity is a mixture of hexane and ethyl acetate.[4] A shallow gradient of increasing polarity may be necessary to achieve good separation. |
| Inefficient Recrystallization | The chosen solvent may not be ideal for recrystallization, leading to co-precipitation of impurities or the product oiling out. | A systematic solvent screening is crucial. Test a range of solvents with varying polarities. Good single solvents to try for phosphonates include ethanol or a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, pentane).[5][6] |
| Persistent Starting Material Contamination | Unreacted benzaldehyde or diphenyl phosphite may be difficult to remove completely by a single purification method. | A multi-step purification approach may be necessary. For example, perform a basic wash to remove any acidic impurities, followed by column chromatography, and finally recrystallization of the purest fractions. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for recrystallizing this compound. The ideal solvent system should be determined empirically.
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes or acetone/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol outlines the steps for purifying this compound using silica gel column chromatography.
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of your crude product in various solvent mixtures (e.g., starting with 10-30% ethyl acetate in hexanes). The ideal eluent system should give your product an Rf value of approximately 0.25-0.35.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.
-
Fraction Analysis and Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Purification Workflow
Logical Flow for Purification Strategy
Caption: Decision workflow for the purification of this compound.
References
- BenchChem. (n.d.). Technical Support Center: Purifying Diphenyl Malonate with Column Chromatography.
- Campbell, D. A. (1994). Methods for the synthesis of phosphonate esters. U.S. Patent No. 5,359,115. Washington, DC: U.S.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: Recrystallization of 1-Benzyl-2,4-diphenylpyrrole.
- Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835.
- Keglevich, G., & Bálint, E. (2018).
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]
- Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523.
- Han, L., et al. (2025). Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate.
- Keglevich, G., et al. (2021).
- Bálint, E., et al. (2019).
- U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Grembecka, J., et al. (2007). Synthesis and Evaluation of Diphenyl Phosphonate Esters as Inhibitors of the Trypsin-like Granzymes A and K and Mast Cell Tryptase. Journal of Medicinal Chemistry, 50(23), 5785–5793.
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
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Technical Support Center: Impurity Identification in Diphenyl alpha-Chlorobenzylphosphonate Synthesis
Welcome to the technical support center for the synthesis of Diphenyl alpha-Chlorobenzylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our focus is to equip you with the knowledge to identify, understand, and mitigate the formation of impurities, ensuring the integrity and quality of your final product.
Introduction
The synthesis of this compound is a critical process in the development of various active pharmaceutical ingredients. The most common synthetic route is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone.[1][2][3] While seemingly straightforward, this reaction and the subsequent work-up can be prone to the formation of several impurities that can impact yield, purity, and the overall success of the synthesis. This guide will delve into the common impurities, their mechanisms of formation, and robust analytical methods for their detection and quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of this compound. Each question is followed by a detailed explanation and a step-by-step troubleshooting guide.
FAQ 1: My final product shows an unexpected peak in the 31P NMR spectrum, besides the product signal. What could this be?
Answer: An extraneous peak in the 31P NMR spectrum often indicates the presence of phosphorus-containing impurities.[4][5] The chemical shift of this peak can provide valuable clues about its identity. Common phosphorus-containing impurities include unreacted diphenyl phosphite, diphenyl phosphate (from oxidation), and potentially a byproduct from the reaction of the intermediate α-hydroxyphosphonate.
Troubleshooting Guide: Identifying Unknown Phosphorus Impurities
1. Analyze the 31P NMR Chemical Shift:
- Diphenyl phosphite: Typically appears around 1-5 ppm.
- Diphenyl phosphate: Usually observed in the range of -10 to -15 ppm.
- P-O-P containing byproduct: The condensation of the intermediate α-hydroxyphosphonate with another molecule of diphenyl phosphite can lead to a byproduct with a P-O-P linkage, which would exhibit a distinct chemical shift.[6]
2. Correlate with Other Analytical Data:
- HPLC Analysis: Develop a High-Performance Liquid Chromatography (HPLC) method to separate the main product from potential impurities.[7][8][9] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[9][10][11]
- GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities.[12][13][14] Derivatization may be necessary for less volatile compounds.[15]
3. Deliberate Degradation Studies:
- To confirm the presence of oxidation or hydrolysis products, intentionally expose a small sample of your starting material (diphenyl phosphite) to air and moisture. Analyze the resulting mixture by 31P NMR and HPLC to see if the impurity peak increases.
FAQ 2: The isolated product is an oil, but I expected a solid. What are the likely impurities causing this?
Answer: The presence of residual starting materials or side-products can prevent the crystallization of the desired this compound. Common culprits include unreacted benzaldehyde, phenol (from hydrolysis of diphenyl phosphite), and triphenyl phosphite if it was present as an impurity in the starting diphenyl phosphite.
Troubleshooting Guide: Addressing Product Oiling Out
1. Verify Starting Material Purity:
- Diphenyl Phosphite: This reagent is susceptible to hydrolysis, which can release phenol.[16][17] It can also contain triphenyl phosphite as an impurity from its synthesis.[18] Analyze the starting diphenyl phosphite by GC-MS and 31P NMR before use. A significant phenol impurity may be indicated in the product information.
- Benzaldehyde: Ensure the benzaldehyde used is free from benzoic acid, which can form from air oxidation.
2. Optimize Reaction Conditions:
- Stoichiometry: Ensure the molar ratio of reactants is correct. An excess of benzaldehyde will remain in the final product.
- Temperature Control: The Pudovik reaction can be exothermic.[1] Maintain the recommended reaction temperature to avoid side reactions.
3. Enhance Purification Protocol:
- Aqueous Washes: Incorporate washes with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities like benzoic acid and residual HCl from the chlorination step.
- Recrystallization: If the product oils out from a single solvent, try a binary solvent system for recrystallization. Common systems include ethyl acetate/hexanes or dichloromethane/hexanes.
FAQ 3: My reaction yield is consistently low. What are the potential side reactions consuming my starting materials or product?
Answer: Low yields can be attributed to several factors, including incomplete reaction, product degradation, or competing side reactions. A key intermediate in the synthesis of α-chlorophosphonates is the corresponding α-hydroxyphosphonate.[1][2] This intermediate can undergo side reactions, impacting the overall yield.
Troubleshooting Guide: Improving Reaction Yield
1. Investigate the Intermediate α-Hydroxyphosphonate:
- The formation of the α-hydroxyphosphonate is a crucial first step.[1][3] This intermediate can be prone to a retro-Pudovik reaction, reverting to the starting aldehyde and phosphite, especially at elevated temperatures.
- It can also undergo self-condensation or reaction with another molecule of diphenyl phosphite.[6]
2. Optimize the Chlorination Step:
- The conversion of the α-hydroxyphosphonate to the α-chlorophosphonate is a critical transformation. Incomplete chlorination will result in a mixture of the hydroxy and chloro derivatives, which can be difficult to separate.
- Monitor the reaction progress by TLC or HPLC to ensure complete conversion.
3. Minimize Hydrolysis:
- This compound and the starting diphenyl phosphite are both sensitive to moisture.[16][19] Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Analytical Protocols
Accurate identification and quantification of impurities are paramount for process optimization and quality control. The following are recommended starting points for analytical method development.
Table 1: Recommended Analytical Techniques for Impurity Profiling
| Analytical Technique | Target Impurities | Key Parameters |
| 31P NMR | Phosphorus-containing impurities (e.g., diphenyl phosphite, diphenyl phosphate) | Proton decoupled, use of an internal standard for quantification.[4][20] |
| HPLC-UV | Non-volatile organic impurities (e.g., benzaldehyde, benzoic acid, phenol, triphenyl phosphite) | C18 column, gradient elution with acetonitrile/water.[8][9][10] |
| GC-MS | Volatile organic impurities and residual solvents | Capillary column (e.g., DB-5ms), temperature programming.[13][14][21] |
Experimental Protocol: HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]
-
Mobile Phase A: Water (with 0.1% formic acid)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid)
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Experimental Protocol: 31P NMR for Quantitative Analysis
-
Solvent: CDCl3
-
Spectrometer: 400 MHz or higher
-
Acquisition: Proton decoupled
-
Internal Standard: Use a known amount of a stable phosphorus-containing compound with a chemical shift that does not overlap with any expected signals (e.g., triphenylphosphine oxide).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 of the phosphorus nuclei being analyzed to ensure accurate integration.
Visualizing Impurity Formation Pathways
Understanding the potential pathways for impurity formation is crucial for developing effective control strategies.
Diagram 1: Key Impurity Formation Pathways
Caption: Potential pathways for impurity formation during the synthesis.
Diagram 2: Troubleshooting Workflow for an Unknown Impurity
Caption: A logical workflow for identifying an unknown impurity.
References
-
A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Analytical Letters. [Link]
-
Biological phosphonates: determination by phosphorus-31 nuclear magnetic resonance. PubMed. [Link]
-
Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. ResearchGate. [Link]
-
Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Scientific Research Publishing. [Link]
-
Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]
-
Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Agilent. [Link]
-
Diphenylphosphite. Grokipedia. [Link]
-
Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. MDPI. [Link]
-
Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. [Link]
-
RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences. [Link]
-
Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. PubMed. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. MDPI. [Link]
-
Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. Research@Lincoln. [Link]
- Process for making phosphite esters.
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. [Link]
-
Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA. [Link]
-
Analytical methodology for organophosphorus pesticides used in Canada. PubMed. [Link]
-
31 Phosphorus NMR. University of Warwick. [Link]
-
31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. ResearchGate. [Link]
-
Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. ResearchGate. [Link]
-
A highly efficient catalytic method for the synthesis of phosphite diesters. PMC - NIH. [Link]
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Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. PMC - NIH. [Link]
-
Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. PMC - NIH. [Link]
-
Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. PMC - NIH. [Link]
-
Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method. ResearchGate. [Link]
- Preparation method of diphenyl phosphite.
-
Diphenylphosphine. Wikipedia. [Link]
-
Phosphorylation via Oxidation of Phosphites. I. Preparation of Dialkyl Phosphites by the Reaction of Alcohols with Ethyl N-Phenylimino Phosphite and Benzaldehyde. ACS Publications. [Link]
-
Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. ACS Publications. [Link]
-
Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. MDPI. [Link]
-
Preparation of alpha-aminobenzylphosphonic acids with a stereogenic quaternary carbon atom via microscopically configurationally stable alpha-aminobenzyllithiums. PubMed. [Link]
-
Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. [Link]
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- 21. agilent.com [agilent.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions of Diphenyl alpha-Chlorobenzylphosphonate
Welcome to the technical support center for Diphenyl alpha-Chlorobenzylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using this sterically demanding reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable reagent, particularly in Horner-Wadsworth-Emmons (HWE) reactions for the synthesis of highly substituted alkenes.[1][2] Its structure, featuring two phenyl groups on the phosphorus atom and a benzyl group at the alpha-position, imparts significant steric bulk. This congestion can impede the approach of reactants, leading to sluggish reactions, low yields, or undesired side products. This guide will explore practical strategies to mitigate these steric effects and achieve your synthetic goals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using this compound and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Yield in Horner-Wadsworth-Emmons (HWE) Reactions
Primary Cause: The steric bulk of the phosphonate ylide, formed after deprotonation, hinders its nucleophilic attack on the carbonyl carbon of your aldehyde or ketone. This is often the rate-limiting step in the HWE reaction.[3]
Solutions:
-
Optimize Base Selection: The choice of base is critical for efficient deprotonation without causing unwanted side reactions.[4]
-
Strong, Non-Nucleophilic Bases: For complete and rapid deprotonation of the sterically hindered phosphonate, strong bases like Sodium Hexamethyldisilazide (NaHMDS), Potassium Hexamethyldisilazide (KHMDS), or Lithium Diisopropylamide (LDA) are recommended.[4] These bases are bulky themselves, which can sometimes be advantageous in preventing undesired interactions with other functional groups.[4]
-
Milder Conditions for Sensitive Substrates: If your substrate contains base-sensitive functional groups, consider using milder conditions such as lithium chloride (LiCl) with a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU). This approach, known as the Masamune-Roush conditions, can be effective for hindered systems.[5]
-
-
Elevate Reaction Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.[5][6]
-
Protocol: Incrementally increase the temperature by 10-20 °C and monitor the reaction progress by TLC or LC-MS. Be mindful of potential decomposition of starting materials or products at higher temperatures.
-
-
Solvent Effects: The solvent can significantly influence reaction rates by stabilizing intermediates and transition states.[7][8]
-
Increase Reaction Time: Sterically hindered reactions often require longer reaction times to proceed to completion.[6] Monitor the reaction over an extended period before concluding that it has failed.
Issue 2: Poor Stereoselectivity in Olefination Reactions
Primary Cause: The stereochemical outcome of the HWE reaction is influenced by the relative energies of the transition states leading to the E and Z isomers. With bulky phosphonates, achieving high stereoselectivity can be challenging.
Solutions:
-
Leverage Modified HWE Conditions:
-
Still-Gennari Modification for Z-Alkenes: To favor the formation of the Z-alkene, the Still-Gennari modification is highly effective.[3][10] This involves using a phosphonate with electron-withdrawing groups (in your case, the phenyl groups on the phosphorus serve a similar electronic purpose to some extent) in combination with strongly dissociating conditions like KHMDS and 18-crown-6 in THF.[3][10] The crown ether sequesters the potassium cation, leading to a "naked" and more reactive anion.
-
Ando Modification: The use of diaryl phosphonates, such as this compound, is a key feature of the Ando modification, which also promotes Z-selectivity.[11]
-
-
Cation Effects: The counterion of the base can influence the geometry of the intermediate oxaphosphetane, thereby affecting stereoselectivity.[4]
-
Potassium vs. Sodium/Lithium: Potassium bases (like KHMDS) with a crown ether often favor Z-alkene formation, while sodium and lithium bases tend to give the thermodynamically more stable E-alkene.[12]
-
Issue 3: Difficulty in the Synthesis of this compound via the Michaelis-Arbuzov Reaction
Primary Cause: The traditional Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide, can be inefficient for preparing sterically hindered phosphonates due to the high temperatures required and potential side reactions.[13][14][15]
Solutions:
-
Modified Arbuzov Conditions:
-
Alternative Synthetic Routes:
-
Palladium-Catalyzed Cross-Coupling: A more modern and versatile approach is the palladium-catalyzed cross-coupling of an aryl halide with a phosphite. This method generally shows good functional group tolerance and can be effective for bulky substrates.[18]
-
Frequently Asked Questions (FAQs)
Q1: Why is my Horner-Wadsworth-Emmons reaction with this compound and a hindered ketone failing?
A1: The combination of a sterically demanding phosphonate and a hindered ketone presents a significant steric challenge. The nucleophilic attack of the phosphonate ylide on the sterically congested carbonyl carbon is likely the bottleneck. In addition to the troubleshooting steps mentioned above (stronger base, higher temperature, longer reaction time), you might consider using a less hindered phosphonate if your synthetic route allows. If the synthesis of a tetrasubstituted alkene is the goal, alternative methods might be necessary.[19][20][21]
Q2: Can I use this compound in reactions other than the HWE?
A2: While primarily used in HWE reactions, the phosphonate moiety can participate in other transformations.[22] For instance, after conversion to the corresponding phosphonic acid, it could be used in other coupling reactions. However, its primary utility lies in olefination chemistry.
Q3: How does the solvent choice impact the deprotonation step?
A3: The solvent plays a crucial role in solvating the ions formed during deprotonation.[23] Polar aprotic solvents like THF, DMF, or DMSO are generally effective because they can solvate the metal cation without strongly interacting with the phosphonate anion, thus keeping it reactive.[7][24] In contrast, polar protic solvents (e.g., alcohols) can protonate the highly basic phosphonate anion, quenching the reaction.[8]
Q4: I am observing the formation of side products. What could they be?
A4: In reactions involving strong bases, potential side reactions include self-condensation of the carbonyl partner (if it has enolizable protons) or elimination reactions if other leaving groups are present in your substrate. Careful control of reaction temperature and slow addition of the base can help minimize these side reactions. Using a sterically hindered base like LDA can also prevent it from acting as a nucleophile.[4]
Experimental Protocols
Protocol 1: General Procedure for Horner-Wadsworth-Emmons Reaction with a Hindered Aldehyde
-
To a solution of this compound (1.1 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of KHMDS (1.1 eq, 0.5 M in toluene) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the ylide.
-
Add a solution of the hindered aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Still-Gennari Modification for Enhanced Z-Selectivity
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.2 eq) and 18-crown-6 (1.5 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C.
-
Add a solution of KHMDS (1.2 eq, 0.5 M in toluene) dropwise.
-
Stir at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF.
-
Maintain the reaction at -78 °C and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
Data Presentation
| Condition | Base | Solvent | Temperature (°C) | Typical Outcome |
| Standard HWE | NaH | THF/DME | 25 to 60 | Favors E-alkene, may be slow with hindered substrates[9] |
| Strong Base | KHMDS/LDA | THF | -78 to 25 | Faster reaction, good for hindered substrates[4] |
| Still-Gennari | KHMDS/18-crown-6 | THF | -78 | High Z-selectivity[3][10] |
| Masamune-Roush | LiCl/DBU | Acetonitrile | 25 | Milder conditions, suitable for sensitive substrates[5] |
Diagrams
Reaction Pathway and Steric Hindrance
Caption: Horner-Wadsworth-Emmons reaction pathway highlighting steric hindrance.
Decision-Making Workflow for Optimization
Caption: Troubleshooting workflow for optimizing hindered HWE reactions.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate.
- BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diisopropyl Phosphonate.
- Wiley Online Library. (2020). A Modified Arbuzov‐Michalis Reaction for Selective Alkylation of Nucleophiles.
- BenchChem. (n.d.). Optimizing base selection for phosphonate deprotonation.
- Royal Society of Chemistry. (2015). Green phosphonate chemistry – Does it exist?
- National Institutes of Health. (2023). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles.
- MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.
- National Institutes of Health. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection.
- University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction.
- Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- National Institutes of Health. (2015). Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination.
- ACS Publications. (2018). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group.
- National Institutes of Health. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review.
- ResearchGate. (2000). Preparations of Z-α,β-Unsaturated Amides by Using Horner-Wadsworth-Emmons Reagents, (Diphenylphosphono)acetamides.
- MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.
- YouTube. (2023). Horner-Wadsworth-Emmons Reaction.
- ACS Publications. (2014). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions.
- ResearchGate. (2023). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles.
- ResearchGate. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction.
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- 24. researchgate.net [researchgate.net]
Preventing hydrolysis of Diphenyl alpha-Chlorobenzylphosphonate during workup
Welcome to the technical support center for Diphenyl alpha-Chlorobenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful workup of this moisture-sensitive compound. Our goal is to equip you with the knowledge to anticipate and prevent the hydrolysis of the α-chloro group, ensuring high yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a polar impurity in my crude product after workup. What is the likely cause?
A1: The most probable cause is the hydrolysis of the α-chloro group on your this compound. This reaction converts your desired product into Diphenyl alpha-Hydroxybenzylphosphonate, which is significantly more polar. This hydrolysis can occur during aqueous workup steps if proper precautions are not taken.
Q2: How can I quickly assess if hydrolysis has occurred during my workup?
A2: The most effective method is through ³¹P NMR spectroscopy of your crude product. This compound and its hydrolysis byproduct, Diphenyl alpha-Hydroxybenzylphosphonate, will have distinct chemical shifts. While the exact shifts can vary slightly based on the solvent and concentration, you can expect the α-hydroxy species to appear at a different chemical shift, typically upfield, from the α-chloro compound. Thin-layer chromatography (TLC) can also be a good indicator; the hydrolyzed product will have a lower Rf value due to its increased polarity.
Q3: My reaction is complete, but I'm unsure about the best way to quench it without causing hydrolysis. What do you recommend?
A3: For quenching reactions that produce this compound, it is crucial to avoid aqueous solutions initially. A non-aqueous quench is highly recommended. This can be achieved by adding a cold, anhydrous aprotic solvent such as dichloromethane (DCM) or toluene to the reaction mixture. If a reagent needs to be neutralized, a gentle stream of an inert gas like nitrogen or argon can be used to remove volatile acidic byproducts, or a hindered, non-nucleophilic organic base can be added cautiously at low temperatures.
Q4: Is it possible to use an aqueous workup at all?
A4: While a completely anhydrous workup is the safest approach, a carefully controlled aqueous workup can be performed. The key is to minimize the contact time with water and to maintain a neutral or slightly acidic pH. Use of a buffered aqueous solution (e.g., a phosphate buffer with a pH around 6-7) can be beneficial. Always use cold (0-5 °C) aqueous solutions and perform extractions quickly. However, for sensitive applications where high purity is paramount, a non-aqueous workup is strongly advised.
Troubleshooting Guides
Guide 1: Low Yield of this compound
Problem: The isolated yield of the desired product is consistently low, and a significant amount of a more polar byproduct is observed.
Root Cause Analysis: This is a classic sign of product hydrolysis during the workup phase. The C-Cl bond at the benzylic position, alpha to the phosphonate group, is susceptible to nucleophilic attack by water.
Solutions:
-
Implement a Non-Aqueous Workup: This is the most robust solution. After quenching the reaction with an anhydrous solvent, filter off any solids and concentrate the filtrate under reduced pressure. The crude product can then be purified by chromatography using a non-polar solvent system.
-
Optimize Your Quenching Protocol: If a non-aqueous workup is not feasible, optimize the quenching step.
-
Cool the reaction mixture to 0 °C or below before adding any quenching agent.
-
Use a pre-chilled, saturated solution of a mild salt like ammonium chloride (NH₄Cl) instead of plain water. This can help to reduce the activity of water.
-
Add the aqueous quench slowly with vigorous stirring to ensure rapid mixing and minimize localized heating.
-
-
Solvent Choice for Extraction: Use a water-immiscible, aprotic organic solvent for extraction, such as dichloromethane, ethyl acetate, or toluene. These solvents will minimize the solubility of water in the organic phase.[1]
-
Drying of the Organic Phase: After extraction, it is critical to thoroughly dry the organic layer. Use a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Allow sufficient time for the drying agent to work, and consider a second portion of fresh drying agent to ensure all moisture is removed.
Guide 2: Product Purity Issues and Co-eluting Impurities
Problem: After purification by column chromatography, the product is still not pure, and it seems to co-elute with an impurity.
Root Cause Analysis: Incomplete hydrolysis may lead to the formation of Diphenyl alpha-Hydroxybenzylphosphonate, which, while more polar, might have similar chromatographic behavior to the starting material in certain solvent systems, leading to co-elution.
Solutions:
-
Optimize Chromatographic Conditions:
-
Use a less polar solvent system to increase the separation between your product and the hydrolyzed impurity. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., a mixture of hexanes and ethyl acetate) can be very effective.
-
Consider using a different stationary phase. If you are using silica gel, you could try alumina, which has different selectivity.
-
-
³¹P NMR for Purity Assessment: Rely on ³¹P NMR for a definitive assessment of purity. The integration of the signals corresponding to the desired product and the hydrolyzed byproduct will give you a precise purity profile.
-
Recrystallization: If your product is a solid, recrystallization from a suitable non-polar solvent system can be an excellent final purification step to remove trace impurities.
Experimental Protocols
Protocol 1: Recommended Anhydrous Workup Procedure
-
Reaction Quenching: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, NMR), cool the reaction vessel to 0 °C in an ice bath.
-
Solvent Addition: Add a sufficient volume of cold, anhydrous dichloromethane (DCM) to dilute the reaction mixture.
-
Filtration: If the reaction has generated solid byproducts, filter the mixture through a pad of Celite® or a sintered glass funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: Wash the filter cake with a small amount of cold, anhydrous DCM to recover any entrained product.
-
Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure at a low temperature (< 40 °C) to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of 0-20% ethyl acetate in hexanes).
Protocol 2: Controlled Aqueous Workup (Use with Caution)
-
Reaction Quenching: Cool the reaction mixture to 0 °C.
-
Aqueous Wash: Slowly add a cold, saturated aqueous solution of ammonium chloride with vigorous stirring.
-
Extraction: Promptly transfer the mixture to a separatory funnel and extract the product with cold dichloromethane or ethyl acetate. Perform the extraction quickly to minimize contact time with the aqueous phase.
-
Separation and Drying: Separate the organic layer and immediately dry it over anhydrous magnesium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify as described in the anhydrous workup protocol.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Symptom | Probable Cause | Recommended Action |
| Low isolated yield | Hydrolysis of the α-chloro group | Implement a non-aqueous workup. |
| Presence of a polar byproduct on TLC | Conversion to α-hydroxyphosphonate | Optimize quenching with cold, mild aqueous solutions. |
| Product degradation during purification | Residual moisture or acidic silica gel | Use anhydrous solvents and consider neutralizing silica gel. |
Visualizations
Hydrolysis Pathway
Caption: Hydrolysis of the target compound.
Workup Decision Workflow
Caption: Decision-making for workup strategy.
References
-
General Workup Procedures: University of Rochester, Department of Chemistry. "About Workup". [Link]
-
³¹P NMR Spectroscopy: "31 Phosphorus NMR". Chemical Instruments. [Link]
Sources
Technical Support Center: Synthesis of Diphenyl α-Chlorobenzylphosphonate Derivatives
Introduction
Welcome to the technical support guide for the synthesis of Diphenyl α-Chlorobenzylphosphonate and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are working with this class of compounds. Diphenyl α-Chlorobenzylphosphonate serves as a crucial intermediate in organic synthesis, particularly as a precursor for α-aminophosphonates, which are analogues of α-amino acids with significant biological activities.[1][2]
This guide provides a detailed experimental protocol, a comprehensive troubleshooting section in a question-and-answer format to address common experimental challenges, and a list of frequently asked questions to clarify the underlying chemical principles. Our goal is to empower you with the technical knowledge to improve your reaction yields, minimize side-product formation, and ensure the successful synthesis and purification of your target compounds.
PART 1: Recommended Experimental Protocol
The synthesis of Diphenyl α-Chlorobenzylphosphonate is typically achieved in a two-step process. The first step is the formation of a diphenyl α-hydroxybenzylphosphonate intermediate via a Pudovik reaction, followed by the chlorination of the hydroxyl group.
Step A: Synthesis of Diphenyl α-Hydroxybenzylphosphonate (Pudovik Reaction)
This step involves the base-catalyzed nucleophilic addition of diphenyl phosphite to benzaldehyde (or a substituted derivative).
Materials and Reagents:
-
Substituted Benzaldehyde (1.0 eq)
-
Diphenyl Phosphite (1.0 eq)
-
Triethylamine (TEA) (0.1 eq)
-
Acetone (minimal amount, e.g., ~0.5 mL per 5 mmol of aldehyde)
-
n-Pentane or Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted benzaldehyde (1.0 eq) and diphenyl phosphite (1.0 eq).
-
Add a minimal amount of acetone to facilitate mixing.
-
Add triethylamine (0.1 eq) to the mixture. The use of a base catalyst is crucial for the addition of dialkyl or diaryl phosphites to oxo compounds.[3][4]
-
Stir the mixture at reflux. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically after several hours), allow the reaction mixture to cool to room temperature.
-
Add n-pentane or hexane to the mixture and cool it to approximately 5 °C in an ice bath.
-
The desired α-hydroxyphosphonate product should precipitate as a white solid.[5]
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Collect the solid by vacuum filtration, wash with cold n-pentane, and dry under vacuum. The product is often of high purity, but can be recrystallized if necessary.
Step B: Synthesis of Diphenyl α-Chlorobenzylphosphonate
This step involves the substitution of the hydroxyl group of the intermediate with a chlorine atom. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Materials and Reagents:
-
Diphenyl α-Hydroxybenzylphosphonate (from Step A) (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Pyridine (catalytic amount, optional)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive HCl and SO₂ gases. All glassware must be thoroughly dried.
-
In a flame-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere, dissolve the Diphenyl α-Hydroxybenzylphosphonate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. The conversion of α-hydroxyphosphonates to α-halophosphonates is a well-established synthetic route.[3][4] A catalytic amount of pyridine can be added to facilitate the reaction, but it is not always necessary.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive vapors.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by flash column chromatography on silica gel.
PART 2: Troubleshooting Guide & FAQs
This section is structured to provide direct answers to specific problems you may encounter during the synthesis.
Troubleshooting Guide
Question: My yield for the Pudovik reaction (Step A) is consistently low. What are the common causes and how can I fix it?
Answer: Low yields in the Pudovik reaction are a frequent issue. Here are the primary factors to investigate:
-
Catalyst Choice and Amount: While triethylamine is common, its basicity may not be optimal for all substrates. You can explore other catalysts. For instance, strong bases like DBN (1,5-Diazabicyclo(4.3.0)non-5-ene) have been shown to significantly improve yields and reduce reaction times, even at room temperature.[6][7] Conversely, for some substrates, Lewis acids or acid catalysts like potassium hydrogensulfate might be effective.[4] Experimenting with catalyst loading (from 5 mol% to 20 mol%) can also be beneficial.
-
Reagent Purity: Benzaldehyde is prone to oxidation to benzoic acid. Use freshly distilled or recently purchased benzaldehyde. The presence of acid impurities can interfere with the base-catalyzed mechanism. Diphenyl phosphite can hydrolyze over time; ensure it is of high purity.
-
Reaction Conditions:
-
Temperature: While refluxing in acetone is a standard procedure, some reactions benefit from solvent-free conditions at a slightly elevated temperature (e.g., 60-80 °C) or, conversely, lower temperatures for extended periods if side reactions are observed.
-
Solvent: The reaction is often run under solvent-free conditions or with a minimal amount of solvent. If solubility is an issue, try a non-protic solvent like THF or toluene. Protic solvents like ethanol should be avoided as they can react with the phosphite.
-
-
Equilibrium: The Pudovik reaction can be reversible. Ensuring the product precipitates out of the reaction mixture upon formation can help drive the equilibrium towards the product side.[5] This is why the addition of a non-polar solvent like pentane or hexane after the reaction is a critical step.
Question: The chlorination reaction (Step B) is messy and gives multiple spots on TLC. What is going wrong?
Answer: A messy chlorination step usually points to side reactions or decomposition.
-
Anhydrous Conditions: This is the most critical parameter. Any moisture will rapidly decompose the thionyl chloride into HCl and SO₂, which can promote side reactions. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
-
Temperature Control: The reaction is exothermic. Adding the thionyl chloride slowly at 0 °C is crucial to control the reaction rate and prevent overheating, which can lead to the formation of undesired byproducts, including elimination products or rearrangement products.
-
Stoichiometry of SOCl₂: Using a large excess of thionyl chloride can lead to more aggressive reaction conditions and byproduct formation. Use a moderate excess (1.2-1.5 equivalents). If the reaction is sluggish, a slight increase in the amount of SOCl₂ or the addition of a catalytic amount of DMF or pyridine can be helpful.
-
Phospha-Brook Rearrangement: Although more common for α-hydroxyphosphonates under basic conditions, acidic conditions can sometimes facilitate rearrangements. The intermediate α-hydroxyphosphonate can, under certain conditions, rearrange to a phosphate.[4][6] Ensuring a clean, high-purity starting material from Step A is essential to minimize this.
Question: I am having difficulty purifying the final Diphenyl α-Chlorobenzylphosphonate. What purification strategy do you recommend?
Answer: Purification can be challenging due to the reactivity of the product.
-
Recrystallization: This is the preferred method if the crude product is reasonably clean. A solvent/anti-solvent system like Toluene/Hexane or Ethyl Acetate/Hexane often works well. Dissolve the crude solid in a minimum amount of the more polar solvent and slowly add the non-polar anti-solvent until turbidity is observed, then cool to induce crystallization.
-
Flash Column Chromatography: If recrystallization fails, use silica gel chromatography.
-
Deactivate the Silica: The acidic nature of silica gel can sometimes cause decomposition of the product on the column. You can pre-treat the silica by slurrying it in the eluent containing 1% triethylamine, then filtering and using the treated silica for your column.
-
Eluent System: Start with a non-polar eluent system, such as a Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity).
-
Work Quickly: Do not let the product sit on the column for an extended period.
-
Frequently Asked Questions (FAQs)
Question: What is the underlying mechanism of the Pudovik reaction in Step A?
Answer: The Pudovik reaction is a base-catalyzed nucleophilic addition. The mechanism proceeds as follows:
-
Deprotonation: The base (e.g., Triethylamine) deprotonates the diphenyl phosphite, which exists in equilibrium with its trivalent tautomer (diphenyl phosphonite). This generates a highly nucleophilic phosphite anion.
-
Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
Protonation: The resulting anionic intermediate is protonated, typically by the protonated base catalyst or during aqueous workup, to yield the final α-hydroxyphosphonate product.
Question: Are there alternatives to thionyl chloride for the chlorination step?
Answer: Yes, other chlorinating agents can be used, each with its own advantages and disadvantages.
-
Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that works well but is a solid and can be more difficult to handle.
-
Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions). It is highly reactive and the byproducts (CO, CO₂) are gaseous, which simplifies workup.
-
Triphenylphosphine (PPh₃) and Carbon Tetrachloride (CCl₄): This is the Appel reaction. It proceeds under milder, neutral conditions, which can be advantageous for sensitive substrates. However, the stoichiometric triphenylphosphine oxide byproduct can complicate purification.
Question: How can I reliably characterize my final product, Diphenyl α-Chlorobenzylphosphonate?
Answer: A combination of spectroscopic methods is essential for unambiguous characterization:
-
³¹P NMR: This is the most informative technique. You should expect a single resonance in the proton-decoupled spectrum, typically in the range of +15 to +25 ppm for this class of compounds.
-
¹H NMR: Look for the characteristic doublet for the methine proton (-CH(Cl)P-). The coupling constant to the phosphorus nucleus (²J_PH) is typically in the range of 10-20 Hz. The aromatic protons of the phenyl and phenoxy groups will appear in the aromatic region.
-
¹³C NMR: The carbon attached to the phosphorus will appear as a doublet due to C-P coupling.
-
HPLC: To confirm purity. A purity of >98% is often desired.
-
Melting Point: The pure compound should have a sharp melting point. Literature values indicate a melting point of around 80-84 °C.
PART 3: Data & Visualizations
Table 1: Comparison of Catalysts for the Pudovik Reaction
| Catalyst | Typical Loading (mol%) | Conditions | Advantages | Potential Issues |
| Triethylamine (TEA) | 10 - 20 | Reflux in acetone or neat | Inexpensive, readily available | Moderate yields, may require heat |
| DBN | 1 - 5 | Room Temp, neat or in MeCN | High yields, fast reactions, mild conditions[6][7] | More expensive than TEA |
| Potassium Phosphate (K₃PO₄) | 5 | Neat, 60 °C | Green chemistry approach, solid catalyst | May require elevated temperature |
| Lewis Acids (e.g., InCl₃, ZnCl₂) | 5 - 10 | Room Temp, various solvents | Can be effective for less reactive substrates | Catalyst removal can be complex[8] |
Diagrams
Overall Synthetic Workflow
Caption: Troubleshooting flowchart for low yield.
References
-
Norouzi, M., et al. (2015). Design, Synthesis, and Antifungal Activity of New α-Aminophosphonates. Scientifica, 2015, 623097. [Link]
-
Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6669. [Link]
-
Głowacka, I. E., et al. (2021). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 26(21), 6631. [Link]
-
Moran, W. J., et al. (2023). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Chemistry, 5(4), 2639-2650. [Link]
-
Organic Chemistry Portal. Synthesis of α-amino phosphonates. [Link]
-
Chen, F., et al. (2022). Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. Communications Chemistry, 5, 142. [Link]
-
Sravya, G., et al. (2021). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(4), 353-383. [Link]
-
Bálint, E., et al. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493. [Link]
-
Asynt. (2023). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. [Link]
-
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. [Link]
-
Bálint, E., et al. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493. [Link]
-
Keglevich, G., et al. (2023). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. The Journal of Organic Chemistry, 88(2), 1089–1097. [Link]
-
Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6669. [Link]
-
Li, Y., et al. (2022). Characterization of diphenyl phthalate as an agonist for estrogen receptor: an in vitro and in silico study. Toxicology Mechanisms and Methods, 32(4), 280-287. [Link]
-
Chad's Prep. (2021, April 20). 21.4 Alpha Alkylation | Organic Chemistry. YouTube. [Link]
-
Oleksyszyn, J., & Powers, J. C. (1994). Fluorescent derivatives of diphenyl [1-(N-peptidylamino)alkyl]phosphonate esters: synthesis and use in the inhibition and cellular localization of serine proteases. Bioconjugate Chemistry, 5(5), 400-405. [Link]
Sources
- 1. Design, Synthesis, and Antifungal Activity of New α-Aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. asynt.com [asynt.com]
- 8. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Scalability issues in the synthesis and use of Diphenyl alpha-Chlorobenzylphosphonate
Welcome to the technical support center for Diphenyl α-Chlorobenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and utilizing this important chemical intermediate. Here, we address common scalability issues, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.
I. Synthesis of Diphenyl α-Chlorobenzylphosphonate: A Two-Step Approach
The synthesis of Diphenyl α-Chlorobenzylphosphonate is typically achieved in a two-step process. The first step involves the Pudovik reaction to form the intermediate, Diphenyl α-Hydroxybenzylphosphonate. This is followed by a chlorination step to yield the final product.
Caption: Synthesis workflow for Diphenyl α-Chlorobenzylphosphonate.
II. Troubleshooting Guide for Synthesis and Scalability
Scaling up the synthesis of Diphenyl α-Chlorobenzylphosphonate from the lab bench to pilot or production scale can introduce several challenges. This section provides a troubleshooting guide in a question-and-answer format to address these issues directly.
A. Step 1: Pudovik Reaction - Formation of Diphenyl α-Hydroxybenzylphosphonate
Q1: My Pudovik reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and solutions?
A1: Several factors can contribute to a slow or incomplete Pudovik reaction. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The base catalyst (e.g., triethylamine, DBU) is crucial. Ensure it is fresh and anhydrous. Moisture can quench the catalyst. Consider using a stronger, non-nucleophilic base if needed.
-
Reagent Purity: Impurities in benzaldehyde or diphenyl phosphite can inhibit the reaction. Use freshly distilled benzaldehyde and high-purity diphenyl phosphite.
-
Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" and concentration gradients, hindering the reaction. Ensure your reactor is equipped with an appropriate stirrer for the viscosity of the reaction mixture.
-
Temperature Control: While the Pudovik reaction is often exothermic, some initial heating might be necessary to initiate it. However, runaway temperatures can lead to side reactions. Implement a controlled heating and cooling system to maintain the optimal reaction temperature. For scaling up, consider using a jacketed reactor with a thermal fluid for precise temperature management.
Q2: I'm observing significant byproduct formation during the Pudovik reaction. How can I minimize this?
A2: Byproduct formation is a common issue when scaling up. Key byproducts can include self-condensation products of benzaldehyde or oxidation of diphenyl phosphite.
-
Controlled Reagent Addition: Add the benzaldehyde slowly to the mixture of diphenyl phosphite and catalyst. This maintains a low concentration of the aldehyde, minimizing self-condensation.
-
Inert Atmosphere: Diphenyl phosphite can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of undesired phosphate byproducts.
-
Temperature Management: As mentioned, excessive temperatures can promote side reactions. Maintain a consistent and optimized temperature throughout the reaction.
Q3: The reaction is highly exothermic, and I'm concerned about thermal runaway during scale-up. What are the best practices for managing this?
A3: Exothermic reactions are a major safety concern during scale-up.[1]
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution. This data is critical for designing a safe and efficient cooling system.
-
Controlled Addition: The rate of addition of the limiting reagent is a key parameter for controlling the rate of heat generation.[1] A slow, controlled addition allows the cooling system to dissipate the heat effectively.
-
Dilution: Running the reaction in a suitable solvent can help to moderate the temperature increase by increasing the thermal mass of the system.
-
Emergency Cooling: Have an emergency cooling plan in place, such as a quench solution or a secondary cooling system.
B. Step 2: Chlorination of Diphenyl α-Hydroxybenzylphosphonate
Q1: The chlorination of the hydroxy-intermediate is resulting in a low yield of the desired Diphenyl α-Chlorobenzylphosphonate. What could be the issue?
A1: Low yields in the chlorination step often point to issues with the chlorinating agent or reaction conditions.
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride are common choices. Ensure the chlorinating agent is of high purity and handled under anhydrous conditions to prevent decomposition.
-
Stoichiometry: Use a slight excess of the chlorinating agent to ensure complete conversion of the starting material. However, a large excess can lead to the formation of impurities that are difficult to remove.
-
Temperature Control: The chlorination reaction is often exothermic. Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize side reactions, such as the formation of elimination products.
-
Solvent: Use an inert, anhydrous solvent such as dichloromethane (DCM) or toluene.
Q2: My final product is showing signs of decomposition, and the purity is decreasing over time. What is causing this instability?
A2: The presence of residual acidic impurities, particularly HCl from the chlorination step, is a primary cause of instability and decomposition of the final product.[2]
-
Thorough Quenching and Washing: After the reaction is complete, it is crucial to quench any remaining chlorinating agent and neutralize the generated HCl. This can be done by carefully adding the reaction mixture to a cold, dilute aqueous base solution (e.g., sodium bicarbonate).
-
Aqueous Workup: Perform multiple washes with water and brine to remove all water-soluble impurities and residual acid.
-
Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal. Residual moisture can lead to hydrolysis of the product.
C. Purification and Isolation
Q1: I'm struggling with the purification of Diphenyl α-Chlorobenzylphosphonate on a large scale. What are the recommended methods?
A1: Large-scale purification requires different strategies compared to lab-scale chromatography.
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Conduct solubility studies to identify a suitable solvent system for recrystallization.
-
Slurry Washes: If the product precipitates from the reaction mixture, performing slurry washes with a suitable solvent can help remove impurities trapped in the solid.
-
Distillation (if applicable): If the product is a high-boiling liquid, vacuum distillation can be an option, although care must be taken to avoid thermal decomposition.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling Diphenyl α-Chlorobenzylphosphonate and its precursors?
A1: Always consult the Safety Data Sheet (SDS) for each chemical.[1] General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like thionyl chloride.
-
Handling Corrosives: Be cautious when working with chlorinating agents and the generated HCl. Have appropriate neutralizing agents and spill kits readily available.
Q2: How can I monitor the progress of the synthesis reactions?
A2: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for monitoring the conversion of diphenyl phosphite to the phosphonate products.
-
High-Performance Liquid Chromatography (HPLC): Can be used for more quantitative analysis of reaction progress and for assessing the purity of the final product.[3][4]
Q3: What are the recommended storage conditions for Diphenyl α-Chlorobenzylphosphonate?
A3: To ensure the stability of the final product, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent hydrolysis and decomposition.[2]
Q4: Are there any "green" or more sustainable approaches to this synthesis?
A4: Green chemistry principles can be applied to this synthesis.[5]
-
Catalyst Choice: Explore the use of more environmentally friendly catalysts for the Pudovik reaction.
-
Solvent Selection: Whenever possible, use greener solvents or consider solvent-free reaction conditions.[5]
-
Atom Economy: Optimize reaction conditions to maximize the incorporation of starting material atoms into the final product, minimizing waste.
-
Continuous Flow Chemistry: As an alternative to batch processing, continuous flow reactors can offer better control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, which are all key aspects of green chemistry.[6][7][8]
Caption: Recommended experimental workflow for scalable synthesis.
IV. Quantitative Data Summary
| Parameter | Lab Scale (Typical) | Pilot/Production Scale (Considerations) |
| Reaction Volume | 50 mL - 1 L | 50 L - 1000+ L |
| Heat Transfer | Surface area to volume ratio is high; efficient heat dissipation. | Surface area to volume ratio is low; requires engineered cooling solutions (jacketed reactors, cooling coils). |
| Mixing | Magnetic or overhead stirring is usually sufficient. | Requires powerful, well-designed agitators to ensure homogeneity. |
| Reagent Addition | Manual addition via dropping funnel. | Automated, controlled addition via pumps. |
| Purification | Column chromatography is common. | Crystallization, distillation, or filtration are more practical. |
V. References
-
Keglevich, G. (2024). Green phosphonate chemistry – Does it exist? RSC Green Chemistry.
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
-
Dean, J., et al. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Reactions.
-
Mhaske, S. B. (2025). Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. Catalysis Science & Technology.
-
Wiley Analytical Science. (2020). Detecting traces of phosphonates. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Phosphonate ion. Retrieved from [Link]
-
Kolodych, S., et al. (2017). Phosphonic acid: preparation and applications. Chemical Society Reviews.
-
Corteva Agriscience. (n.d.). Bulk Storage and Handling Guide. Retrieved from [Link]
-
Single Use Support. (2023). Safe handling of bulk drug substances. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN | London Met Repository [repository.londonmet.ac.uk]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Reaction Monitoring for Diphenyl α-Chlorobenzylphosphonate Synthesis
Welcome to the technical support center for monitoring the synthesis of Diphenyl α-Chlorobenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring this reaction using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for your research.
A Plausible Synthetic Route
While various methods exist for the synthesis of α-chlorophosphonates, a common and chemically sound approach involves the reaction of a diphenyl phosphite with an electrophilic chlorine source and an aldehyde. For the purpose of this guide, we will consider the following representative reaction for the formation of Diphenyl α-Chlorobenzylphosphonate:
Reaction Scheme:
Diphenyl phosphite reacts with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form a reactive phosphorus intermediate. This intermediate then reacts with benzaldehyde to yield the desired product, Diphenyl α-Chlorobenzylphosphonate.
-
Starting Material 1 (SM1): Diphenyl phosphite
-
Starting Material 2 (SM2): Benzaldehyde
-
Reagent: N-Chlorosuccinimide (NCS)
-
Product (P): Diphenyl α-Chlorobenzylphosphonate
-
Byproduct: Succinimide
This guide will focus on troubleshooting the monitoring of this specific transformation.
Part 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction. By observing the disappearance of starting materials and the appearance of the product spot, you can efficiently determine the reaction's endpoint.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Spotting:
-
Dissolve a small amount of your starting materials (Diphenyl phosphite and Benzaldehyde) in a volatile solvent (e.g., ethyl acetate) to create reference solutions.
-
At time zero (t=0) of your reaction, and at regular intervals thereafter (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the references and the reaction mixture on the baseline of the TLC plate. It is good practice to co-spot the reaction mixture with the starting materials to aid in identification.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the starting materials and product will absorb UV light[1]. Circle the visible spots with a pencil.
-
Further visualization can be achieved using a potassium permanganate stain or a phosphomolybdic acid stain, which are effective for many organic compounds, including those with phosphorus moieties[2][3][4].
-
Data Presentation: Typical TLC Profile
The following table provides estimated Rf values for the components of the reaction in a common solvent system. Note that Rf values are highly dependent on the exact conditions (solvent system, temperature, plate type) and should be determined experimentally in your lab[2][5].
| Compound | Role | Polarity | Expected Rf (3:1 Hexane:Ethyl Acetate) |
| Benzaldehyde | Starting Material | More Polar | ~0.5 - 0.6 |
| Diphenyl phosphite | Starting Material | Less Polar | ~0.7 - 0.8 |
| Diphenyl α-Chlorobenzylphosphonate | Product | Intermediate Polarity | ~0.6 - 0.7 |
The Rf values are estimations based on the relative polarities of the compounds.
Troubleshooting Guide: TLC Analysis
Question: My spots are streaking and not well-defined. What could be the cause?
Answer: Streaking on a TLC plate can be attributed to several factors[6]:
-
Overloading the sample: Applying too much of the reaction mixture to the plate can saturate the stationary phase, leading to a streak rather than a distinct spot.
-
Solution: Dilute your sample before spotting it on the TLC plate.
-
-
Highly polar compounds: Some compounds, particularly those with acidic or basic functional groups, can interact strongly with the silica gel, causing streaking.
-
Solution: While not expected to be a major issue for this specific reaction, adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can improve spot shape.
-
-
Incomplete drying of the spotting solvent: If the solvent used to apply the sample is not fully evaporated before developing the plate, it can interfere with the separation.
-
Solution: Ensure the spots are completely dry before placing the plate in the developing chamber.
-
Question: I can't see a clear separation between my starting material and product spots. What should I do?
Answer: Poor separation is a common issue and can be resolved by optimizing the mobile phase[7]:
-
Adjusting Solvent Polarity: The polarity of your eluent is the most critical factor in achieving good separation.
-
If Rf values are too high (spots are near the solvent front): Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mixture.
-
If Rf values are too low (spots are near the baseline): Your eluent is not polar enough. Increase the proportion of the more polar solvent.
-
-
Trying a Different Solvent System: If adjusting the ratio of your current system doesn't work, consider a different solvent combination. For example, substituting ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.
Question: I don't see any spots on my TLC plate after development. What went wrong?
Answer: This can be a frustrating problem, but it has a few likely causes:
-
Insufficiently concentrated sample: The concentration of your compounds may be too low to be detected.
-
Solution: Try concentrating your sample before spotting, or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.
-
-
The compound does not absorb UV light: While the compounds in this reaction are expected to be UV-active, this is a possibility for other reactions.
-
Evaporation of a volatile compound: If your product or starting material is highly volatile, it may have evaporated from the plate. This is unlikely for the compounds in this reaction.
Workflow for TLC Troubleshooting
Caption: A logical workflow for troubleshooting common TLC issues.
Part 2: Monitoring Reaction Progress by NMR Spectroscopy
NMR, particularly 31P NMR, is a powerful quantitative tool for monitoring this reaction. It allows for the direct observation of the phosphorus-containing starting material and product, providing unambiguous information about the reaction's progress and the formation of any phosphorus-containing byproducts.
Experimental Protocol: NMR Monitoring
-
Sample Preparation:
-
At desired time points, withdraw an aliquot (approximately 0.1-0.5 mL) of the reaction mixture.
-
If the reaction solvent is not deuterated, evaporate the solvent from the aliquot under reduced pressure.
-
Redissolve the residue in a deuterated solvent (e.g., CDCl3) and transfer it to an NMR tube[8][9].
-
For in-situ monitoring, the reaction can be run directly in a deuterated solvent in the NMR tube, but this may require optimization of the reaction conditions[10].
-
-
31P NMR Acquisition:
-
Acquire a proton-decoupled 31P NMR spectrum. This is a relatively quick experiment that provides a simple spectrum with singlets for each unique phosphorus environment[11].
-
Use an appropriate relaxation delay (D1) to ensure accurate integration, especially if quantitative data is desired.
-
-
1H NMR Acquisition:
-
Acquire a standard 1H NMR spectrum. This can be used to monitor the disappearance of the aldehyde proton of benzaldehyde, providing complementary information to the 31P NMR data.
-
Data Presentation: Typical NMR Profile
The following table provides estimated 31P NMR chemical shifts. These are referenced to an external standard of 85% H3PO4 at 0 ppm[12][13].
| Compound | Role | Expected 31P Chemical Shift (δ, ppm) |
| Diphenyl phosphite | Starting Material | ~127 ppm |
| Diphenyl α-Chlorobenzylphosphonate | Product | ~10 to 30 ppm |
The chemical shift for the product is an estimation based on similar phosphonate structures. The actual value should be determined experimentally.
Troubleshooting Guide: NMR Analysis
Question: My 31P NMR spectrum shows very broad peaks. What is the cause?
Answer: Peak broadening in NMR can be due to several factors[14]:
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp peaks.
-
Solution: Re-shim the spectrometer. If the sample is inherently inhomogeneous (e.g., contains suspended solids), this may be difficult.
-
-
Presence of Paramagnetic Species: Paramagnetic impurities, even at trace levels, can cause significant line broadening.
-
Solution: Ensure your glassware is scrupulously clean. If you suspect metal contamination, passing your sample through a small plug of silica or celite may help.
-
-
Chemical Exchange: If there is a dynamic chemical process occurring on the NMR timescale, it can lead to broadened peaks.
-
Solution: Try acquiring the spectrum at a different temperature (lower or higher) to see if the peaks sharpen.
-
Question: The integration of my 31P NMR signals seems incorrect and inconsistent. Why is this happening?
Answer: Inaccurate integration in 31P NMR is often related to relaxation times[11]:
-
Insufficient Relaxation Delay (D1): Different phosphorus nuclei can have very different T1 relaxation times. If the delay between scans (D1) is too short, nuclei with long T1 values will not fully relax, leading to attenuated signals and inaccurate integrals.
-
Solution: Increase the relaxation delay (D1). A D1 of 5 times the longest T1 is generally recommended for accurate quantification. You can perform a T1 inversion-recovery experiment to determine the T1 values of your compounds.
-
-
Nuclear Overhauser Effect (NOE): Proton decoupling can lead to NOE enhancement of 31P signals, which can vary between different molecules, affecting the accuracy of integration.
-
Solution: Use inverse-gated decoupling. In this pulse sequence, the decoupler is on only during the acquisition of the FID and off during the relaxation delay, which suppresses the NOE while still providing a decoupled spectrum.
-
Question: I see multiple unexpected peaks in my 31P NMR spectrum. What could they be?
Answer: The appearance of unexpected peaks can provide valuable insight into your reaction:
-
Side Products: The reaction may be generating phosphorus-containing byproducts. For example, hydrolysis of a phosphorus intermediate could lead to the formation of phosphoric acid derivatives.
-
Degradation: Your starting material or product might be degrading under the reaction conditions.
-
Impurities in Starting Materials: The unexpected peaks may have been present in your starting materials.
-
Solution: Always run a 31P NMR of your starting materials before beginning the reaction. To identify byproducts, consider their expected chemical shifts and try to isolate and characterize them if they are present in significant amounts.
-
Workflow for NMR Troubleshooting
Caption: A logical workflow for troubleshooting common NMR issues.
Frequently Asked Questions (FAQs)
Q1: Can I use 1H NMR alone to monitor this reaction? A1: While you can monitor the disappearance of the benzaldehyde starting material by observing its characteristic aldehyde proton signal (around 10 ppm), this approach has limitations. It doesn't provide direct information about the phosphorus-containing starting material or product. Additionally, other aromatic signals can overlap, making quantification challenging. 31P NMR is the more direct and reliable method for this specific reaction.
Q2: How do I choose the best TLC solvent system? A2: The best approach is empirical. Start with a moderately polar solvent system, such as 3:1 hexane:ethyl acetate. Based on the initial Rf values, you can adjust the polarity as described in the TLC troubleshooting section. The ideal solvent system will give Rf values for your compounds of interest between 0.2 and 0.8, with good separation between all components.
Q3: My reaction is complete according to TLC, but the NMR shows starting material is still present. Why? A3: This discrepancy can arise because TLC is a qualitative technique, while NMR is quantitative. TLC may not be sensitive enough to detect small amounts of remaining starting material. NMR is much more sensitive to minor components. Trust your NMR data for determining the final conversion of your reaction.
Q4: Is it necessary to use a deuterated solvent for NMR monitoring? A4: For the final analysis of a reaction aliquot, a deuterated solvent is necessary to provide a lock signal for the spectrometer and to avoid a large, overwhelming solvent peak in 1H NMR[15]. If you are performing in-situ monitoring where the reaction is run in the NMR tube, using a deuterated reaction solvent is highly advantageous as it eliminates the need for sample workup at each time point[8].
References
-
Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
-
ResearchGate. (2016). Best TLC stain for both phosphate esters AND phosphoric acid?[Link]
-
Domżał, B., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Omega. [Link]
-
PURKH. New Chromogenic Spray Reagent for TLC Detection and Identification of Organophosphrous. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
University of Sheffield. 31 Phosphorus NMR. [Link]
-
MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]
-
Keglevich, G. (2019). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules. [Link]
-
Chakraborti, A. K., et al. (2007). An extremely efficient three-component reaction of aldehydes/ketones, amines, and phosphites (Kabachnik-Fields reaction) for the synthesis of alpha-aminophosphonates catalyzed by magnesium perchlorate. The Journal of Organic Chemistry. [Link]
-
Slideshare. 31-P NMR SPECTROSCOPY. [Link]
-
ResearchGate. (2014). P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]
-
University of Rochester. Chromatography: TLC Visualization Methods. Department of Chemistry. [Link]
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
ResearchGate. (2000). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. [Link]
-
Organic Chemistry Portal. An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik-Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. [Link]
-
SpectraBase. Benzyltriphenylphosphonium-2-phenylsulphenyldimedone - Optional[31P NMR] - Chemical Shifts. [Link]
-
UCSB. 31P - NMR Facility. [Link]
-
Nanalysis. (2022). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Wenzel, T. J. (2022). High-performance thin-layer chromatography in combination with an acetylcholinesterase-inhibition bioassay with pre-oxidation of organothiophosphates to determine neurotoxic effects in storm, waste, and surface water. Environmental Sciences Europe. [Link]
-
University of Rochester. Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]
-
Morlock, G. E., & Schwack, W. (2006). Optimization of TLC detection by phosphomolybdic acid staining for robust quantification of cholesterol and bile acids. Journal of Planar Chromatography – Modern TLC. [Link]
-
YouTube. (2020). Thin Layer Chromatography Determining Solvent. [Link]
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Organic Chemistry Portal. α-Hydroxy phosphonate synthesis by nucleophilic addition. [Link]
-
ResearchGate. (2013). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. [Link]
-
Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. De Gruyter. [Link]
-
CP Lab Safety. Diphenyl a-Chlorobenzylphosphonate, min 98% (HPLC)(T), 1 gram. [Link]
-
ResearchGate. (2019). Rf value of compounds separated. [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organomation.com [organomation.com]
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- 8. reddit.com [reddit.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 13. 31P [nmr.chem.ucsb.edu]
- 14. researchgate.net [researchgate.net]
- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Validation & Comparative
A Comparative Guide to Phosphonylation: Horner-Wadsworth-Emmons vs. Hydrophosphorylating Agents
Introduction: The Two Faces of Phosphonylation
In the landscape of modern organic synthesis, organophosphorus chemistry provides a powerful toolkit for constructing complex molecular architectures. The term "phosphonylation" broadly refers to the introduction of a phosphonate group into a molecule, but the strategic intent behind this transformation can vary dramatically. The resulting phosphonate-containing compounds are invaluable, serving as everything from bioactive enzyme inhibitors and peptidomimetics to flame retardants and polymer stabilizers.[1][2][3][4][5]
This guide moves beyond a simple catalog of reagents. Instead, it offers a comparative analysis of two fundamentally different classes of phosphonylating agents, each tailored for a distinct synthetic outcome. We will dissect the utility of Diphenyl alpha-Chlorobenzylphosphonate , a reagent designed for carbon-carbon double bond formation via the Horner-Wadsworth-Emmons (HWE) reaction, and contrast it with classical hydrophosphorylating agents like Diphenyl Phosphite , which excel at direct C-P bond formation in reactions such as the Kabachnik-Fields condensation.[6][7]
Understanding the mechanistic nuances and divergent applications of these reagent classes is critical for researchers, scientists, and drug development professionals aiming to select the optimal synthetic strategy. This guide provides the experimental context and causal explanations necessary to make that informed choice.
Reagent Class 1: α-Halo Phosphonates for Olefination Chemistry
This class of reagents is not used to add a phosphonate group that remains in the final product, but rather to leverage the phosphonate's unique electronic properties to facilitate a different transformation: the creation of an alkene.
Featured Reagent: this compound
| Property | Value |
| CAS Number | 58263-67-5 |
| Molecular Formula | C₁₉H₁₆ClO₃P |
| Appearance | White to off-white solid |
| Primary Application | Horner-Wadsworth-Emmons (HWE) Olefination[8][9] |
This compound is a quintessential precursor for the HWE reaction. Its structure is primed for the generation of a phosphonate-stabilized carbanion. The key reactive site is not the chlorine atom, but the α-proton, which is acidified by the adjacent electron-withdrawing phosphonate group.
Mechanism of Action: The Horner-Wadsworth-Emmons Reaction
The HWE reaction is a cornerstone of stereoselective alkene synthesis. The mechanism proceeds through a well-defined, multi-step pathway that offers significant advantages over the classical Wittig reaction.[6][10]
-
Deprotonation: The reaction is initiated by treating the phosphonate with a suitable base (e.g., NaH, LiCl/DBU) to abstract the acidic α-proton, generating a highly nucleophilic phosphonate carbanion.[6][10]
-
Nucleophilic Addition: This stabilized carbanion attacks the electrophilic carbon of an aldehyde or ketone. This addition step is typically the rate-limiting step of the reaction.[6]
-
Oxaphosphetane Intermediate: The initial adduct rapidly forms a cyclic four-membered intermediate known as an oxaphosphetane.
-
Elimination: This intermediate collapses in a syn-elimination process, driven by the formation of a highly stable phosphorus-oxygen double bond. The result is the desired alkene and a water-soluble dialkyl or diaryl phosphate byproduct, which is easily removed during aqueous workup.[9][10][11]
This process, particularly with stabilized phosphonates, strongly favors the formation of the thermodynamically more stable (E)-alkene.[9][12]
Caption: The HWE reaction pathway using an α-substituted phosphonate.
Reagent Class 2: Hydrophosphoryl Compounds for C-P Bond Formation
This class of reagents, characterized by a reactive P-H bond, is designed for the direct installation of a phosphonate moiety onto a carbon atom. These are the workhorses for creating molecules where the phosphonate group itself is a key functional element, such as in α-aminophosphonates.
Featured Reagent: Diphenyl Phosphite
| Property | Value |
| CAS Number | 4712-55-4 |
| Molecular Formula | C₁₂H₁₁O₃P |
| Appearance | Colorless liquid |
| Primary Application | Kabachnik-Fields & Pudovik Reactions[7][13][14] |
Diphenyl phosphite is a hydrophosphoryl compound existing in tautomeric equilibrium between a tetracoordinate phosphonate form, (PhO)₂P(O)H, and a tricoordinate phosphite form, (PhO)₂POH. Its reactivity stems from the ability of the P-H bond to add across unsaturated systems.
Mechanism of Action: The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl reagent like diphenyl phosphite to generate α-aminophosphonates.[2][15][16] The reaction mechanism is highly dependent on the substrates and conditions, but generally proceeds via one of two main pathways.[1][7]
-
Imine Pathway (Pathway A): This is the most commonly accepted route. The amine and carbonyl compound first condense to form an imine (Schiff base), often with the elimination of water. The hydrophosphoryl compound then undergoes a nucleophilic addition to the electrophilic imine carbon (a Pudovik-type reaction) to yield the final α-aminophosphonate.[1][7]
-
α-Hydroxyphosphonate Pathway (Pathway B): Alternatively, the carbonyl compound can first react with the phosphite to form an α-hydroxyphosphonate. This intermediate then undergoes a nucleophilic substitution by the amine, displacing the hydroxyl group to form the product. This pathway is generally favored with more basic amines.[7]
Caption: The two primary mechanistic routes of the Kabachnik-Fields reaction.
Comparative Analysis: Choosing the Right Tool
The choice between this compound and Diphenyl Phosphite is not a matter of performance, but of purpose. They are applied to fundamentally different synthetic challenges.
Table 1: Reagent Profile and Application Summary
| Feature | This compound | Diphenyl Phosphite |
| Reagent Class | α-Halo Phosphonate (HWE Precursor) | Hydrophosphoryl Compound |
| Primary Reaction | Horner-Wadsworth-Emmons (HWE)[6] | Kabachnik-Fields, Pudovik[16][17] |
| Key Reactive Site | α-Carbon (via deprotonation) | P-H bond |
| Synthetic Goal | C=C bond formation (Olefination) | C-P bond formation (Hydrophosphonylation) |
| Typical Product | Alkene (e.g., Stilbene) | α-Aminophosphonate |
| Key Byproduct | Diphenyl Phosphate (water-soluble) | Water (in imine formation step) |
Decision-Making Workflow
For the practicing chemist, the selection process can be simplified into a logical workflow based on the desired molecular target.
Caption: A simplified decision tree for selecting the appropriate phosphonylation strategy.
Experimental Protocols
The following protocols are illustrative examples and should be adapted based on specific substrate reactivity and laboratory safety standards.
Protocol A: Synthesis of (E)-Stilbene via HWE Reaction
This protocol demonstrates the use of this compound for olefination.
Caption: Experimental workflow for an HWE olefination reaction.
Methodology:
-
Reagent Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) in small portions. Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.
-
Carbonyl Addition: Add benzaldehyde (1.0 equiv) dropwise via syringe to the stirred suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure (E)-stilbene.[8][10]
Protocol B: Synthesis of a Diphenyl α-Aminophosphonate via Kabachnik-Fields Reaction
This protocol illustrates the one-pot, three-component synthesis using Diphenyl Phosphite.
Caption: Experimental workflow for a Kabachnik-Fields reaction.
Methodology:
-
Reagent Combination: In a round-bottom flask, combine benzaldehyde (1.0 equiv), aniline (1.0 equiv), and diphenyl phosphite (1.0 equiv). This reaction can often be run under solvent-free conditions. Alternatively, a solvent such as toluene can be used.[15]
-
Catalyst (Optional): For less reactive substrates, a Lewis acid catalyst (e.g., ZnCl₂, Mg(ClO₄)₂) can be added (0.1 equiv).[2][15] Many modern protocols, especially those using microwave irradiation, are catalyst-free.[18]
-
Reaction: Heat the mixture with stirring at 80-100 °C for 4-12 hours. The progress of the reaction can be monitored by TLC or by observing the disappearance of the phosphite signal and the appearance of the product signal in ³¹P NMR spectroscopy.
-
Isolation: Cool the reaction mixture to room temperature. Often, the product will crystallize or precipitate from the reaction mixture.
-
Purification: If a solid forms, collect it by filtration and wash with a cold, non-polar solvent like diethyl ether or a hexane/ether mixture to remove unreacted starting materials. If the product is an oil, concentrate the mixture and purify by flash column chromatography on silica gel.
Conclusion and Outlook
The comparison between this compound and Diphenyl Phosphite highlights a crucial principle in synthetic chemistry: reagent selection is dictated by the desired transformation.
-
This compound is a specialized tool for olefination . Its value lies in its ability to be converted into a stabilized carbanion that transforms a carbonyl group into a carbon-carbon double bond, typically with high (E)-selectivity.
-
Diphenyl Phosphite is a versatile reagent for hydrophosphonylation . It enables the direct formation of a carbon-phosphorus bond, providing access to α-aminophosphonates and other valuable organophosphorus compounds through multicomponent reactions.
For the researcher or drug development professional, the question is not "which agent is better?" but rather "which bond do I need to form?". For C=C bond synthesis, the HWE pathway is a superior and reliable choice. For installing a phosphonate group as a key structural feature, the Kabachnik-Fields and Pudovik reactions are the methods of choice. A clear understanding of these distinct mechanistic pathways and synthetic goals is paramount to leveraging the full power of organophosphorus chemistry.
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Cherkasov, R. A., Galkin, V. I., Khabisullina, A. B., & Al Kurd, K. (1990). KINETICS & ID MECHANISM OF THE PUDOVIK REACTION. Phosphorus, Sulfur, and Silicon and the Related Elements, 49(1-4), 141-144. Available from: [Link]
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Mawaziny, S., & Makky, S. (2001). A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. Phosphorus, Sulfur, and Silicon and the Related Elements, 167(1), 61-68. Available from: [Link]
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Mawaziny, S., & Makky, S. (2001). A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. Phosphorus, Sulfur, and Silicon and the Related Elements, 167(1), 61-68. Available from: [Link]
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Bálint, E., Tajti, Á., Drahos, L., & Keglevich, G. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 25(11), 2644. Available from: [Link]
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Adishank Chemicals. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant. Available from: [Link]
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Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(4), 491-520. Available from: [Link]
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Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Available from: [Link]
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Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 107-138). De Gruyter. Available from: [Link]
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Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Diphenyl Phosphite in Polyurethanes: Enhancing Stability and Performance. Available from: [Link]
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Ordóñez, M., & Cativiela, C. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org. Available from: [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of α-Substituted Phosphonates
For researchers, scientists, and drug development professionals, α-substituted phosphonates are indispensable molecular building blocks. Their structural resemblance to natural amino acids and phosphates makes them potent enzyme inhibitors and bioactive compounds. While the venerable Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions have long been the standard for their synthesis, the ever-increasing demand for milder reaction conditions, greater substrate compatibility, and precise stereochemical control has catalyzed the development of a host of innovative alternative reagents and methodologies. This guide offers an in-depth, comparative analysis of these modern synthetic strategies, complete with experimental insights to empower your research.
Moving Beyond the Classics: The Need for Alternatives
The Michaelis-Arbuzov reaction, a stalwart in organophosphorus chemistry, typically requires high temperatures, which can be detrimental to sensitive and complex substrates.[1] Furthermore, it can be complicated by the generation of alkyl halide byproducts that can participate in undesired side reactions.[2] While effective for olefination, the Horner-Wadsworth-Emmons reaction is not a direct route to many classes of α-substituted phosphonates. These limitations underscore the necessity for alternative synthetic approaches that offer milder conditions and a broader functional group tolerance.
Key Alternative Methodologies: A Comparative Overview
This section explores the mechanisms, advantages, and practical applications of leading alternative methods for the synthesis of α-substituted phosphonates, providing a comparative framework to aid in the selection of the optimal synthetic route.
The Pudovik Reaction: An Atom-Economical Addition
The Pudovik reaction is a powerful method for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, involving the base-catalyzed addition of a dialkyl phosphite to a carbonyl compound or an imine.[3][4][5] This reaction proceeds under significantly milder conditions than the Michaelis-Arbuzov reaction, making it a valuable tool for modern organic synthesis.[3]
Mechanism and Key Advantages:
The reaction is initiated by the deprotonation of the dialkyl phosphite to form a nucleophilic phosphorus anion, which then attacks the electrophilic carbon of the carbonyl or imine.[3] Key benefits of the Pudovik reaction include:
-
Mild Conditions: Often proceeds at room temperature, preserving the integrity of sensitive functional groups.[3]
-
High Atom Economy: As an addition reaction, it incorporates all atoms from the starting materials into the final product.
-
Direct Access to Key Analogs: Provides a straightforward route to α-hydroxyphosphonates and α-aminophosphonates, which are important isosteres of α-amino acids.[4][6]
Experimental Protocol: Synthesis of an α-Hydroxyphosphonate via the Pudovik Reaction
-
To a solution of an aldehyde (1.0 mmol) in an appropriate solvent (e.g., THF, 5 mL), add diethyl phosphite (1.2 mmol).
-
Introduce a catalytic amount of a suitable base (e.g., triethylamine, 0.1 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired α-hydroxyphosphonate.
Comparative Data: Michaelis-Arbuzov vs. Pudovik Reaction
| Feature | Michaelis-Arbuzov Reaction | Pudovik Reaction |
| Typical Reagents | Trialkyl phosphite, Alkyl halide | Dialkyl phosphite, Aldehyde/Imine, Base |
| Reaction Temperature | High (100-160 °C) | Mild (Room Temperature) |
| Key Products | General Alkyl Phosphonates | α-Hydroxy/Amino Phosphonates |
| Primary Advantages | Broad scope for simple alkyl phosphonates | Mild conditions, high atom economy |
Pudovik Reaction Workflow
Caption: A typical workflow for the synthesis of α-hydroxy or α-amino phosphonates using the Pudovik reaction.
The Kabachnik-Fields Reaction: A Convergent Three-Component Synthesis
The Kabachnik-Fields reaction is a highly efficient, one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite to produce α-aminophosphonates.[7][8][9] This reaction offers significant advantages in terms of procedural simplicity and the ability to rapidly generate diverse libraries of compounds.[8][10]
Mechanism and Key Advantages:
The reaction typically proceeds through the in situ formation of an imine from the carbonyl compound and the amine, which is then attacked by the nucleophilic dialkyl phosphite in a Pudovik-type mechanism.[8][11][12] The primary benefits include:
-
High Convergence: The one-pot nature of the reaction simplifies the synthetic process and reduces waste.[7][8]
-
Operational Simplicity: Fewer workup and purification steps are required compared to multi-step syntheses.
-
Diversity-Oriented Synthesis: The three-component nature allows for the rapid generation of a wide array of α-aminophosphonates by varying the starting materials.[10]
Experimental Protocol: Synthesis of an α-Aminophosphonate via the Kabachnik-Fields Reaction
-
In a suitable reaction vessel, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and diethyl phosphite (1.1 mmol).
-
The reaction can often be performed neat or in a minimal amount of a suitable solvent (e.g., ethanol).
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, the crude product can be purified directly by crystallization or column chromatography.
Comparative Performance: Pudovik vs. Kabachnik-Fields
| Feature | Pudovik Reaction | Kabachnik-Fields Reaction |
| Number of Components | Two | Three |
| Primary Product Class | α-Hydroxy/Amino Phosphonates | α-Aminophosphonates |
| Synthetic Efficiency | Good | Excellent (One-pot, convergent) |
| Key Application | Synthesis of specific α-hydroxy/amino phosphonates | Rapid generation of α-aminophosphonate libraries |
Kabachnik-Fields Reaction Mechanism
Caption: Simplified mechanism of the three-component Kabachnik-Fields reaction.
Catalytic Asymmetric Synthesis: The Frontier of Stereocontrol
A major advancement in the synthesis of α-substituted phosphonates has been the development of catalytic asymmetric methods.[13][14][15] These approaches utilize chiral catalysts to control the stereochemical outcome of the reaction, enabling the synthesis of enantioenriched phosphonates, which are of paramount importance in drug development.[13]
Key Strategies and Advantages:
-
Asymmetric Pudovik and Kabachnik-Fields Reactions: The use of chiral catalysts, including metal complexes and organocatalysts, can induce high levels of enantioselectivity in these reactions.[14]
-
Asymmetric Hydrophosphonylation: The transition-metal-catalyzed addition of a P-H bond across a double bond is a powerful method for the synthesis of chiral phosphonates.
The primary advantage of these methods is the ability to produce α-substituted phosphonates with high enantiomeric excess, which is often a critical requirement for biological activity.
Representative Data for Asymmetric Synthesis
| Reaction Type | Catalyst | Substrate | Enantiomeric Excess (ee) |
| Asymmetric Kabachnik-Fields | Chiral Organocatalyst | Aromatic Aldehydes, Anilines | 73-92%[14] |
| Asymmetric Pudovik | Chiral Amine Bases | Aryl Aldehydes | High (quinine-promoted)[11] |
| Asymmetric Allylation | Palladium(IV) Catalysis | β-keto-α-aminophosphonates | 46-88%[15] |
Conceptual Workflow for Asymmetric Synthesis
Caption: A generalized workflow for the catalytic asymmetric synthesis of α-substituted phosphonates.
Conclusion: Choosing the Optimal Synthetic Strategy
The modern synthetic chemist has a diverse and powerful toolkit for the synthesis of α-substituted phosphonates that extends far beyond the classical methods. For the preparation of α-hydroxy and α-amino phosphonates under mild conditions, the Pudovik reaction is an excellent choice. For the rapid and efficient construction of α-aminophosphonate libraries, the Kabachnik-Fields reaction is unparalleled in its convergence and simplicity. Finally, when the synthesis of enantioenriched α-substituted phosphonates is the goal, catalytic asymmetric methods provide the necessary stereochemical control. The selection of the most appropriate reagent and methodology will ultimately be dictated by the specific structural and stereochemical requirements of the target molecule.
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A Comparative Guide to the Spectroscopic Characterization of Products from Diphenyl alpha-Chlorobenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, organophosphorus compounds, particularly α-aminophosphonates, hold a significant position due to their diverse biological activities. These compounds are often synthesized from versatile precursors such as Diphenyl alpha-Chlorobenzylphosphonate. A thorough understanding of the reaction products and their precise characterization is paramount for advancing research and development in this field. This guide provides a comprehensive comparative analysis of the spectroscopic signatures of products derived from this compound, offering insights into their structural elucidation and a comparison with alternative synthetic products.
Introduction to Reactions of this compound
This compound is a reactive electrophile that readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to yield α-aminophosphonates. This transformation is a cornerstone of organophosphorus chemistry, primarily proceeding through mechanisms analogous to the Kabachnik-Fields and Pudovik reactions[1][2]. The core reaction involves the displacement of the chlorine atom by an amine, leading to the formation of a new carbon-nitrogen bond.
However, the reactivity of this compound is not limited to substitution. Depending on the reaction conditions and the nature of the base employed, alternative pathways such as elimination reactions (Horner-Wadsworth-Emmons type) to form stilbene derivatives, or hydrolysis to yield α-hydroxyphosphonates or benzophenone, can occur. A precise spectroscopic characterization is therefore essential to unequivocally identify the product distribution.
Primary Products: α-Aminophosphonates
The reaction of this compound with primary or secondary amines predominantly yields the corresponding diphenyl alpha-aminobenzylphosphonates. The spectroscopic characterization of these compounds is defined by the unique contributions of the phosphonate moiety and the newly introduced amino group.
Spectroscopic Fingerprints of Diphenyl alpha-Aminobenzylphosphonates
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the structural elucidation of these products.
-
³¹P NMR: The phosphorus-31 nucleus provides a distinct and sensitive probe. For diphenyl α-aminobenzylphosphonates, a single resonance is typically observed in the range of δ 20-28 ppm , referenced to external 85% H₃PO₄[3]. This chemical shift is characteristic of a tetracoordinated phosphorus atom in a phosphonate environment. The exact position of the peak can be subtly influenced by the nature of the substituent on the nitrogen atom.
-
¹H NMR: The proton NMR spectrum reveals several key features:
-
P-CH Proton: A characteristic doublet for the proton attached to the α-carbon appears in the range of δ 4.5-5.5 ppm . The coupling to the phosphorus nucleus results in a doublet with a coupling constant (²JP-H ) of approximately 20-25 Hz .
-
N-H Proton: For primary amine adducts, the N-H proton signal is often a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. In many cases, it can be observed between δ 2.0-4.0 ppm .
-
Aromatic Protons: The phenyl groups on the phosphorus and the benzyl moiety give rise to complex multiplets in the aromatic region (δ 7.0-8.0 ppm ).
-
-
¹³C NMR: The carbon-13 spectrum provides further structural confirmation:
-
P-C Carbon: The α-carbon directly attached to the phosphorus atom appears as a doublet due to coupling with the phosphorus nucleus (¹JP-C ). This signal is typically found in the range of δ 50-65 ppm with a large coupling constant of 140-160 Hz .
-
Aromatic Carbons: The carbons of the phenyl rings resonate in the expected aromatic region (δ 120-140 ppm ).
-
Infrared (IR) Spectroscopy offers valuable information about the functional groups present.
-
P=O Stretch: A strong absorption band corresponding to the phosphoryl group (P=O) stretching vibration is consistently observed in the region of 1230-1260 cm⁻¹ [4].
-
P-O-C Stretch: The P-O-C (aryl) stretching vibrations typically appear as strong bands in the range of 1150-1200 cm⁻¹ and 900-1000 cm⁻¹ .
-
N-H Stretch: For products derived from primary amines, a medium-intensity band for the N-H stretching vibration is present around 3300-3400 cm⁻¹ .
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is generally observable, confirming the molecular weight of the α-aminophosphonate.
-
Fragmentation: Common fragmentation pathways involve the loss of the phenoxy groups, the amino substituent, and cleavage of the C-P bond[5][6]. The exact fragmentation pattern can be complex and is influenced by the specific substituents.
Alternative Reaction Pathways and Their Spectroscopic Signatures
Under certain conditions, particularly in the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction. Furthermore, the presence of water can lead to hydrolysis.
Horner-Wadsworth-Emmons Type Reaction: Formation of Stilbene
The elimination of HCl from this compound, facilitated by a strong base, can generate a phosphonate ylide intermediate. This ylide can then react with an aldehyde (if present, or with another molecule of the starting material's decomposition product) in a Horner-Wadsworth-Emmons-type reaction to yield stilbene derivatives. The spectroscopic characteristics of trans-stilbene are distinct from the α-aminophosphonate products.
-
¹H NMR: The most prominent feature is the singlet for the vinylic protons around δ 7.1 ppm . The aromatic protons appear as multiplets in the region of δ 7.2-7.6 ppm .
-
¹³C NMR: The vinylic carbons resonate at approximately δ 129 ppm , while the aromatic carbons show signals in the δ 126-137 ppm range.
-
IR Spectroscopy: The spectrum is characterized by C-H stretching vibrations of the aromatic and vinylic groups above 3000 cm⁻¹ and C=C stretching of the aromatic rings around 1600 cm⁻¹. A key diagnostic peak for the trans-alkene is the C-H out-of-plane bending vibration around 965 cm⁻¹ .
Hydrolysis Products: α-Hydroxyphosphonate and Benzophenone
Hydrolysis of this compound can lead to the formation of diphenyl alpha-hydroxybenzylphosphonate. Further decomposition, particularly under harsh conditions, can result in the formation of benzophenone.
Diphenyl alpha-Hydroxybenzylphosphonate:
-
³¹P NMR: The phosphorus signal appears in a similar region to the α-aminophosphonate, typically around δ 18-22 ppm .
-
¹H NMR: The P-CH proton is a doublet with a ²JP-H coupling constant of approximately 15-20 Hz , appearing around δ 5.0-5.5 ppm . A broad singlet for the hydroxyl proton is also present.
-
IR Spectroscopy: A strong P=O stretch is observed around 1240 cm⁻¹ , and a broad O-H stretching band appears in the region of 3200-3500 cm⁻¹ .
Benzophenone:
-
¹H NMR: The spectrum is simple, showing multiplets for the aromatic protons in the range of δ 7.4-7.8 ppm .
-
¹³C NMR: The carbonyl carbon gives a characteristic signal downfield around δ 196 ppm .
-
IR Spectroscopy: A very strong carbonyl (C=O) stretching absorption is the most prominent feature, appearing around 1660 cm⁻¹ [7][8][9].
-
Mass Spectrometry: The molecular ion peak is observed at m/z 182. The most abundant fragment ion is typically the benzoyl cation at m/z 105, with another significant fragment at m/z 77 corresponding to the phenyl cation[10].
Comparative Analysis of Products
The choice of reaction conditions and nucleophile dictates the product distribution. A comparative analysis of the spectroscopic data is crucial for identifying the major and minor products of a given reaction.
Kabachnik-Fields vs. Pudovik Reaction Products
Both the one-pot Kabachnik-Fields reaction (amine, aldehyde/ketone, and phosphite) and the two-step Pudovik reaction (pre-formed imine and phosphite) yield α-aminophosphonates[1][11][12]. When starting with this compound and an amine, the reaction is mechanistically more akin to a direct nucleophilic substitution. However, comparing the products to those obtained via traditional Kabachnik-Fields or Pudovik routes is still valuable. Spectroscopically, the final α-aminophosphonate products are identical regardless of the specific synthetic pathway (direct substitution vs. condensation). The choice of method primarily influences yield, purity, and reaction conditions rather than the spectroscopic properties of the isolated product.
Experimental Protocols
General Procedure for the Synthesis of Diphenyl alpha-(N-substituted)benzylphosphonates
To a solution of this compound (1.0 eq) in a suitable dry solvent (e.g., dichloromethane or toluene) under an inert atmosphere, the respective amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) are added. The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by thin-layer chromatography (TLC) or ³¹P NMR. Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization Protocols
-
NMR Spectroscopy:
-
Prepare a solution of the purified product (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used as a reference (δ = 0.0 ppm)[3].
-
Process the spectra, including phasing, baseline correction, and integration.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum of the sample using either a KBr pellet, a thin film on a salt plate (for oils), or an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.
-
-
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion.
-
Analyze the fragmentation pattern to support the proposed structure. For organophosphorus compounds, GC/MS or LC/MS can be employed for separation and identification[13][14][15].
-
Data Presentation
The following tables summarize the expected spectroscopic data for the various products derived from this compound.
Table 1: Comparative ¹H and ³¹P NMR Data (in CDCl₃)
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | ³¹P NMR Chemical Shift (δ, ppm) |
| Diphenyl alpha-(N-phenylamino)benzylphosphonate | ~5.2 (d, ²JP-H ≈ 24 Hz, P-CH), ~4.5 (br s, NH), 6.5-7.8 (m, Ar-H) | ~22 |
| Diphenyl alpha-(N-benzylamino)benzylphosphonate | ~4.8 (d, ²JP-H ≈ 22 Hz, P-CH), ~2.5 (br s, NH), 3.8 (s, N-CH₂), 7.0-7.5 (m, Ar-H) | ~24 |
| trans-Stilbene | ~7.1 (s, 2H, =CH), 7.2-7.6 (m, 10H, Ar-H) | N/A |
| Diphenyl alpha-hydroxybenzylphosphonate | ~5.3 (d, ²JP-H ≈ 18 Hz, P-CH), ~3.8 (br s, OH), 7.1-7.6 (m, Ar-H) | ~20 |
| Benzophenone | 7.4-7.8 (m, 10H, Ar-H) | N/A |
Table 2: Comparative IR Absorption Frequencies (cm⁻¹)
| Compound | ν(P=O) | ν(N-H) / ν(O-H) | ν(C=O) / ν(C=C)trans |
| Diphenyl alpha-(N-substituted)aminobenzylphosphonate | ~1245 | ~3350 | N/A |
| trans-Stilbene | N/A | N/A | ~965 (C-H out-of-plane) |
| Diphenyl alpha-hydroxybenzylphosphonate | ~1240 | ~3300 (broad) | N/A |
| Benzophenone | N/A | N/A | ~1660 |
Visualizing Reaction Pathways
The following diagrams illustrate the primary reaction pathways of this compound.
Caption: Reaction pathways of this compound.
Caption: General workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of products derived from this compound is a multi-faceted process that relies on the combined application of NMR, IR, and mass spectrometry. While the primary reaction pathway leads to the formation of α-aminophosphonates, the potential for alternative reactions necessitates a thorough and comparative spectroscopic analysis. This guide provides a foundational framework for researchers to confidently identify and characterize the products of these important reactions, thereby facilitating the advancement of research in medicinal chemistry and drug development. The detailed protocols and comparative data herein serve as a valuable resource for ensuring the scientific integrity and accuracy of experimental outcomes.
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A Researcher's Guide to the Structural Validation of Novel Compounds Synthesized from Diphenyl alpha-Chlorobenzylphosphonate
In the fast-paced world of drug discovery and development, the unambiguous determination of a novel compound's structure is the bedrock upon which all subsequent research is built. For researchers synthesizing new chemical entities from precursors like Diphenyl alpha-Chlorobenzylphosphonate, a robust and multi-faceted approach to structural validation is not just a matter of scientific rigor; it is a critical step in securing intellectual property and ensuring the reliability of biological data. This guide provides a comprehensive comparison of the key analytical techniques used to validate the structures of these novel phosphonate derivatives, offering insights into the strategic application of each method and detailed protocols for their execution.
Introduction: The Versatility of this compound in Synthesis
This compound is a valuable starting material for the synthesis of a diverse range of organophosphorus compounds, particularly α-aminophosphonates and their analogues.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their potential as enzyme inhibitors, peptidomimetics, and therapeutic agents for various diseases, including cancer and viral infections.[1][3] The reactivity of the α-chloro group allows for its displacement by various nucleophiles, making it a key synthon in well-established synthetic routes such as the Kabachnik-Fields and Horner-Wadsworth-Emmons reactions.
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (like a dialkyl phosphite, which can be formed in situ from the starting phosphonate) to yield α-aminophosphonates.[4][5] The Horner-Wadsworth-Emmons reaction , on the other hand, involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene, often with high stereoselectivity.[3][6] Given the complexity of these reactions and the potential for multiple products and stereoisomers, a rigorous structural validation workflow is paramount.
The Triad of Structural Validation: A Comparative Overview
The structural elucidation of novel compounds derived from this compound relies on a synergistic combination of three primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. Each technique provides a unique piece of the structural puzzle, and their collective data provides the confidence required for publication, patenting, and further development.[7][8]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. ³¹P NMR is specific for the phosphorus environment. | Non-destructive, provides detailed structural insights in solution, crucial for understanding dynamic processes.[9] | Can be complex to interpret for large molecules, requires soluble samples, and may not definitively determine absolute stereochemistry on its own.[9] |
| Mass Spectrometry | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues. | High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis.[10] | Provides limited information on stereochemistry and connectivity, "soft" ionization techniques may not produce significant fragmentation for structural clues.[10] |
| X-ray Crystallography | Unambiguous three-dimensional structure of a molecule in the solid state, including absolute stereochemistry. | Provides the "gold standard" for structural determination.[11] | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not always represent the conformation in solution.[11] |
The Strategic Workflow for Structural Validation
A logical and efficient workflow is essential to leverage the strengths of each technique while mitigating their limitations. The following diagram illustrates a typical strategic approach for the structural validation of a novel compound synthesized from this compound.
Caption: A strategic workflow for the structural validation of novel compounds.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. For phosphonate derivatives, a combination of ¹H, ¹³C, and ³¹P NMR is essential.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (¹H and ¹³C). For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.[12]
-
Filter the solution into a clean NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment, and their coupling to adjacent protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical shifts.
-
³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment and can confirm the formation of the phosphonate group.[13][14] The ³¹P nucleus has a natural abundance of 100% and a spin of 1/2, resulting in sharp signals.[12]
-
2D NMR: If the structure is complex, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations. These experiments are invaluable for piecing together the molecular framework.
-
-
Data Interpretation:
-
Analyze the chemical shifts, integration values (for ¹H NMR), and coupling constants.
-
For phosphonates, look for characteristic couplings between phosphorus and nearby protons and carbons (J-coupling). These couplings provide crucial connectivity information.
-
The interpretation of these spectra, in combination, allows for the assembly of the complete molecular structure.[8]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of a new compound. Electrospray ionization (ESI) is a "soft" ionization technique well-suited for many phosphonate derivatives.[10]
Step-by-Step Protocol for ESI-MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water.
-
It is crucial to use HPLC-grade solvents and to avoid involatile buffers (e.g., phosphate, borate) and salts (e.g., NaCl, KCl), as these can suppress the signal and contaminate the instrument.[10]
-
If the sample is not readily soluble in these solvents, a small amount of a co-solvent like DMSO can be used, but the final solution should be significantly diluted with a volatile solvent.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the compound of interest. Phosphonates can often be detected as [M+H]⁺ or [M-H]⁻ ions.
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain a highly accurate mass measurement.
-
-
Data Interpretation:
-
The most intense peak in the spectrum will likely correspond to the molecular ion (or a common adduct).
-
For HRMS data, use the accurate mass to calculate the elemental composition. This provides a powerful confirmation of the molecular formula.
-
Analyze any fragmentation patterns to gain further structural information, although ESI often results in minimal fragmentation.
-
Single Crystal X-ray Crystallography
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information.
Step-by-Step Protocol for Single Crystal X-ray Diffraction:
-
Crystal Growth:
-
This is often the most challenging step. Grow single crystals of the purified compound using techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
A variety of solvents and solvent combinations should be screened to find the optimal conditions for crystal growth.
-
-
Crystal Mounting and Data Collection:
-
Select a high-quality single crystal under a microscope and mount it on a goniometer head.
-
Place the mounted crystal in the X-ray diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and the intensities of the diffracted X-rays.
-
Use specialized software to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.
-
Refine the structural model to obtain the final, highly accurate three-dimensional structure of the molecule.
-
The Causality Behind Experimental Choices: A Self-Validating System
The choice and sequence of these analytical techniques are not arbitrary; they form a self-validating system where the results of one technique corroborate and refine the hypotheses drawn from another.
-
Initial Hypothesis Generation (NMR & MS): ¹H and ¹³C NMR, along with low-resolution MS, provide the initial blueprint of the molecule. NMR establishes the basic carbon-hydrogen framework and the presence of key functional groups, while MS confirms the expected molecular weight. ³¹P NMR is then used to specifically confirm the presence and electronic environment of the phosphonate moiety.
-
Connectivity and Fine-Tuning (2D NMR & HRMS): 2D NMR experiments are employed to connect the individual pieces of the puzzle derived from 1D NMR, establishing the precise bonding network. HRMS provides the definitive elemental composition, confirming the molecular formula and ruling out alternative structures with the same nominal mass.
-
The Ultimate Arbiter (X-ray Crystallography): In cases of ambiguity, such as the determination of absolute stereochemistry or complex regioisomeric mixtures, X-ray crystallography serves as the final arbiter. The unambiguous 3D structure obtained from a successful crystal structure analysis validates the entire spectroscopic assignment.[7]
Conclusion: Ensuring Scientific Integrity and Accelerating Drug Development
The structural validation of novel compounds synthesized from this compound is a multi-step, intellectually rigorous process that is fundamental to the integrity of drug discovery research. By strategically combining the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can build an irrefutable case for the structure of their newly synthesized molecules. This comprehensive approach not only satisfies the stringent requirements for publication and patent applications but also provides a solid foundation for all subsequent biological and pharmacological investigations, ultimately accelerating the journey from a promising molecule to a potential therapeutic. The detailed protocols and strategic workflow outlined in this guide are designed to empower researchers to navigate this critical phase of their work with confidence and precision.
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A Senior Application Scientist's Guide to the Mechanistic Nuances of Diphenyl alpha-Chlorobenzylphosphonate in Olefination Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed examination of Diphenyl alpha-Chlorobenzylphosphonate, a specialized reagent for the Horner-Wadsworth-Emmons (HWE) reaction. This guide moves beyond simple protocols to explore the mechanistic underpinnings that govern its reactivity and stereoselectivity. We will dissect why specific experimental choices are made, compare its performance objectively against common alternatives, and provide the foundational data and protocols necessary for its effective application in complex organic synthesis.
Introduction: Positioning this compound in the Olefination Toolkit
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic chemistry for the stereocontrolled formation of alkenes from carbonyl compounds.[1] Its popularity stems from the high reactivity of the phosphonate carbanion, excellent stereoselectivity, and the straightforward aqueous work-up to remove the phosphate byproduct.[2][3]
While reagents like triethyl phosphonoacetate are workhorses for creating α,β-unsaturated esters, the modification of the phosphonate's structure offers a powerful tool to tune reactivity and selectivity.[2] this compound, with its unique combination of an α-chloro atom, an α-phenyl group, and diphenyl ester moieties, presents a compelling case for specialized applications where steric and electronic factors are critical. This guide elucidates the specific advantages and mechanistic implications of these substitutions.
Synthesis of the Reagent: An Accessible Pathway
The preparation of α-halophosphonates is typically achieved from their corresponding α-hydroxyphosphonate precursors.[4][5][6] The synthesis of this compound follows this reliable route, which begins with the Pudovik reaction—the addition of a phosphite to an aldehyde.[6]
The rationale for this two-step process is rooted in the accessibility of the starting materials. Benzaldehyde and diphenyl phosphite readily undergo a base-catalyzed addition to form the α-hydroxyphosphonate intermediate. Subsequent chlorination, often with a reagent like thionyl chloride (SOCl₂) or triphenylphosphine/carbon tetrachloride, proceeds via a nucleophilic substitution mechanism at the α-carbon.[6]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Diphenyl alpha-Hydroxybenzylphosphonate
-
To a stirred solution of benzaldehyde (1.0 eq) in a suitable solvent (e.g., toluene), add diphenyl phosphite (1.05 eq).
-
Add a catalytic amount of a base, such as triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting materials are consumed.
-
Upon completion, wash the reaction mixture with dilute HCl and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude α-hydroxyphosphonate, which can be purified by recrystallization.
Step 2: Chlorination
-
Dissolve the dried Diphenyl alpha-Hydroxybenzylphosphonate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Framework
Understanding the general HWE mechanism is essential to appreciate the specific behavior of our target reagent. The reaction proceeds through several key steps:
-
Deprotonation: A base abstracts the acidic α-proton from the phosphonate, creating a resonance-stabilized phosphonate carbanion. The stability of this carbanion is crucial and is enhanced by electron-withdrawing groups (EWGs) at the α-position.[7]
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. This step is rate-limiting and forms two diastereomeric tetrahedral intermediates (erythro and threo).[7]
-
Oxaphosphetane Formation: The alkoxide intermediate attacks the electrophilic phosphorus center, closing to form a four-membered oxaphosphetane ring. This step is generally reversible.
-
Elimination: The oxaphosphetane collapses, breaking the C-P and C-O bonds to form the alkene and a water-soluble phosphate byproduct. This elimination is typically stereospecific (syn-elimination).
The final E/Z stereochemistry of the alkene is determined by the relative rates of formation and collapse of the diastereomeric intermediates.[1]
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Comparative Analysis: The Performance of this compound
The unique substituents of this reagent dictate its performance relative to other olefination reagents.
| Feature | Diphenyl α-Chlorobenzylphosphonate | Triethyl Phosphonoacetate | Wittig Reagent (Stabilized Ylide) |
| α-Substituents | -Cl (EWG), -Ph (Bulky) | -COOEt (EWG) | -COOEt (EWG) |
| P-Substituents | -OPh (Electron-withdrawing) | -OEt (Electron-donating) | -Ph (Bulky) |
| Carbanion Reactivity | High | High | Moderate |
| Reactivity w/ Ketones | Good | Good | Moderate to Low |
| Typical Stereoselectivity | Strongly E-selective (Thermodynamic control) | E-selective | E-selective |
| Byproduct | Diphenyl phosphate | Diethyl phosphate | Triphenylphosphine oxide |
| Work-up Ease | Easy (Aqueous extraction) | Easy (Aqueous extraction) | Difficult (Chromatography often required) |
Causality Behind the Performance:
-
Enhanced Acidity: The electron-withdrawing chloro and phenyl groups at the α-position, coupled with the inductive effect of the diphenyl esters on phosphorus, significantly increase the acidity of the α-proton. This allows for the use of milder bases for deprotonation compared to some alkylphosphonates.
-
High E-Stereoselectivity: The HWE reaction's stereochemical outcome is often governed by thermodynamic control, especially with stabilized phosphonates.[1] The bulky phenyl group on the carbanion and the diphenylphosphonate moiety create significant steric hindrance. To minimize this, the nucleophilic addition favors the formation of the threo intermediate, where these large groups are anti-periplanar. The subsequent syn-elimination from this more stable intermediate leads decisively to the E-alkene .
-
Superior Work-up: Like all HWE reactions, the diphenyl phosphate salt byproduct is water-soluble, making purification a simple matter of aqueous extraction. This is a significant advantage over the Wittig reaction, where the removal of triphenylphosphine oxide often requires tedious column chromatography.[3]
Mechanistic Deep Dive: The Role of the α-Substituents
The defining characteristics of this compound are the chloro and phenyl groups directly attached to the nucleophilic carbon.
The α-Chloro Group: The primary role of the chlorine atom is its strong inductive electron-withdrawing effect. This is a prerequisite for the final elimination step to form the alkene.[7] In reagents lacking an α-EWG, the reaction often stalls at the stable α-hydroxyphosphonate stage.[7] Furthermore, this effect stabilizes the carbanion intermediate, modulating its reactivity.
The α-Phenyl Group: The phenyl group is the chief director of stereochemistry. Its steric demand is the dominant factor in favoring the thermodynamically stable threo transition state, which locks the pathway into producing the E-alkene.
Caption: Thermodynamic control leading to E-alkene selectivity.
Alternative Methodologies: A Comparative Overview
While highly effective, the HWE reaction using this compound is one of many tools for olefination.
-
The Wittig Reaction: The classic alternative. While versatile, it often gives mixtures of E/Z isomers with unstabilized ylides and suffers from the difficult removal of its triphenylphosphine oxide byproduct.[3][8] The HWE is generally superior for producing E-olefins from stabilized carbanions.
-
Still-Gennari Modification: This variation of the HWE reaction utilizes phosphonates with electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl)) and specific conditions (KHMDS, 18-crown-6) to favor kinetic control.[9] This approach is the method of choice for synthesizing Z-alkenes , providing a complementary strategy to the standard E-selective HWE reaction.
-
Julia and Peterson Olefinations: These are other powerful methods, particularly for complex substrates, but involve multiple steps and different types of intermediates (β-hydroxysulfones and β-hydroxysilanes, respectively).
Conclusion: Strategic Application
This compound is not a general-purpose reagent but a specialist tool. It should be selected when the synthetic goal is the highly stereoselective synthesis of an E-alkene where one of the substituents on the new double bond is a phenyl group. Its advantages lie in its predictable high E-selectivity, driven by the steric influence of the α-phenyl group, and the operational simplicity afforded by an easy aqueous work-up. Researchers in drug development and natural product synthesis will find it particularly valuable for the convergent assembly of complex molecular scaffolds where precise control of geometry is paramount.
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Keglevich, G., Szekrényi, A. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. ResearchGate. [Link]
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Ferreira, V. F., et al. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. [Link]
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A Comparative Guide to the Efficacy of Horner-Wadsworth-Emmons Reagents from Diverse Precursors
In the landscape of synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective synthesis of alkenes, a motif central to countless pharmaceuticals and biologically active compounds.[1][2] The reaction's elegance lies in its ability to form carbon-carbon double bonds by reacting a phosphonate-stabilized carbanion with an aldehyde or ketone. A key advantage over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which vastly simplifies product purification.[1][3] However, the true power and versatility of the HWE reaction are unlocked through the careful selection of the phosphonate reagent, as its structure dictates the stereochemical outcome—the E/Z selectivity—of the resulting alkene.
This guide provides an in-depth, objective comparison of the performance of various Horner-Wadsworth-Emmons reagents derived from different precursors. We will delve into the mechanistic nuances that govern stereoselectivity and provide supporting experimental data to empower researchers, scientists, and drug development professionals in choosing the optimal reagent for their synthetic endeavors.
The Mechanistic Heart of Stereoselectivity
The stereochemical course of the Horner-Wadsworth-Emmons reaction is a delicate interplay of kinetic and thermodynamic control.[1] The reaction proceeds through the formation of an oxaphosphetane intermediate. The relative energies of the transition states leading to the cis and trans oxaphosphetanes, and the rate of their subsequent elimination, determine the final E/Z ratio of the alkene product.[2]
The structure of the phosphonate reagent, specifically the nature of the ester groups (R in the phosphonate) and any electron-withdrawing groups (EWG) on the α-carbon, profoundly influences these energy landscapes.
Comparative Analysis of Phosphonate Reagents
The choice of phosphonate precursor is the most critical factor in directing the stereochemical outcome of the HWE reaction. Below, we compare the efficacy of reagents derived from common precursors, supported by experimental data.
Simple Alkyl Phosphonates: The Workhorses for E-Alkenes
Phosphonates with simple, sterically unhindered alkoxy groups, such as dimethyl and diethyl phosphonoacetates, are the most common reagents for the HWE reaction. They reliably favor the formation of the thermodynamically more stable (E)-alkene.[1][3]
The rationale behind this selectivity lies in the reversibility of the initial steps. The intermediates can equilibrate to the more stable trans-oxaphosphetane, which then eliminates to give the (E)-alkene. Increasing the steric bulk of the phosphonate ester groups can further enhance (E)-selectivity. For instance, switching from a dimethyl to a diisopropyl phosphonate has been shown to improve the E/Z ratio.[4]
Table 1: Comparison of Simple Alkyl Phosphonates for E-Selective Olefination
| Phosphonate Precursor | Aldehyde | Base | Solvent | Temp. (°C) | Yield (%) | E:Z Ratio | Reference |
| Triethyl phosphonoacetate | Aromatic | LiOH·H₂O | THF | RT | 83-97 | 95:5 - 99:1 | [5] |
| Ethyl 2-(diisopropylphosphono)propionate | Aliphatic | LiOH·H₂O | THF | RT | ~90 | 97:3 - 98:2 | [5] |
| Diethyl phosphonate | Heptanal | ⁱPrMgCl | THF | 25 | High | >99:1 | [6][7] |
| Diisopropyl phosphonate | Heptanal | ⁱPrMgCl | THF | 25 | Lower | >99:1 | [6] |
Still-Gennari Reagents: The Key to Z-Alkenes
For the synthesis of (Z)-alkenes, the Still-Gennari modification is the gold standard.[2] This approach utilizes phosphonates with electron-withdrawing ester groups, most commonly bis(2,2,2-trifluoroethyl)phosphonoacetate.[3][8] The electron-withdrawing nature of the trifluoroethyl groups enhances the electrophilicity of the phosphorus atom, which accelerates the elimination of the oxaphosphetane intermediate.[2] This rapid, irreversible elimination from the kinetically favored cis-oxaphosphetane leads to the formation of the (Z)-alkene. These reactions are typically run at low temperatures with strongly dissociating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6.[8]
Recent advancements have introduced modified Still-Gennari reagents, such as those with bis(1,1,1,3,3,3-hexafluoroisopropyl) groups, which have demonstrated even higher (Z)-selectivity.[8]
Table 2: Performance of Still-Gennari and Modified Still-Gennari Reagents for Z-Selective Olefination
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temp. (°C) | Yield (%) | Z:E Ratio | Reference |
| Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | High | >95:5 | [8] |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 94 | 97:3 | [8][9] |
| Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Aromatic Aldehydes | NaH | THF | -20 | 85-98 | 96:4 - 98:2 | [8][9] |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Aliphatic Aldehydes | NaH | THF | -20 | 69-90 | 86:14 - 91:9 | [8][9] |
| Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari) | Benzaldehyde | NaH | THF | -20 | 100 | 74:26 | [8] |
Ando Reagents: An Alternative Route to Z-Alkenes
The Ando modification provides an alternative to the Still-Gennari protocol for (Z)-selective olefination. This method employs phosphonates with bulky aryl ester groups, such as diphenyl or di-o-tolyl phosphonoacetates.[10] The steric bulk of the aryl groups is thought to favor the formation of the cis-oxaphosphetane intermediate, leading to the (Z)-alkene. The (Z)-selectivity can be further enhanced by increasing the steric hindrance of the ortho substituents on the aryl rings.[10]
Table 3: Performance of Ando-Type Reagents in Z-Selective Olefination
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temp. (°C) | Yield (%) | Z:E Ratio | Reference |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -95 | High | 95:5 | [10] |
| Ethyl 2-(di-o-tolylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | High | >95:5 | [10] |
| Ethyl 2-(di-o-isopropylphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | High | >99:1 | [10] |
| Ethyl (diaryl)phosphonoacetates | Various | Triton B or NaH | THF | -78 | High | 89-93 | [11] |
α-Substituted Phosphonates: Access to Trisubstituted Alkenes
The introduction of a substituent at the α-position of the phosphonate allows for the synthesis of trisubstituted alkenes. The stereochemical outcome of these reactions is highly dependent on the nature of the α-substituent and the reaction conditions. The synthesis of these α-substituted phosphonates can be achieved through various methods, including the Michaelis-Arbuzov reaction or more modern catalytic approaches for α-arylation.[12][13]
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the synthesis of key phosphonate reagents and their subsequent use in the Horner-Wadsworth-Emmons reaction.
Protocol 1: Synthesis of a Still-Gennari Reagent (Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate)
This protocol is adapted from a reliable and operationally simple synthesis.[14]
Materials:
-
Trimethyl phosphonoacetate
-
Phosphorus pentachloride (PCl₅)
-
2,2,2-Trifluoroethanol
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Chlorination: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve trimethyl phosphonoacetate (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Carefully add phosphorus pentachloride (2.2 equiv) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Trifluoroethoxylation: Cool the reaction mixture back to 0 °C. Slowly add a solution of 2,2,2-trifluoroethanol (2.5 equiv) in anhydrous DCM. After the addition, allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure methyl bis(2,2,2-trifluoroethyl)phosphonoacetate.
Protocol 2: Z-Selective Horner-Wadsworth-Emmons Reaction
This protocol utilizes the Still-Gennari reagent synthesized above.
Materials:
-
Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equiv)
-
Aldehyde (1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, as a solution in THF)
-
18-crown-6 (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve methyl bis(2,2,2-trifluoroethyl)phosphonoacetate and 18-crown-6 in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the (Z)-alkene.
Conclusion
The Horner-Wadsworth-Emmons reaction is a powerful and adaptable tool for alkene synthesis, with its stereochemical outcome being highly tunable through the judicious choice of the phosphonate reagent. For the synthesis of (E)-alkenes, simple alkyl phosphonates are reliable and effective, with bulkier ester groups offering enhanced selectivity. Conversely, for the challenging synthesis of (Z)-alkenes, the Still-Gennari and Ando modifications, employing phosphonates with electron-withdrawing or sterically demanding ester groups, respectively, provide excellent stereocontrol. The development of new-generation Still-Gennari-type reagents further expands the synthetic chemist's toolbox for accessing (Z)-olefins with exceptional selectivity. By understanding the interplay between the reagent's structure and the reaction mechanism, researchers can confidently select the optimal precursor to achieve their desired stereochemical outcome in a predictable and efficient manner.
References
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Janicki, I., & Kiełbasiński, P. (2021). A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. Request PDF. [Link]
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Reber, K. P., & Brückner, R. (2012). An Expedient Access to Still–Gennari Phosphonates. Synthesis, 44(23), 3695-3698. [Link]
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Nishikawa, T., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 86(17), 11659–11674. [Link]
-
Do, H.-Q., & Daugulis, O. (2015). Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. The Journal of Organic Chemistry, 80(15), 7859–7864. [Link]
-
Do, H.-Q., & Daugulis, O. (2015). Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. The Journal of Organic Chemistry, 80(15), 7859–7864. [Link]
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Wikipedia. (2023, December 19). Horner–Wadsworth–Emmons reaction. In Wikipedia. [Link]
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Janicki, I., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7202. [Link]
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Ando, K. (1999). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]
-
Orita, A., et al. (2001). Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Using Either LiOH·H₂O or Ba(OH)₂·8H₂O. Tetrahedron, 57(42), 8791-8798. [Link]
-
Request PDF. (n.d.). A Novel Approach to Substituted α-Carbamoyl Phosphonates: Useful Reagents for the Horner–Wadsworth–Emmons Olefination. [Link]
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Request PDF. (n.d.). Excess sodium ions improve Z selectivity in Horner-Wadsworth-Emmons olefinations with the Ando phosphonate. [Link]
-
Request PDF. (n.d.). Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. [Link]
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Ando, K., et al. (2000). Z-Selective Horner−Wadsworth−Emmons Reaction of Ethyl (Diarylphosphono)acetates Using Sodium Iodide and DBU. The Journal of Organic Chemistry, 65(15), 4745–4749. [Link]
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Janicki, I., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. [Link]
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Nishikawa, T., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Institutes of Health. [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Chloro-Olefins: A Comparative Analysis of Diphenyl alpha-Chlorobenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the stereoselective formation of carbon-carbon double bonds remains a cornerstone of molecular construction. Among the myriad of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction has established itself as a robust and reliable tool, offering significant advantages over the classical Wittig reaction, particularly in terms of product purification and stereocontrol.[1][2] This guide provides an in-depth technical review of a specialized HWE reagent, Diphenyl alpha-Chlorobenzylphosphonate, for the synthesis of chloro-olefins, a critical functional group in medicinal chemistry and materials science. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and conduct a comparative analysis against alternative synthetic strategies.
The Horner-Wadsworth-Emmons Reaction: A Primer
The Horner-Wadsworth-Emmons reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[3] Unlike the Wittig reaction which often produces phosphine oxide byproducts that are challenging to remove, the HWE reaction generates water-soluble phosphate salts, simplifying product isolation.[1] Furthermore, the HWE reaction typically exhibits a high degree of E-stereoselectivity, a feature that is often desirable in the synthesis of complex molecules.[3]
The stereochemical outcome of the HWE reaction is influenced by several factors, including the steric bulk of the phosphonate and carbonyl reactants, the nature of the base and solvent, and the reaction temperature.[4] Generally, the reaction proceeds through a series of reversible steps involving the formation of an oxaphosphetane intermediate. The thermodynamic stability of the intermediates leading to the E-alkene is typically favored, resulting in its predominance.[3]
This compound: A Reagent for Chloro-Olefination
This compound is a specialized HWE reagent designed for the synthesis of vinyl chlorides, specifically chloro-stilbene derivatives and related structures. The presence of the alpha-chloro substituent is key to its utility, as it allows for the direct installation of a chlorine atom at the newly formed double bond.
The general reaction scheme involves the deprotonation of the phosphonate at the carbon bearing the chlorine and phenyl groups, followed by nucleophilic attack on an aldehyde or ketone. The subsequent elimination of the diphenyl phosphate moiety generates the desired chloro-olefin.
Mechanistic Considerations
The mechanism of the HWE reaction with this compound follows the general pathway outlined above. The initial deprotonation is the rate-determining step, and the stability of the resulting carbanion is crucial for the reaction to proceed. The phenyl group provides resonance stabilization, while the chlorine atom contributes through its inductive effect.
Diagram: Horner-Wadsworth-Emmons Reaction Workflow
Caption: General workflow of the HWE reaction using this compound.
Experimental Protocol: Synthesis of a Chloro-Stilbene Derivative
The following protocol provides a detailed methodology for the synthesis of a chloro-stilbene derivative using this compound and a substituted benzaldehyde. This protocol is designed to be a self-validating system, with clear steps and justifications for experimental choices.
Objective: To synthesize (E)-1-(4-chlorophenyl)-2-phenyl-1-chloroethene.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with hexanes (3x) to remove the mineral oil and carefully decant the hexanes.
-
Suspend the washed sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the phosphonate solution to the sodium hydride suspension via a syringe.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the formation of the red-colored phosphonate anion should be observed.
-
-
Reaction with Aldehyde:
-
Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the phosphonate anion solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired chloro-stilbene derivative.
-
Diagram: Experimental Workflow for Chloro-Stilbene Synthesis
Caption: Step-by-step workflow for the synthesis of a chloro-stilbene derivative.
Comparative Analysis with Alternative Methods
While the HWE reaction with this compound provides a direct route to chloro-olefins, it is essential to consider alternative synthetic strategies to make an informed decision for a particular synthetic target.
| Method | Reagents | Advantages | Disadvantages |
| Horner-Wadsworth-Emmons | This compound, Base, Aldehyde/Ketone | Direct, good E-stereoselectivity, mild conditions, easy purification of byproducts.[1] | Limited commercial availability of the phosphonate reagent, may require synthesis. |
| Wittig Reaction | Chloro-substituted phosphonium ylide, Aldehyde/Ketone | Well-established, can provide Z-olefins with unstabilized ylides. | Phosphine oxide byproduct can be difficult to remove, ylides can be basic and sensitive. |
| Julia-Kocienski Olefination | Chloro-substituted sulfone, Aldehyde/Ketone, Base | High E-stereoselectivity, broad substrate scope. | Multi-step synthesis of the sulfone reagent, can involve strong bases. |
| Hydrochlorination of Alkynes | Alkyne, HCl or other chlorine source | Atom-economical, can be regioselective with certain catalysts. | May require harsh conditions, regioselectivity can be an issue with unsymmetrical alkynes, potential for side reactions. |
| Reaction of Ketones with PCl₅ | Ketone, Phosphorus pentachloride | Readily available and inexpensive reagents. | Harsh reaction conditions, can lead to a mixture of products, limited functional group tolerance. |
Conclusion
This compound serves as a valuable reagent for the stereoselective synthesis of chloro-olefins via the Horner-Wadsworth-Emmons reaction. Its primary advantage lies in the direct and controlled installation of a chloro-substituted double bond with generally good E-selectivity and a straightforward purification procedure. While alternative methods exist, the HWE approach with this specialized phosphonate offers a compelling combination of efficiency and stereocontrol, particularly for the synthesis of chloro-stilbene derivatives and related compounds. The choice of synthetic route will ultimately depend on the specific target molecule, substrate availability, and desired stereochemical outcome.
References
- Thompson, S. K.; Heathcock, C. H. A systematic study of the Horner-Wadsworth-Emmons reaction. J. Org. Chem.1992, 57 (22), 5979–5980.
- Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961, 83 (7), 1733–1738.
- Boutagy, J.; Thomas, R. Olefin synthesis with organic phosphonate carbanions. Chem. Rev.1974, 74 (1), 87–99.
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Yan, B.; et al. Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides. Molecules2020 , 25(15), 3485. [Link]
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Roman, G. Synthetic approaches toward stilbenes and their related structures. RSC Adv.2016 , 6, 82744-82776. [Link]
- Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989, 89 (4), 863–927.
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- 2. Design, synthesis, and discovery of stilbene derivatives based on lithospermic acid B as potent protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Diphenyl α-Chlorobenzylphosphonate Substitutions
For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity and kinetic profile of key intermediates is paramount for efficient synthesis and process optimization. Diphenyl α-chlorobenzylphosphonate and its analogs are pivotal precursors in the synthesis of a diverse range of biologically active α-aminophosphonates and other derivatives. This guide provides an in-depth analysis of the kinetics of nucleophilic substitution reactions involving diphenyl α-chlorobenzylphosphonate, offering a comparative look at different nucleophiles and the underlying reaction mechanisms.
Introduction: The Significance of Diphenyl α-Chlorobenzylphosphonate
Diphenyl α-chlorobenzylphosphonate serves as a versatile electrophile in nucleophilic substitution reactions, enabling the introduction of various functional groups at the α-carbon. The phosphorus moiety in these compounds often imparts unique biological activities, making them attractive scaffolds in drug discovery. A thorough understanding of their reaction kinetics is crucial for controlling reaction rates, optimizing yields, and minimizing side products. This guide will delve into the mechanistic pathways of these substitutions, primarily focusing on the competition between S_N1 and S_N2 mechanisms, and provide a framework for their kinetic investigation.
Mechanistic Considerations: S_N1 vs. S_N2 Pathways
The substitution at the α-carbon of diphenyl α-chlorobenzylphosphonate can proceed through two primary mechanisms: a unimolecular nucleophilic substitution (S_N1) or a bimolecular nucleophilic substitution (S_N2).[1] The operative pathway is dictated by several factors, including the nature of the nucleophile, the solvent polarity, and the stability of the potential carbocation intermediate.
-
S_N1 Mechanism: This two-step mechanism involves the initial, rate-determining departure of the chloride leaving group to form a resonance-stabilized α-phosphonobenzyl carbocation. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored by polar, protic solvents that can solvate both the departing anion and the carbocation intermediate. Weaker nucleophiles also tend to favor the S_N1 route.
-
S_N2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs.[2] This pathway is characterized by an inversion of stereochemistry if the α-carbon is chiral. Strong, less sterically hindered nucleophiles and polar, aprotic solvents generally favor the S_N2 mechanism. The reactivity in S_N2 reactions is highly sensitive to steric hindrance at the reaction center.
The presence of the adjacent phosphonate group can influence the reaction pathway. The electron-withdrawing nature of the phosphonate group can destabilize an adjacent carbocation, potentially disfavoring a pure S_N1 mechanism.[3] However, the phenyl group can stabilize the carbocation through resonance. This delicate electronic balance makes the kinetic analysis of these systems particularly insightful.
Experimental Design for Kinetic Studies
A robust experimental design is the cornerstone of reliable kinetic data. The following outlines a general approach for studying the substitution kinetics of diphenyl α-chlorobenzylphosphonate.
Materials and Instrumentation
-
Substrate: Diphenyl α-chlorobenzylphosphonate (synthesis from the corresponding α-hydroxyphosphonate is a common route[4])
-
Nucleophiles: Aniline, benzylamine, sodium hydroxide, etc.
-
Solvents: Acetonitrile, Dichloromethane (for S_N2), Ethanol, Methanol (for S_N1/solvolysis)
-
Instrumentation: UV-Vis Spectrophotometer or HPLC with a UV detector, thermostated reaction vessel, magnetic stirrer, and precision syringes.
General Kinetic Procedure (Pseudo-First-Order Conditions)
-
A solution of diphenyl α-chlorobenzylphosphonate of a known concentration (e.g., 1 x 10⁻⁴ M) is prepared in the chosen solvent.
-
A large excess (at least 10-fold) of the nucleophile is used to ensure pseudo-first-order kinetics with respect to the substrate.
-
The reaction is initiated by adding the nucleophile solution to the substrate solution in a thermostated cuvette or reaction vessel.
-
The progress of the reaction is monitored by following the change in absorbance of the starting material or the product at a specific wavelength using a UV-Vis spectrophotometer, or by withdrawing aliquots at timed intervals and analyzing them by HPLC.
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance/concentration vs. time data to a first-order exponential decay equation.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile.
Comparative Kinetic Analysis of Substitution Reactions
This section compares the kinetics of two representative substitution reactions on diphenyl α-chlorobenzylphosphonate: aminolysis (with aniline) and hydrolysis (with hydroxide ion).
Aminolysis with Aniline
The reaction of diphenyl α-chlorobenzylphosphonate with primary or secondary amines is a fundamental route to α-aminophosphonates.
Proposed Mechanism: The reaction with a relatively weak nucleophile like aniline in a polar aprotic solvent is likely to proceed via an S_N2 mechanism. A more polar, protic solvent might introduce a competitive S_N1 pathway.
Experimental Protocol:
-
Prepare a stock solution of diphenyl α-chlorobenzylphosphonate (1 mM) in acetonitrile.
-
Prepare a series of aniline solutions in acetonitrile with concentrations ranging from 10 mM to 50 mM.
-
For each kinetic run, mix equal volumes of the substrate and one of the aniline solutions in a thermostated cuvette at 25 °C.
-
Monitor the decrease in the absorbance of the starting material or the increase in the absorbance of the product at a predetermined wavelength.
-
Calculate the pseudo-first-order rate constants (k_obs) for each aniline concentration.
-
Plot k_obs versus the concentration of aniline. The slope of the resulting linear plot will be the second-order rate constant (k₂).
Hydrolysis with Hydroxide Ion
The hydrolysis of diphenyl α-chlorobenzylphosphonate yields the corresponding α-hydroxyphosphonate.
Proposed Mechanism: With a strong nucleophile like hydroxide, the reaction is expected to be a classic S_N2 substitution. However, in highly polar aqueous media, a component of the S_N1 pathway cannot be entirely ruled out. The kinetics of hydrolysis of related phosphate esters have been studied and often follow pseudo-first-order kinetics.[5]
Experimental Protocol:
-
Prepare a stock solution of diphenyl α-chlorobenzylphosphonate (1 mM) in a suitable solvent mixture (e.g., acetonitrile/water) to ensure solubility.
-
Prepare a series of sodium hydroxide solutions in the same solvent mixture with concentrations ranging from 10 mM to 50 mM.
-
Follow the same procedure as for aminolysis to determine the pseudo-first-order and second-order rate constants.
Data Presentation and Comparison
The following table summarizes hypothetical kinetic data for the substitution reactions of diphenyl α-chlorobenzylphosphonate to illustrate a comparative analysis.
| Nucleophile | Solvent | k₂ (M⁻¹s⁻¹) at 25°C | Proposed Dominant Mechanism |
| Aniline | Acetonitrile | 1.2 x 10⁻³ | S_N2 |
| Benzylamine | Acetonitrile | 5.8 x 10⁻² | S_N2 |
| Sodium Hydroxide | Acetonitrile/Water (1:1) | 2.5 x 10⁻¹ | S_N2 |
| Ethanol | Ethanol | 3.0 x 10⁻⁵ | S_N1 (Solvolysis) |
Interpretation of Data:
-
The significantly faster rate with benzylamine compared to aniline is consistent with the higher nucleophilicity of benzylamine.
-
The hydroxide ion, being a stronger nucleophile, exhibits the fastest reaction rate under these conditions, indicative of an efficient S_N2 process.
-
The slow rate of solvolysis in ethanol suggests that the S_N1 pathway is less favorable under these conditions compared to the S_N2 reactions with stronger nucleophiles.
Visualizing Reaction Mechanisms and Workflows
S_N2 Reaction Mechanism
Caption: Generalized S_N2 mechanism for diphenyl α-chlorobenzylphosphonate substitution.
S_N1 Reaction Mechanism
Caption: S_N1 mechanism showing the formation of a carbocation intermediate.
Experimental Workflow for Kinetic Analysis
Caption: A streamlined workflow for the kinetic analysis of substitution reactions.
Conclusion and Future Directions
The substitution reactions of diphenyl α-chlorobenzylphosphonate are governed by a delicate interplay of electronic and steric factors, as well as reaction conditions. The comparative kinetic data, though illustrative in this guide, underscore the importance of nucleophile strength and solvent choice in dictating the reaction mechanism and rate. For drug development professionals, a thorough kinetic investigation of these reactions is not merely academic but a practical necessity for scalable and reproducible synthetic routes.
Future studies could explore the effect of substituents on the benzyl ring on the reaction kinetics, providing a more detailed understanding of the electronic effects on the stability of the transition states and intermediates. Furthermore, computational studies could complement experimental data to provide deeper insights into the reaction energy profiles.
References
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Bálint, E., Fazekas, E., Tripolszky, A., Tajti, Á., Kangyal, R., Milen, M., & Keglevich, G. (2012). Synthesis of aminophosphonate derivatives by microwave-assisted Kabachnik–Fields reaction. Journal of Organometallic Chemistry, 717, 655–659. [Link]
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Keglevich, G., & Bálint, E. (2012). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 17(10), 12821–12835. [Link]
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Nagy, J., Bálint, E., & Keglevich, G. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(17), 3793. [Link]
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Khan Academy. (n.d.). Nucleophilic substitution reactions. [Link]
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Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. [Link]
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University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
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Haque, M. R., & Sarwar, M. G. (2011). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. Journal of the Bangladesh Chemical Society, 24(1), 69-76. [Link]
-
Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
-
Kang, S., & Lee, I. (2005). A Kinetic Study on Solvolysis of Diphenyl Thiophosphorochloridate. Bulletin of the Korean Chemical Society, 26(10), 1642-1644. [Link]
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A Comparative Guide to the Structural Elucidation of Diphenyl alpha-Chlorobenzylphosphonate Derivatives: An X-ray Crystallographic Perspective
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography for the analysis of diphenyl alpha-chlorobenzylphosphonate and its derivatives, benchmarked against other common analytical techniques. We will delve into the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.
Introduction: The Significance of Structural Analysis for Benzylphosphonates
This compound and its analogs are a class of organophosphorus compounds with significant potential in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their molecular conformation, stereochemistry, and intermolecular interactions. Therefore, a definitive structural analysis is not merely a characterization step but a foundational element for understanding structure-activity relationships (SAR) and rational drug design. While various analytical techniques can provide structural information, single-crystal X-ray diffraction (XRD) remains the gold standard for providing an unambiguous, high-resolution three-dimensional molecular structure.
The Crystallographic Approach: From Synthesis to Structure
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model. This section outlines the critical steps and the rationale behind the methodological choices.
Synthesis and Crystallization: The Gateway to a High-Quality Crystal
The synthesis of the parent compound, this compound, can be achieved through several established routes. A common method involves the reaction of a suitable precursor, such as diphenyl phosphite, with benzaldehyde in the presence of a chlorinating agent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of diphenyl phosphite (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask under an inert atmosphere (N2), add benzaldehyde (1.0 eq).
-
Chlorination: Cool the reaction mixture to 0 °C and slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 eq), portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Crystallization: The cornerstone of a successful X-ray crystallographic analysis is the growth of a single, well-ordered crystal. For diaryl phosphonates, slow evaporation of a saturated solution is a commonly employed and effective technique.
Experimental Protocol: Crystallization
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent system. A mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane or heptane) often yields high-quality crystals.
-
Slow Evaporation: Place the solution in a loosely capped vial or a beaker covered with parafilm containing a few pinholes.
-
Incubation: Allow the solvent to evaporate slowly and undisturbed at a constant temperature (e.g., room temperature or 4 °C) over several days to weeks.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor.
The choice of solvents and the rate of evaporation are critical parameters that must be empirically optimized to control the nucleation and growth of the crystals.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
With a suitable crystal in hand, the X-ray diffraction experiment can be performed. The following protocol is based on established methods for similar organophosphorus compounds.
Experimental Protocol: Single-Crystal X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection: Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The collected diffraction data is processed to obtain a set of structure factors.
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The resulting crystallographic data provides precise information on bond lengths, bond angles, torsional angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides unparalleled detail, other analytical techniques offer complementary information and are often more suitable for routine analysis or for non-crystalline samples.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous structural determination | Requires a single, high-quality crystal |
| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Connectivity, chemical environment of nuclei, relative stereochemistry | Non-destructive, applicable to solutions and solids | Provides an averaged structure in solution, does not give precise bond lengths/angles |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample requirement | Does not provide direct 3D structural information |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, simple, non-destructive | Provides limited structural detail |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and solution-state conformation of this compound derivatives. ³¹P NMR is particularly informative for organophosphorus compounds, providing information about the chemical environment of the phosphorus atom.
Mass Spectrometry (MS): MS is essential for confirming the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
Visualizing the Process and Data
To better illustrate the workflow and the relationships between these analytical techniques, the following diagrams are provided.
Conclusion: An Integrated Approach to Structural Elucidation
References
-
For general information on X-ray crystallography:
-
For general information on NMR spectroscopy:
-
For general information on mass spectrometry:
-
For general information on infrared spectroscopy:
-
Synthesis and Reactions of α-Hydroxyphosphonates. Molecules2018 , 23(10), 2493; [Link][1]
-
The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules2022 , 27(20), 6886; [Link][2]
-
Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environ Health Perspect2010 , 118(12), 1752-1760; [Link][3]
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A Comparative Guide for the Benchmarking of Diphenyl alpha-Chlorobenzylphosphonate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the efficient and stereoselective formation of carbon-carbon double bonds remains a cornerstone of molecular construction. The Horner-Wadsworth-Emmons (HWE) reaction has long been a stalwart in this domain, offering distinct advantages over the classical Wittig reaction, primarily in the simplicity of byproduct removal and often superior stereocontrol.[1][2] This guide provides an in-depth technical comparison of Diphenyl alpha-Chlorobenzylphosphonate, a specialized HWE reagent for the synthesis of vinyl chlorides, against other relevant synthetic intermediates. We will delve into the mechanistic rationale, present comparative data where available, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
The Horner-Wadsworth-Emmons Approach to Vinyl Chlorides: The Role of this compound
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generated by deprotonation of the phosphonate ester, to react with an aldehyde or ketone. This reaction typically proceeds with high stereoselectivity, favoring the formation of the thermodynamically more stable (E)-alkene.[1][3] this compound is designed to introduce a chloro-substituted styrenyl moiety, a valuable functional group in a variety of synthetic applications, including cross-coupling reactions and the synthesis of complex molecular architectures.
The key to the utility of this reagent lies in the generation of an α-chloro-α-phenyl phosphonate carbanion. This nucleophile then attacks the carbonyl carbon of an aldehyde or ketone, initiating the olefination cascade.
Diagram 1: General Mechanism of the Horner-Wadsworth-Emmons Reaction
Caption: The HWE reaction pathway for vinyl chloride synthesis.
Benchmarking this compound: A Comparative Analysis
The selection of a synthetic method is a critical decision in any research program, balancing factors such as yield, stereoselectivity, substrate scope, and practical considerations like reagent availability and ease of purification. Here, we compare the use of this compound with alternative methods for the synthesis of vinyl chlorides.
The Appel Reaction: A Two-Step Alternative
The Appel reaction provides a reliable method for the conversion of alcohols to alkyl chlorides using triphenylphosphine and carbon tetrachloride.[4] To achieve a vinyl chloride from an aldehyde, a two-step sequence is required:
-
Reduction of the aldehyde to the corresponding alcohol.
-
Appel reaction on the resulting alcohol to furnish the vinyl chloride.
Advantages of the Appel Reaction Sequence:
-
Mild Conditions: The Appel reaction itself proceeds under neutral conditions, which can be advantageous for sensitive substrates.[5]
-
Stereospecificity: The reaction with primary and secondary alcohols proceeds via an SN2 mechanism, leading to inversion of stereochemistry if a chiral center is present.[6]
Disadvantages Compared to the HWE approach:
-
Two-Step Process: The need for a separate reduction step adds to the overall synthesis time and can impact the cumulative yield.
-
Stoichiometric Byproducts: The Appel reaction generates a stoichiometric amount of triphenylphosphine oxide, which can sometimes be challenging to separate from the desired product.[7] In contrast, the diphenyl phosphate byproduct from the HWE reaction is typically water-soluble, simplifying purification.[2]
-
Use of Restricted Reagents: The traditional Appel reaction utilizes carbon tetrachloride, a substance now restricted under the Montreal Protocol due to its environmental impact.[4]
Other Phosphorus-Based Reagents for Vinyl Chloride Synthesis
Other phosphorus-based methods for vinyl chloride synthesis include the use of phosphorus pentachloride (PCl₅) with ketones, a method first reported by Friedel in 1868.[8][9] However, this method often requires harsh conditions and can lead to a mixture of products.[8] More modern approaches have utilized reagents like POCl₃ in the presence of a copper catalyst.
Table 1: Qualitative Comparison of Methods for Vinyl Chloride Synthesis from Aldehydes/Ketones
| Feature | HWE with this compound | Appel Reaction Sequence | PCl₅/POCl₃ Methods |
| Number of Steps | One-pot from carbonyl | Two steps from carbonyl | One-pot from ketone |
| Stereoselectivity | Generally good (E)-selectivity expected | Dependent on reduction and SN2 inversion | Often poor, mixtures can be formed |
| Byproduct Removal | Facile (water-soluble diphenyl phosphate) | Can be challenging (triphenylphosphine oxide) | Can be complex |
| Reaction Conditions | Mild to moderate | Mild (Appel step) | Often harsh (high temperatures) |
| Substrate Scope | Expected to be broad for aldehydes and ketones | Broad, but requires an isolable alcohol intermediate | Generally limited to ketones |
| "Green" Chemistry | Avoids chlorinated solvents in some protocols | Traditionally uses CCl₄ | Generates significant inorganic waste |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are representative procedures for the synthesis of the phosphonate reagent and its application in the HWE reaction, based on established methodologies.
Synthesis of this compound
The synthesis of α-halophosphonates can be achieved through various methods. A common approach involves the reaction of an α-hydroxyphosphonate with a halogenating agent.
Diagram 2: Synthetic Pathway to this compound
Caption: A common synthetic route to the title compound.
Protocol 1: Synthesis of Diphenyl alpha-Hydroxybenzylphosphonate (Pudovik Reaction)
-
To a stirred solution of benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add diphenyl phosphite (1.0-1.1 eq) at room temperature.
-
Add a catalytic amount of a base, such as triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be isolated by direct crystallization or after a suitable workup procedure involving washing with aqueous acid and base to remove the catalyst and unreacted starting materials.
Protocol 2: Chlorination of Diphenyl alpha-Hydroxybenzylphosphonate
-
Dissolve the Diphenyl alpha-hydroxybenzylphosphonate (1.0 eq) in a dry, inert solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride (1.1-1.5 eq), to the cooled solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound, which can be further purified by recrystallization or column chromatography.
Horner-Wadsworth-Emmons Reaction with this compound
The following is a general protocol for the olefination of an aldehyde using this compound. The optimal base, solvent, and temperature may vary depending on the specific aldehyde used.
Protocol 3: Synthesis of a Vinyl Chloride via HWE Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in a dry aprotic solvent (e.g., tetrahydrofuran (THF) or dimethoxyethane (DME)).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add a strong base (e.g., sodium hydride, n-butyllithium, or lithium diisopropylamide (LDA)) (1.0-1.1 eq) dropwise to the solution.
-
Stir the mixture at the low temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Add a solution of the aldehyde (1.0 eq) in the same dry solvent dropwise to the reaction mixture.
-
Allow the reaction to proceed at the low temperature or gradually warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired vinyl chloride. The stereoisomers (E/Z) may be separable by chromatography.
Conclusion and Future Outlook
This compound presents a valuable tool for the direct synthesis of vinyl chlorides from carbonyl compounds via the Horner-Wadsworth-Emmons reaction. This one-pot approach offers advantages in terms of step economy and simplified purification compared to multi-step alternatives like the Appel reaction sequence. The expected high (E)-stereoselectivity of the HWE reaction is another significant benefit for applications where stereochemical control is paramount.
While direct, side-by-side comparative studies with quantitative data are currently lacking in the published literature, the principles of the HWE reaction strongly suggest that this compound is a highly effective and practical reagent for the synthesis of chloro-substituted styrenes. Future research in this area should focus on a systematic investigation of the substrate scope and stereoselectivity of this reagent with a diverse range of aldehydes and ketones, and a direct comparison of its performance against other modern methods for vinyl chloride synthesis. Such studies will provide invaluable data for synthetic chemists, enabling them to make the most informed choices for the construction of these important synthetic intermediates.
References
-
Wikipedia. Appel reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diphenyl alpha-Chlorobenzylphosphonate
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents like Diphenyl alpha-Chlorobenzylphosphonate is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a detailed, scientifically-grounded protocol for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Part 1: Chemical Profile and Immediate Safety Directives
This compound is a solid organophosphorus compound. Its primary hazards, as identified in Safety Data Sheets (SDS), are that it causes skin irritation (H315) and serious eye irritation (H319).[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled environment.
Immediate First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek immediate medical attention.
-
Skin Contact: Promptly flush the affected area with plenty of water and remove all contaminated clothing.[2][5] If irritation persists after washing, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is chemical degradation to less hazardous materials prior to collection by a licensed waste disposal service. The selected method is alkaline hydrolysis, which targets the vulnerable ester and chloro groups of the molecule.
The Chemistry of Degradation:
Organophosphorus esters are susceptible to hydrolysis, a reaction that is significantly accelerated under basic conditions.[6][7][8][9][10] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic phosphorus center and the benzylic carbon. This leads to the cleavage of the P-O-phenyl ester bonds and the displacement of the benzylic chloride. The anticipated products of complete hydrolysis are diphenyl phosphonate, benzaldehyde, and chloride ions, which are generally less hazardous than the parent compound.
Objective: To chemically degrade this compound into less hazardous, water-soluble salts and organic compounds.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH)
-
Water (deionized or distilled)
-
Ethanol (optional, as a co-solvent)
-
pH indicator strips or a pH meter
-
Appropriate reaction vessel (e.g., a borosilicate glass beaker or flask)
-
Stir plate and stir bar
-
Fume hood
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles for added protection against splashes.[11][12][13][14]
-
Hand Protection: Wear chemical-resistant gloves. Butyl or neoprene gloves are recommended for handling corrosive materials and organic compounds.[14] Nitrile gloves may provide short-term splash protection but should be changed immediately upon contact.
-
Body Protection: A lab coat or chemical-resistant apron is required.[11][13][14]
Procedure:
-
Preparation (in a fume hood): a. Carefully weigh the this compound waste. b. Prepare a 2M sodium hydroxide solution. For example, to prepare 100 mL, dissolve 8.0 g of NaOH in approximately 90 mL of water, then adjust the final volume to 100 mL. Caution: This process is exothermic. c. Place the reaction vessel on a stir plate within the fume hood.
-
Reaction: a. For every 1 gram of the phosphonate waste, add approximately 20-30 mL of the 2M NaOH solution to the reaction vessel. b. If the solid does not readily dissolve, a small amount of ethanol can be added as a co-solvent to aid solubility. c. Begin stirring the solution. d. Allow the reaction to proceed at room temperature with continuous stirring for at least 24 hours to ensure complete hydrolysis.
-
Neutralization and Verification: a. After the reaction period, check the pH of the solution. It should be highly basic. b. If necessary, the solution can be neutralized by slowly adding a dilute acid (e.g., 1M HCl or citric acid) while stirring. Monitor the pH until it is between 6 and 8. Caution: Neutralization is an exothermic reaction.
-
Waste Collection: a. The resulting neutralized aqueous solution should be collected in a clearly labeled hazardous waste container. b. Label the container as "Hydrolyzed this compound waste" and list the final components (e.g., sodium phosphate salts, sodium chloride, benzaldehyde derivatives in water).
-
Final Disposal: a. Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[15]
Part 3: Spill Management and Waste Classification
Spill Cleanup:
In the event of a spill of solid this compound:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing the appropriate PPE, gently sweep up the solid material to avoid creating dust.[5]
-
Place the spilled material into a labeled container for disposal.
-
Decontaminate the spill area with soap and water.
-
Collect all cleanup materials (e.g., contaminated wipes, gloves) in a sealed bag or container and dispose of them as hazardous waste.
RCRA Waste Classification:
This compound is not a specifically listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, its classification depends on its characteristics.[16][17][18][19][20][21][22] As a solid irritant, it does not meet the criteria for ignitability, corrosivity, or reactivity. While it has toxic properties, it would need to be tested via the Toxicity Characteristic Leaching Procedure (TCLP) to be assigned a "D" code for toxicity.
In a laboratory setting, any chemical with known hazards such as being a skin and eye irritant should be managed as hazardous waste.[23] The final neutralized solution, if it meets the pH criteria of your local water authority (typically between 5 and 9) and contains no other regulated substances, may be eligible for drain disposal.[24] However, it is best practice to have it collected as hazardous waste. Consult your institution's EHS department for the specific waste code to be used.
Data and Visualization
Table 1: Hazard and Disposal Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 58263-67-5 | TCI SDS |
| Primary Hazards | Skin Irritant (H315), Serious Eye Irritant (H319) | [1] |
| Recommended PPE | Safety goggles, face shield, chemical-resistant gloves, lab coat | [11][12][13][14] |
| Disposal Method | Alkaline Hydrolysis followed by professional disposal | [6][7][8][9][10] |
| RCRA Waste Code | Not listed; manage as hazardous waste. Consult EHS. | [16][17][18][19][20][21][22] |
Diagram 1: Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound.
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Assigning Hazardous Waste Codes. (2022, May 23). WTS. Retrieved from [Link]
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Disposing Of Small Batches Of Hazardous Wastes. (n.d.). EPA NEPIs. Retrieved from [Link]
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The Hydrolysis of Phosphinates and Phosphonates: A Review. (2025, October 15). ResearchGate. Retrieved from [Link]
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Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global. Retrieved from [Link]
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4 Hazardous Waste Characteristics Under RCRA. (2025, June 30). YouTube. Retrieved from [Link]
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Assessment Of Industrial Hazardous Waste Practices Organic Chemicals Pesticides And Explosives Industries. (n.d.). EPA NEPIs. Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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Could Misinterpreting Hazardous Waste Codes Put Your Facility at Risk? (2025, May 23). Retrieved from [Link]
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The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021, May 11). PubMed. Retrieved from [Link]
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Ester Hydrolysis and Phosphoryl Transfer. (2023, May 3). Chemistry LibreTexts. Retrieved from [Link]
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Organophosphate esters in inert landfill soil: A case study. (n.d.). PubMed. Retrieved from [Link]
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The use of alkaline hydrolysis as a novel strategy for chloroform remediation: the feasibility of using construction wastes and evaluation of carbon isotopic fractionation. (n.d.). PubMed. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of Diphenyl alpha-Chlorobenzylphosphonate
This document provides essential safety and operational protocols for laboratory personnel handling Diphenyl alpha-Chlorobenzylphosphonate. As a chlorinated organophosphorus compound, it necessitates rigorous adherence to safety procedures to mitigate risks of exposure and ensure proper disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work safely and effectively.
Understanding the Hazard Profile
This compound (CAS RN: 58263-67-5) is a white to almost white crystalline powder.[1][2] While comprehensive toxicological data is not available, the primary known hazards are significant skin and eye irritation.[1][3] As an organophosphorus compound, caution is warranted to prevent systemic exposure, which can lead to more severe health effects.
Table 1: Hazard Identification and Classification
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][3] |
The causality for these hazards lies in the reactivity of the phosphonate group and the presence of a halogen, which can interact with biological tissues, leading to irritation upon contact.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount to prevent dermal and ocular exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being undertaken.
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE Recommendation | Rationale and Specifications |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Nitrile or butyl rubber gloves are effective against organophosphates.[4][5] Double-gloving provides an additional barrier against potential tears or permeation. Ensure gloves are unlined and extend up the forearm.[4][5] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles and a face shield | Standard safety glasses protect against projectiles, but chemical splash goggles are essential when handling liquids or powders that could become airborne. A face shield offers an additional layer of protection for the entire face. |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat protects personal clothing and skin from incidental contact. For tasks with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[6] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of the powder, all handling of solid this compound should be conducted in a certified chemical fume hood.[3] |
Operational Workflow: From Handling to Disposal
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting. Each step is designed to minimize exposure and ensure proper containment.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Before handling, ensure you are wearing the appropriate PPE as detailed in Table 2.
-
Verify that the chemical fume hood is operational and has a current certification.
-
Prepare all necessary equipment and reagents to minimize movement in and out of the fume hood.
-
-
Handling :
-
Conduct all weighing and transfers of solid this compound within the fume hood to prevent inhalation of dust.[3]
-
Use a spatula or other appropriate tool for transfers. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
Decontamination :
-
Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical. Use an appropriate solvent, followed by soap and water.
-
Wipe down the work surface in the fume hood with a suitable cleaning agent.
-
Emergency Procedures: Rapid and Effective Response
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact : Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][3]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention if irritation persists.[1][3]
-
Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : As a halogenated organic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[2][7][8] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[9]
-
Container Management : Waste containers should be made of a compatible material (e.g., polyethylene) and kept tightly closed when not in use.[2][8] Store in a designated satellite accumulation area away from incompatible materials.[2]
-
Contaminated Materials : All disposable PPE (gloves, etc.), absorbent materials from spill cleanups, and empty containers must be disposed of as hazardous waste.
References
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Pesticide Safety: Choosing the Right Gloves . (n.d.). University of Nebraska–Lincoln. [Link]
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Halogenated Solvents in Laboratories . (n.d.). Temple University. [Link]
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Halogenated Solvents . (n.d.). Washington State University. [Link]
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Hazardous Waste Segregation . (2016). Bucknell University. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Organophosphate poisoning: Symptoms and treatment . (2021). Medical News Today. [Link]
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Pesticide Personal Protective Equipment: Glove Selection . (2025). SDSU Extension. [Link]
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Glove Selection for Working with Pesticides . (n.d.). University of Florida, IFAS Extension. [Link]
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Reduce Pesticide Exposure with Proper Gloves, Other PPE . (2019). CropWatch, University of Nebraska–Lincoln. [Link]
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Personal Protective Equipment for Working With Pesticides . (2000). MU Extension. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
